Product packaging for 18-Pentatriacontanone(Cat. No.:CAS No. 504-53-0)

18-Pentatriacontanone

Cat. No.: B1583050
CAS No.: 504-53-0
M. Wt: 506.9 g/mol
InChI Key: DMCJFWXGXUEHFD-UHFFFAOYSA-N
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Description

18-Pentatriacontanone is a natural product found in Saxifraga stolonifera with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H70O B1583050 18-Pentatriacontanone CAS No. 504-53-0

Properties

IUPAC Name

pentatriacontan-18-one
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InChI

InChI=1S/C35H70O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3
Source PubChem
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InChI Key

DMCJFWXGXUEHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H70O
Source PubChem
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DSSTOX Substance ID

DTXSID2060125
Record name 18-Pentatriacontanone
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Molecular Weight

506.9 g/mol
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CAS No.

504-53-0
Record name 18-Pentatriacontanone
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Record name Diheptadecyl ketone
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Foundational & Exploratory

What is 18-Pentatriacontanone and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 18-Pentatriacontanone, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physical properties, synthesis, and applications.

Introduction to this compound

This compound, also known by common names such as Stearone or Diheptadecyl ketone, is a long-chain aliphatic ketone.[1][2] Its chemical formula is C35H70O.[1][3] This symmetrical ketone consists of a carbonyl group bonded to two heptadecyl (C17H35) chains. It is characterized as an off-white powder and is insoluble in water.[4][5] Due to its stability at high temperatures and resistance to acids and alkalis, it finds use in various industrial and research applications.[4] It is compatible with high-melting vegetable waxes, fatty acids, and paraffins at room temperature.[4]

Chemical Identity and Structure

The unique identity of this compound is defined by several key identifiers.

Identifier Value
IUPAC Name pentatriacontan-18-one[6]
CAS Number 504-53-0[1]
Molecular Formula C35H70O[1]
Molecular Weight 506.93 g/mol [5]
InChI InChI=1S/C35H70O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3[1]
InChIKey DMCJFWXGXUEHFD-UHFFFAOYSA-N[1]
SMILES CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCC[2]
Synonyms Di-n-heptadecyl ketone, Diheptadecyl ketone, Heptadecyl ketone, Stearone, Stearyl ketone[1][2]

The following diagram illustrates the molecular structure of this compound.

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Property Value
Appearance Off-white powder[5]
Melting Point 86-87 °C[5] (362.0 K[3])
Boiling Point 345 °C at 12 mmHg[5]
Solubility Soluble in benzene; Insoluble in water[4][5]

Experimental Protocols

A common method for the synthesis of this compound is through the ketonisation of stearic acid.[7]

Materials and Equipment:

  • C18 fatty acid fraction (Stearic acid) derived from plant oils (e.g., linseed, soybean, rapeseed)

  • Paraffinic diesel fuel of biological origin (as diluent)

  • MnO2 catalyst

  • Tubular reactor

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • Feedstock Preparation: A mixture of plant oils is pretreated by hydrolysis and distillation to isolate the C18 fatty acid fraction. This fraction is then diluted with a paraffinic diesel fuel. For example, a feedstock with a C18 acid content of 31% by weight can be prepared.[7]

  • Pre-hydrogenation: The double bonds within the feedstock are selectively pre-hydrogenated to yield stearic acid.[7]

  • Ketonisation: The stearic acid is continuously ketonised at atmospheric pressure in a tubular reactor containing a MnO2 catalyst.[7]

  • Reaction Conditions: The reactor temperature is maintained at 370°C, with a weight hourly space velocity (WHSV) of the total feed set to 3 l/h.[7]

  • Product Formation: The reaction yields this compound (stearone) in the diluent. A yield of 22% by weight has been reported under these conditions.[7]

Applications and Uses

This compound has several documented applications across different fields:

  • Industrial Additive: It is used as an antiblocking agent.[4]

  • Research: It serves as a chemical intermediate in pharmaceutical research.[4]

  • Cosmetics: It functions as a viscosity controlling agent in cosmetic products.[6]

  • Natural Occurrence: The compound has been identified in the plant Saxifraga stolonifera.[6]

Safety and Handling

Based on aggregated GHS data from multiple notifications, this compound does not meet the criteria for hazard classification for a significant percentage of reports.[6] However, standard laboratory safety precautions should always be observed when handling this chemical. For skin contact, it is advised to wash the affected area with plenty of water and to wash contaminated clothing before reuse.[8]

References

An In-depth Technical Guide to 18-Pentatriacontanone (CAS 504-53-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Pentatriacontanone, also known as Stearone, is a long-chain symmetrical aliphatic ketone with the chemical formula C35H70O.[1][2][3][4][5] This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and purification methods. While its primary applications have been in the industrial sector as an antiblocking agent and viscosity-controlling agent in cosmetics, this guide also explores its potential, though currently under-documented, biological activities. The lack of extensive research into its pharmacological effects presents an open field for investigation by researchers and drug development professionals.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[6][7] It is a large, nonpolar molecule, which dictates its solubility and other physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 504-53-0[2][8]
Molecular Formula C35H70O[2][3][4][5]
Molecular Weight 506.94 g/mol [7]
Appearance White to off-white crystalline powder[6][7]
Melting Point 79-91 °C[6][7][8]
Boiling Point 345 °C at 12 mmHg[8]
Solubility Soluble in benzene (B151609); sparingly soluble in hot ethanol (B145695).[8]
Synonyms Stearone, Diheptadecyl ketone[2][6][7][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the 1H-NMR and 13C-NMR spectra are relatively simple.

  • ¹H-NMR: The spectrum would be dominated by a large signal from the methylene (B1212753) (-CH2-) protons. The protons on the carbons alpha to the carbonyl group would appear as a triplet at a slightly downfield chemical shift compared to the other methylene groups. The terminal methyl (-CH3) protons would appear as a triplet at the most upfield position.

  • ¹³C-NMR: The carbonyl carbon would show a characteristic peak in the downfield region (typically ~210 ppm for ketones). The carbons alpha to the carbonyl would appear at a distinct chemical shift, followed by a series of overlapping signals for the other methylene carbons, and a signal for the terminal methyl carbons.

While specific spectral data is available on databases such as PubChem, detailed peak assignments require experimental verification.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by:

  • A strong absorption band around 1705-1725 cm⁻¹ , indicative of the C=O stretching vibration of a ketone.

  • Strong C-H stretching vibrations in the region of 2850-2960 cm⁻¹ .

  • C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹ .

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would show a molecular ion peak (M+) at m/z 506. The fragmentation pattern would be characterized by alpha-cleavage on either side of the carbonyl group, leading to characteristic fragment ions. A representative mass spectrum is available in public databases.[3][9]

Experimental Protocols

Synthesis of this compound (Stearone)

A common method for the synthesis of symmetrical ketones like this compound is the ketonization of the corresponding carboxylic acid.

Protocol: Ketonization of Stearic Acid [1][8]

  • Reaction Setup: In a 1-liter round-bottomed flask equipped with a heated reflux condenser (maintained at 100–110 °C), place 44 g of stearic acid and 20 g of magnesium oxide.

  • Heating: Immerse the flask in a metal bath heated to 335–340 °C.

  • Addition of Stearic Acid: After 1 hour, add 10 g portions of melted stearic acid down the condenser at 15-minute intervals until a total of 284 g (1 mole) has been added.

  • Reaction Time: Continue heating for a total reaction time of 10 hours.

  • Workup: Allow the crude product to solidify, then break it up and dry it.

  • Yield: The crude yield is typically 91–95%.

Synthesis_Workflow Stearic_Acid Stearic Acid Reaction Reaction Flask (335-340 °C, 10h) Stearic_Acid->Reaction MgO Magnesium Oxide MgO->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.

Protocol: Recrystallization of this compound [8][10]

  • Solvent Selection: A mixture of benzene and absolute ethanol (2:1 ratio) is a suitable solvent system. Other potential solvents for long-chain ketones include acetone (B3395972) and ethyl acetate.[10]

  • Dissolution: Dissolve the crude this compound in the hot solvent mixture.

  • Filtration: If any insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum. A second recrystallization may be performed to achieve higher purity.

Purification_Workflow Crude Crude Product Dissolve Dissolve in Hot Benzene/Ethanol (2:1) Crude->Dissolve Hot_Filter Hot Filtration (if necessary) Dissolve->Hot_Filter Cool Slow Cooling Hot_Filter->Cool Crystallize Crystallization Cool->Crystallize Vacuum_Filter Vacuum Filtration Crystallize->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Recrystallization workflow for this compound.

Biological Activity and Potential Applications

Currently, there is a significant gap in the scientific literature regarding the specific biological activities of this compound. While it has been identified in some plant species, such as Saxifraga stolonifera, its pharmacological profile remains largely unexplored.[2]

Antimicrobial Activity

To date, no specific studies have been found that evaluate the antimicrobial properties of this compound. However, long-chain aliphatic compounds from natural sources have been reported to possess antimicrobial activity. This suggests that this compound could be a candidate for antimicrobial screening.

Cytotoxic Activity

There is no available data on the cytotoxicity of this compound against any cell lines. Cytotoxicity assays, such as MTT or LDH assays, would be necessary to determine its potential as an anticancer agent or to assess its safety profile for other applications.

Anti-inflammatory Activity

While there is no direct evidence for the anti-inflammatory activity of this compound, the broader class of ketones and the metabolic state of ketosis (characterized by elevated ketone bodies) have been associated with anti-inflammatory effects. Some studies suggest that ketogenic diets may reduce levels of pro-inflammatory cytokines. This indirect association provides a rationale for investigating the direct effects of this compound on inflammatory pathways.

Proposed Investigational Workflow for Biological Activity

Biological_Investigation Compound This compound Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine profiling) Compound->Anti_inflammatory Mechanism Mechanism of Action Studies Antimicrobial->Mechanism Cytotoxicity->Mechanism Anti_inflammatory->Mechanism Lead_Compound Lead Compound for Drug Development Mechanism->Lead_Compound

Caption: A proposed workflow for investigating the biological activity of this compound.

Future Directions and Conclusion

This compound is a well-characterized compound in terms of its chemical and physical properties. However, its biological activities remain a nascent field of study. For researchers and professionals in drug development, this presents a unique opportunity. The established synthesis and purification protocols provide a solid foundation for producing the compound for biological screening.

Future research should focus on:

  • Comprehensive Biological Screening: Systematic evaluation of its antimicrobial, antifungal, antiviral, cytotoxic, and anti-inflammatory properties.

  • Mechanism of Action Studies: If any significant biological activity is identified, elucidating the underlying molecular mechanisms and signaling pathways will be crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the structural requirements for any observed biological activity.

References

18-Pentatriacontanone: A Comprehensive Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Pentatriacontanone (also known as stearone or diheptadecyl ketone) is a very-long-chain symmetrical ketone with the chemical formula C₃₅H₇₀O. As a constituent of plant cuticular waxes, it plays a role in the plant's interaction with its environment. This technical guide provides a detailed overview of the known natural sources, and occurrence of this compound, alongside methodologies for its extraction, isolation, and identification. While research on this specific ketone is limited, this guide consolidates the available information and provides inferred knowledge based on similar long-chain ketones found in nature.

Natural Sources and Occurrence

The presence of this compound has been reported in the plant kingdom, primarily as a component of epicuticular waxes. This waxy layer serves as a protective barrier against various environmental stresses.

Plant Kingdom

This compound has been identified in the following plant species:

  • Allium Species : While direct quantitative data for this compound in Allium species is scarce, the closely related long-chain symmetrical ketone, 16-hentriacontanone, is a major constituent of the epicuticular wax in waxy varieties of onion (Allium cepa) and leek (Allium porrum). The presence and abundance of these ketones are linked to the glaucous (waxy) phenotype of the leaves, suggesting a crucial role in the formation of the cuticular wax layer. It is plausible that this compound may also be present in various Allium species.

Table 1: Reported Natural Sources of this compound

KingdomPhylum/DivisionClassOrderFamilyGenusSpeciesCommon NameReported Presence of this compound
PlantaeTracheophytaMagnoliopsidaSaxifragalesSaxifragaceaeSaxifragastoloniferaStrawberry SaxifrageReported[1]

Note: The presence in Allium species is inferred from the high abundance of similar long-chain ketones in the genus.

Animal Kingdom and Microorganisms

Currently, there is no specific scientific literature reporting the natural occurrence of this compound in the animal kingdom, including as an insect semiochemical (e.g., pheromone), or in microorganisms. Insect cuticular hydrocarbons and their derivatives are known to play a role in chemical communication, but this compound has not been identified in this context in the reviewed literature.[2][3][4][5]

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and identification of this compound are not explicitly available. However, methodologies used for other long-chain ketones from plant waxes can be adapted. The following is a proposed workflow based on established techniques for similar compounds.[6][7]

Extraction of Epicuticular Wax

This protocol describes the initial extraction of total epicuticular wax from plant leaves.

  • Plant Material : Fresh, healthy leaves from the target plant species (e.g., Saxifraga stolonifera or a waxy variety of Allium cepa).

  • Reagents :

    • Chloroform (analytical grade) or n-Hexane (analytical grade)

  • Procedure :

    • Gently clean the leaves with distilled water to remove any surface debris and pat them dry.

    • For quantification, measure the surface area of the leaves before extraction.

    • In a well-ventilated fume hood, immerse the leaves in a beaker containing the organic solvent (chloroform or n-hexane) for 60-90 seconds with gentle agitation. This short immersion time is crucial to minimize the extraction of intracellular lipids.

    • Carefully remove the leaves from the solvent.

    • Filter the solvent extract through a filter paper to remove any particulate matter.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until the solvent is completely removed.

    • The resulting residue is the crude epicuticular wax extract. Store the extract in a sealed vial at 4°C for further analysis.

Isolation and Purification of this compound

The crude wax extract can be fractionated using column chromatography to isolate the ketone fraction.

  • Materials :

    • Glass chromatography column

    • Silica (B1680970) gel (60-120 mesh)

    • Solvents: n-Hexane, Dichloromethane (DCM), Methanol

  • Procedure :

    • Column Packing : Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring even packing. Add a small layer of sand on top of the silica gel bed.

    • Sample Loading : Dissolve the crude wax extract in a minimal amount of n-hexane and load it onto the column.

    • Elution : Elute the column with a gradient of solvents of increasing polarity. A typical gradient could be:

      • 100% n-Hexane (to elute alkanes)

      • A gradient of n-Hexane:Dichloromethane (e.g., 95:5 to 80:20 v/v) to elute ketones.

      • Dichloromethane and then Methanol to elute more polar compounds.

    • Fraction Collection : Collect the eluate in separate fractions.

    • Monitoring : Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:DCM, 8:2 v/v) and visualizing with a suitable stain (e.g., potassium permanganate).

    • Pooling and Evaporation : Combine the fractions containing the compound of interest (identified by comparison with a standard if available, or by subsequent analysis) and evaporate the solvent to obtain the purified 1-Pentatriacontanone.

Identification and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Derivatization : While long-chain ketones can be analyzed directly, derivatization to methoximes followed by silylation can improve chromatographic properties and provide characteristic mass spectra.[6]

    • GC Conditions : A non-polar capillary column (e.g., DB-5ms) is suitable. A typical temperature program would start at a low temperature (e.g., 150°C), ramp up to a high temperature (e.g., 320°C), and hold for an extended period to ensure elution of the high molecular weight ketone.

    • MS Detection : Electron ionization (EI) at 70 eV. The mass spectrum of this compound is characterized by a molecular ion peak (m/z 506.9) and a series of fragment ions resulting from alpha-cleavage and McLafferty rearrangement.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum of this compound is relatively simple, showing signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the long alkyl chains, and a characteristic triplet for the methylene groups adjacent to the carbonyl group.

    • ¹³C NMR : The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of 205-220 ppm. The signals for the methylene carbons adjacent to the carbonyl will be downfield compared to the other methylene carbons in the alkyl chains. The terminal methyl carbons will appear at the most upfield region.

Biosynthesis and Biological Role

The biosynthetic pathway of this compound has not been specifically elucidated. However, it is widely accepted that very-long-chain ketones in plants are derived from very-long-chain fatty acids (VLCFAs).[8][9]

The proposed pathway begins with the de novo synthesis of C16 and C18 fatty acids in the plastids. These are then transported to the endoplasmic reticulum and elongated by a fatty acid elongase (FAE) complex to produce VLCFAs. The VLCFAs are then thought to enter an alkane-forming pathway, which involves reduction to an aldehyde, followed by decarbonylation to an alkane. The alkane is then hydroxylated to a secondary alcohol, which is subsequently oxidized to a ketone.

The primary biological role of this compound, as a component of the cuticular wax, is to contribute to the formation of a hydrophobic barrier on the plant surface. This barrier is essential for:

  • Preventing non-stomatal water loss : Crucial for plant survival, especially in arid conditions.

  • Protection against pathogens and herbivores : The wax layer acts as a physical barrier and can influence the behavior of insects.[9]

  • Protection from UV radiation : The crystalline structure of the wax can reflect harmful UV radiation.[9]

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature regarding any specific signaling pathways in which this compound is involved.

Experimental Workflow and Biosynthetic Pathway Diagrams

experimental_workflow plant_material Plant Material (e.g., Saxifraga stolonifera leaves) extraction Epicuticular Wax Extraction (Solvent Immersion) plant_material->extraction crude_extract Crude Wax Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractionation Fractionation column_chromatography->fractionation ketone_fraction Isolated this compound fractionation->ketone_fraction gc_ms GC-MS Analysis (Identification & Quantification) ketone_fraction->gc_ms nmr NMR Spectroscopy (Structural Elucidation) ketone_fraction->nmr

Figure 1. Proposed experimental workflow for the isolation and identification of this compound.

biosynthetic_pathway c16_c18 C16/C18 Fatty Acids (in Plastid) fae Fatty Acid Elongase (FAE) Complex (in ER) c16_c18->fae vlcfa Very-Long-Chain Fatty Acids (VLCFAs) fae->vlcfa alkane_pathway Alkane-Forming Pathway vlcfa->alkane_pathway aldehyde Very-Long-Chain Aldehyde alkane_pathway->aldehyde Reduction alkane Very-Long-Chain Alkane aldehyde->alkane Decarbonylation sec_alcohol Secondary Alcohol alkane->sec_alcohol Hydroxylation ketone This compound sec_alcohol->ketone Oxidation

Figure 2. Putative biosynthetic pathway of this compound in plants.

Conclusion

This compound is a naturally occurring very-long-chain ketone found in the cuticular wax of certain plants. Its presence is likely crucial for the integrity of the plant's protective barrier. While specific research on this compound is limited, this guide provides a framework for its study based on current knowledge of plant wax biochemistry and analytical chemistry. Further research is needed to fully elucidate its distribution in nature, its precise biosynthetic pathway, and its potential biological activities, which could open avenues for its application in agriculture and drug development.

References

Physical and chemical properties of Diheptadecyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diheptadecyl ketone, systematically known as 18-pentatriacontanone and also recognized by its common name stearone, is a long-chain symmetrical aliphatic ketone. Its structure consists of a central carbonyl group flanked by two heptadecyl (C17H35) alkyl chains. This molecule is of interest to researchers in various fields, including organic synthesis, material science, and potentially in drug delivery systems due to its lipophilic nature. This technical guide provides a detailed overview of the physical and chemical properties of Diheptadecyl ketone, along with experimental protocols and safety information.

Physical and Chemical Properties

Diheptadecyl ketone is a white, waxy solid at room temperature, characterized by its high molecular weight and low volatility. Its properties are largely dictated by the long aliphatic chains, which impart a nonpolar character to the molecule.

Table 1: Physical Properties of Diheptadecyl Ketone
PropertyValueReference(s)
Molecular Formula C35H70O[1][2]
Molecular Weight 506.93 g/mol [1]
Appearance Off-white powder or solid[3]
Melting Point 86-89 °C[3][4]
Boiling Point 345 °C at 12 mmHg (estimated)[3]
Solubility Insoluble in water; Soluble in benzene[3]
logP (Octanol/Water Partition Coefficient) 16.850 (estimated)[4]

Spectroscopic Data

The structural identification of Diheptadecyl ketone relies on various spectroscopic techniques. The key spectral features are summarized below.

Table 2: Spectroscopic Data for Diheptadecyl Ketone
Spectroscopic TechniqueKey Features and ObservationsReference(s)
Infrared (IR) Spectroscopy Strong, characteristic C=O stretching vibration between 1700-1725 cm⁻¹. The exact position can be influenced by the physical state of the sample.[5][6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The carbonyl carbon (C=O) exhibits a characteristic chemical shift in the downfield region of the spectrum, typically between 200-220 ppm. The aliphatic carbons of the heptadecyl chains will appear in the upfield region.[7]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ at m/z 506.9 is expected. Common fragmentation patterns for long-chain ketones include α-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement.[7]

Experimental Protocols

Synthesis of Diheptadecyl Ketone via Ketonization of Stearic Acid

This protocol describes a common method for the synthesis of symmetrical ketones from carboxylic acids.

Principle: The ketonization of stearic acid involves the decarboxylative coupling of two stearic acid molecules at elevated temperatures, typically in the presence of a metal oxide catalyst.

Workflow Diagram:

SynthesisWorkflow StearicAcid Stearic Acid Reaction Ketonization Reaction StearicAcid->Reaction Catalyst Metal Oxide Catalyst (e.g., MnO₂, CeO₂) Catalyst->Reaction Heating High Temperature (e.g., 300-400°C) Heating->Reaction CrudeProduct Crude Diheptadecyl Ketone Reaction->CrudeProduct CO₂ + H₂O Purification Purification (Recrystallization) CrudeProduct->Purification PureProduct Pure Diheptadecyl Ketone Purification->PureProduct

Caption: Workflow for the synthesis of Diheptadecyl ketone.

Materials:

  • Stearic acid

  • Metal oxide catalyst (e.g., manganese(IV) oxide or cerium(IV) oxide)

  • High-temperature reaction vessel (e.g., a tube furnace or a three-necked flask with a heating mantle)

  • Inert gas supply (e.g., nitrogen or argon)

  • Solvent for recrystallization (e.g., ethanol (B145695), acetone, or a mixture of hexane (B92381) and ethyl acetate)

Procedure:

  • Mix stearic acid with a catalytic amount of the metal oxide catalyst in the reaction vessel.

  • Heat the mixture under an inert atmosphere to the reaction temperature (typically 300-400 °C).

  • Maintain the temperature for a sufficient time to allow for the evolution of carbon dioxide and water to cease, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature. The crude product will solidify.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent for recrystallization.

  • Filter the hot solution to remove the catalyst.

  • Allow the filtrate to cool slowly to induce crystallization of the pure Diheptadecyl ketone.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.

Workflow Diagram:

PurificationWorkflow Crude Crude Ketone Dissolve Dissolve in minimal hot solvent Crude->Dissolve Filter Hot filtration (remove insoluble impurities) Dissolve->Filter Cool Cool slowly to induce crystallization Filter->Cool Crystals Collect crystals (filtration) Cool->Crystals Wash Wash with cold solvent Crystals->Wash Dry Dry under vacuum Wash->Dry Pure Pure Ketone Dry->Pure

Caption: General workflow for purification by recrystallization.

Procedure:

  • Place the crude Diheptadecyl ketone in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol or acetone).

  • Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • If there are insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Diheptadecyl Ketone Sample Dissolve Dissolve in Volatile Solvent (e.g., Hexane, Dichloromethane) Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in GC Column (based on boiling point and polarity) Inject->Separate Ionize Ionization in MS (e.g., Electron Ionization) Separate->Ionize Detect Mass Analysis and Detection Ionize->Detect Chromatogram Obtain Chromatogram (Retention Time) Detect->Chromatogram MassSpectrum Obtain Mass Spectrum (Fragmentation Pattern) Detect->MassSpectrum Identify Identify Compound (Library Search & Interpretation) Chromatogram->Identify MassSpectrum->Identify

Caption: General workflow for GC-MS analysis.

Suggested GC-MS Parameters (as a starting point):

  • GC Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 280-300 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 320 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 50-600.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific research on the biological activity and involvement of Diheptadecyl ketone in cellular signaling pathways. While the metabolism and signaling roles of "ketone bodies" (e.g., β-hydroxybutyrate, acetoacetate) are well-documented, these are small, water-soluble molecules that are fundamentally different from the large, lipophilic structure of Diheptadecyl ketone.[7][8]

The biological roles of long-chain aliphatic ketones are not well-established in the context of drug development and signaling. Their high lipophilicity suggests potential interactions with cell membranes, but specific molecular targets or signaling cascades have not been identified for Diheptadecyl ketone. This represents a significant knowledge gap and an area for future research.

Logical Relationship Diagram:

BiologicalActivity DK Diheptadecyl Ketone Properties High Lipophilicity Long Aliphatic Chains DK->Properties Membrane Potential Membrane Interaction Properties->Membrane Signaling Specific Signaling Pathway Involvement Membrane->Signaling Hypothesized, not proven Activity Documented Biological Activity Signaling->Activity Unknown Currently Unknown / Not Documented Signaling->Unknown Activity->Unknown

References

Spectroscopic Analysis of 18-Pentatriacontanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of 18-Pentatriacontanone, a long-chain saturated ketone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or have an interest in the characterization of long-chain aliphatic compounds. The information presented herein includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Introduction

This compound (C₃₅H₇₀O), also known as stearone or diheptadecyl ketone, is a symmetrical long-chain ketone. Its characterization is crucial for quality control in various industrial applications and for identification in natural product research. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of this compound. This guide details the expected spectroscopic signatures of this compound and provides standardized protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy
Functional GroupAbsorption Range (cm⁻¹)Description
C-H (alkane)2915 - 2925Asymmetric stretch
C-H (alkane)2845 - 2855Symmetric stretch
C=O (ketone)~1705Carbonyl stretch
-CH₂- (alkane)~1465Scissoring
-CH₃ (alkane)~1375Bending
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon AtomChemical Shift (δ, ppm)Description
C=O (C-18)~210Ketone carbonyl
α-CH₂ (C-17, C-19)~42Methylene (B1212753) adjacent to carbonyl
β-CH₂ (C-16, C-20)~24Methylene beta to carbonyl
Bulk -CH₂-~29-32Methylene groups in the long chain
ω-1 -CH₂-~22Methylene adjacent to terminal methyl
ω -CH₃ (C-1, C-35)~14Terminal methyl
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Description
α-CH₂~2.4Triplet~7.5Protons on carbons adjacent to carbonyl
Bulk -CH₂-~1.2-1.3Multiplet-Protons on the long methylene chain
ω -CH₃~0.9Triplet~6.5Protons on the terminal methyl groups
Mass Spectrometry (Electron Ionization)
m/zRelative Intensity (%)Proposed Fragment
506Low[M]⁺ (Molecular Ion)
281High[CH₃(CH₂)₁₆CO]⁺ (Acylium ion from α-cleavage)
267Moderate[CH₃(CH₂)₁₅CH₂]⁺ (Loss of CO from acylium ion)
253Moderate[CH₃(CH₂)₁₆]⁺
85HighMcLafferty rearrangement product
71High[C₅H₁₁]⁺
57High[C₄H₉]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Setup: An FTIR spectrometer equipped with a diamond ATR accessory is used.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal.

  • Sample Analysis: The ATR anvil is lowered to ensure good contact between the sample and the crystal. The spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of this compound.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution. Due to the long-chain nature and potential for lower solubility, gentle warming may be required.

  • Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8 to 16 scans.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. Due to the low natural abundance of ¹³C and the potentially long relaxation times of quaternary carbons (though none are present in the aliphatic chain), a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are used to obtain a good signal-to-noise ratio.

  • Data Processing: The Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).

  • GC Separation:

    • Injector: A split/splitless injector is used, typically in split mode to avoid overloading the column. The injector temperature is set to a high value (e.g., 300 °C) to ensure complete vaporization of the long-chain ketone.

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is used.

    • Oven Program: A temperature program is employed, starting at a moderate temperature (e.g., 150 °C), holding for a short period, and then ramping up to a high final temperature (e.g., 320 °C) to ensure elution of the high-boiling point analyte.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • MS Detection:

    • Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to scan a mass range that includes the expected molecular ion (e.g., m/z 50-600).

    • Transfer Line Temperature: The transfer line connecting the GC to the MS is maintained at a high temperature (e.g., 300 °C) to prevent condensation of the analyte.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Solid) FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR GCMS GC-MS Sample->GCMS FTIR_Data Functional Group ID (C=O, C-H) FTIR->FTIR_Data Acquire Spectrum NMR_Data Structural Elucidation (Carbon & Proton Framework) NMR->NMR_Data Acquire Spectra MS_Data Molecular Weight & Fragmentation Pattern GCMS->MS_Data Acquire Mass Spectrum Structure Structure Confirmation of This compound FTIR_Data->Structure NMR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways in the same way a drug molecule might be, the process of its identification and characterization follows a logical pathway of data integration. The following diagram illustrates the relationship between the different spectroscopic data points leading to the final structural confirmation.

Data_Integration Data Integration for Structural Confirmation cluster_evidence Spectroscopic Evidence cluster_inference Inference cluster_conclusion Conclusion IR_Evidence IR: C=O stretch at ~1705 cm⁻¹ Inference Integration of Spectroscopic Data IR_Evidence->Inference NMR_Evidence ¹³C NMR: Carbonyl at ~210 ppm ¹H NMR: α-protons at ~2.4 ppm NMR_Evidence->Inference MS_Evidence MS: Molecular Ion at m/z 506 α-cleavage fragment at m/z 281 MS_Evidence->Inference Conclusion Confirmed Structure: This compound Inference->Conclusion

Logical Pathway for Structural Confirmation

The Enigmatic Biosynthesis of 18-Pentatriacontanone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Pentatriacontanone, a very-long-chain saturated ketone (C35H70O), is a constituent of the plant cuticular wax, a protective layer on the epidermis of terrestrial plants. This hydrophobic barrier is crucial for preventing non-stomatal water loss, protecting against UV radiation, and serving as a defense against pathogens and herbivores. The unique chemical and physical properties of very-long-chain ketones are of increasing interest in various fields, including the development of novel biocompatible materials and pharmaceuticals. This technical guide provides an in-depth overview of the current understanding of the biosynthesis of this compound in plants, including a putative pathway, experimental protocols for its analysis, and a framework for future research. Although its presence has been reported in plants such as Saxifraga stolonifera, detailed quantitative data and a complete, validated biosynthetic pathway remain subjects of ongoing research.[1]

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to occur via the alkane-forming pathway, a major branch of cuticular wax biosynthesis. This pathway begins with the synthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum.

1. Very-Long-Chain Fatty Acid (VLCFA) Elongation:

The process starts with the elongation of C16 or C18 fatty acyl-CoAs by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. The four key enzymatic reactions in each elongation cycle are:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS).

  • First Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).

  • Dehydration: Catalyzed by β-hydroxyacyl-CoA dehydratase (HCD).

  • Second Reduction: Catalyzed by enoyl-CoA reductase (ECR).

To produce the C35 backbone of this compound, it is hypothesized that the FAE complex extends a fatty acid precursor to a very-long-chain fatty acid of at least 35 carbons. The odd-chain fatty acid, ceroplastic acid (C35), is a potential direct precursor.[2]

2. Conversion of VLCFA to Alkane:

The resulting C35 VLCFA is then likely decarboxylated to form a C34 alkane or undergoes further modification before conversion. The precise mechanism for the formation of odd-chain alkanes from even-chain VLCFAs is still under investigation but is a key step in generating the hydrocarbon skeleton.

3. Hydroxylation and Oxidation to Ketone:

The final steps in the formation of this compound involve the introduction of a carbonyl group into the long hydrocarbon chain. This is thought to be a two-step process catalyzed by a single enzyme:

  • Mid-chain Hydroxylation: The C35 alkane is hydroxylated at the C-18 position to form the corresponding secondary alcohol, 18-pentatriacontanol.

  • Oxidation: The secondary alcohol is then oxidized to the ketone, this compound.

The key enzyme implicated in both of these reactions is a mid-chain alkane hydroxylase belonging to the cytochrome P450 family, specifically MAH1 .[3] While MAH1 has been shown to be responsible for the formation of secondary alcohols and ketones in Arabidopsis, its substrate specificity for very long chains such as C35 has not been explicitly demonstrated.[3]

Biosynthesis_of_18_Pentatriacontanone cluster_ER Endoplasmic Reticulum C16/C18 Acyl-CoA C16/C18 Acyl-CoA FAE Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) C16/C18 Acyl-CoA->FAE VLCFA C35 Very-Long-Chain Fatty Acid (Ceroplastic Acid) FAE->VLCFA Decarboxylation Decarboxylation VLCFA->Decarboxylation Alkane Pentatriacontane (C35 Alkane) Decarboxylation->Alkane MAH1_hydroxylation Mid-chain Hydroxylation (MAH1 - CYP450) Alkane->MAH1_hydroxylation Alcohol 18-Pentatriacontanol (Secondary Alcohol) MAH1_hydroxylation->Alcohol MAH1_oxidation Oxidation (MAH1 - CYP450) Alcohol->MAH1_oxidation Ketone This compound MAH1_oxidation->Ketone

Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the abundance of this compound in the cuticular wax of any plant species. While its presence has been noted, particularly in Saxifraga stolonifera, detailed measurements of its concentration are not available.[1] Future research should focus on quantifying this compound across different plant species and under various environmental conditions to better understand its physiological role.

Below is a template for how such data could be presented.

Plant SpeciesOrganDevelopmental StageThis compound (µg/cm²)% of Total Wax Load
Example Plant ALeafMatureData not availableData not available
Example Plant BStemFloweringData not availableData not available
Saxifraga stoloniferaLeafVegetativeData not availableData not available

Experimental Protocols

The following is a generalized protocol for the extraction, identification, and quantification of this compound from plant tissues. This protocol is based on established methods for cuticular wax analysis and should be optimized for the specific plant material being studied.

1. Extraction of Cuticular Waxes

  • Objective: To selectively extract epicuticular waxes from the plant surface with minimal contamination from intracellular lipids.

  • Materials:

    • Fresh plant tissue (e.g., leaves, stems)

    • Chloroform (B151607) or hexane (B92381) (analytical grade)

    • Glass beakers or vials

    • Forceps

    • Internal standard solution (e.g., n-tetracosane in chloroform at a known concentration)

    • Rotary evaporator or nitrogen stream evaporator

  • Procedure:

    • Determine the surface area of the plant material if quantification per unit area is required.

    • Add a known volume of the internal standard to a clean glass beaker.

    • Immerse the plant tissue in the solvent for 30-60 seconds with gentle agitation. The short immersion time is critical to minimize the extraction of internal lipids.

    • Remove the plant tissue and collect the solvent extract.

    • Concentrate the extract to dryness using a rotary evaporator or a gentle stream of nitrogen.

2. Fractionation of Wax Components (Optional but Recommended)

  • Objective: To separate the total wax extract into different compound classes to simplify analysis and improve quantification.

  • Materials:

    • Dried wax extract

    • Silica (B1680970) gel column chromatography setup

    • Hexane (for eluting non-polar compounds like alkanes)

    • Dichloromethane or a mixture of hexane and diethyl ether (for eluting ketones and other more polar compounds)

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the dried wax extract in a minimal amount of hexane and load it onto the column.

    • Elute the column with solvents of increasing polarity, collecting fractions. Ketones will typically elute with a solvent of intermediate polarity.

3. Derivatization for GC-MS Analysis

  • Objective: To convert the ketone to a more volatile and thermally stable derivative for gas chromatography-mass spectrometry (GC-MS) analysis. This step is crucial for accurate quantification of long-chain ketones.

  • Materials:

    • Dried wax fraction containing the ketone

    • Pyridine

    • Methoxyamine hydrochloride solution in pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or other silylating agent

    • Heating block or oven

  • Procedure:

    • To the dried sample, add methoxyamine hydrochloride in pyridine.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to convert the ketone to its methoxime derivative.

    • Add the silylating agent (e.g., BSTFA) to derivatize any hydroxyl groups that may be present.

    • Incubate again under controlled conditions.

    • The sample is now ready for GC-MS analysis.

4. Identification and Quantification by GC-MS

  • Objective: To identify and quantify this compound in the derivatized sample.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Procedure:

    • Injection: Inject an aliquot of the derivatized sample into the GC.

    • Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of very-long-chain compounds.

    • Identification: Identify the this compound derivative peak based on its retention time relative to an authentic standard and its characteristic mass spectrum. The mass spectrum will show a molecular ion and specific fragmentation patterns.

    • Quantification:

      • Generate a calibration curve using a series of known concentrations of an authentic this compound standard, also derivatized and containing the internal standard.

      • Calculate the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Analysis Start Plant Material Collection Extraction Cuticular Wax Extraction (Solvent Dip with Internal Standard) Start->Extraction Concentration Solvent Evaporation Extraction->Concentration Fractionation Silica Gel Chromatography (Optional) Concentration->Fractionation Derivatization Methoximation & Silylation Concentration->Derivatization Total Wax Extract Fractionation->Derivatization Ketone Fraction GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Identification & Quantification GCMS->Data_Analysis End Results Data_Analysis->End

General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The biosynthesis of this compound in plants is an intricate process rooted in the well-established pathway of very-long-chain fatty acid elongation and subsequent modification. While the general steps are understood, significant gaps in our knowledge remain. Future research should prioritize:

  • Identification of Specific Enzymes: Beyond the general role of the FAE complex and MAH1, identifying the specific KCS isoforms responsible for elongating fatty acids to C35 and confirming the substrate specificity of MAH1 for C35 alkanes are critical next steps.

  • Quantitative Analysis: A systematic quantification of this compound in various plant species, tissues, and under different environmental stress conditions will provide valuable insights into its physiological functions.

  • Functional Characterization: Using genetic and molecular approaches, such as gene silencing or overexpression of candidate biosynthetic genes, will be essential to definitively elucidate the biosynthetic pathway and the biological roles of this compound.

A deeper understanding of the biosynthesis of this and other very-long-chain ketones will not only advance our fundamental knowledge of plant biochemistry but also open avenues for the biotechnological production of these valuable compounds for industrial and pharmaceutical applications.

References

The Genesis of Stearone: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearone, or 18-pentatriacontanone, is a symmetrical long-chain aliphatic ketone. Its discovery and synthesis are intrinsically linked to the foundational period of organic chemistry in the 19th century, a time when chemists were beginning to unravel the composition of natural fats and oils. While ketones were first identified in the mid-19th century as metabolites in the urine of diabetic patients, the specific isolation and synthesis of long-chain ketones like stearone were pioneered by chemists like Wilhelm Heintz. In 1855, during his extensive investigations into the composition of fats, Heintz reported the preparation of stearone, contributing significantly to the understanding of fatty acid chemistry.[1][2] This review provides an in-depth technical guide to the discovery and synthesis of stearone, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes to serve as a comprehensive resource for researchers in the field.

Synthesis of Stearone: A Comparative Overview

The synthesis of stearone has evolved from early methods involving the pyrolysis of fatty acid salts to more refined catalytic processes. The primary and most historically significant method is the ketonic decarboxylation of stearic acid.[3][4] This reaction involves the head-to-tail condensation of two stearic acid molecules with the elimination of water and carbon dioxide to form the symmetrical ketone, stearone. Various catalysts and reaction conditions have been explored to optimize this process, each with its own set of advantages and disadvantages.

Quantitative Data on Stearone Synthesis

The following table summarizes quantitative data from various methods for the synthesis of stearone, providing a comparative look at their efficiency and the properties of the resulting product.

Synthesis MethodCatalystTemperature (°C)Reaction Time (h)Yield (%)Melting Point (°C)Reference
Metal Oxide Catalysis
Pyrolysis of Calcium StearateNoneHighNot SpecifiedLowNot Specified[1]
Iron FilingsFe~370Not SpecifiedNot SpecifiedNot Specified[1]
Magnesium OxideMgO335-3401091-95 (crude), 81-87 (purified)84-86 (crude), 89-89.5 (purified)[1]
Modern Catalytic Methods
Layered Double Hydroxide (B78521) (LDH)Mg/Al LDH250Not SpecifiedUp to 97Not Specified[3][5]
Mixed Metal Oxide (MMO)Mg/Al MMO250Not SpecifiedUp to 97Not Specified[3][5]

Key Experimental Protocols

Synthesis of Stearone via Ketonic Decarboxylation using Magnesium Oxide

This protocol is a classic and well-documented method for the laboratory-scale synthesis of stearone.[1]

Materials:

  • Stearic Acid (high purity)

  • Magnesium Oxide (reagent grade)

  • 4N Sulfuric Acid

  • 5% Sodium Hydroxide Solution

  • Benzene (B151609)

  • Absolute Ethanol

Procedure:

  • Reaction Setup: In a 1-liter round-bottomed flask equipped with a heated reflux condenser, combine 44 g of stearic acid and 20 g of magnesium oxide.

  • Heating: Immerse the flask in a metal bath preheated to 335-340°C.

  • Addition of Stearic Acid: After the initial reaction has proceeded for 1 hour, add an additional 240 g of melted stearic acid in 10 g portions every 15 minutes.

  • Reaction Completion: Continue heating for a total of 10 hours.

  • Workup:

    • Cool the reaction mixture to approximately 100°C and pour it into 1 liter of 4N sulfuric acid with stirring.

    • Boil the mixture with vigorous stirring until frothing ceases and the upper layer is clear (approximately 2 hours).

    • Siphon off the lower aqueous layer.

    • Wash the organic layer by boiling with 1 liter of water for 1 hour, followed by separation of the aqueous layer.

    • Boil the organic layer with 1 liter of 5% sodium hydroxide solution for 1 hour with vigorous stirring.

    • Separate the ketone layer and wash it by boiling with three successive 1-liter portions of hot water for 1 hour each.

  • Purification:

    • Allow the crude stearone to solidify, then break it up and dry it.

    • Recrystallize the crude product from a 2:1 mixture of benzene and absolute ethanol. A second recrystallization may be necessary to achieve high purity.

Expected Yield and Purity:

  • Crude Yield: 91-95%

  • Purified Yield: 81-87%

  • Melting Point (purified): 89-89.5°C

Visualizing the Chemistry of Stearone

Ketonic Decarboxylation of Stearic Acid

The fundamental reaction for the formation of stearone from stearic acid is the ketonic decarboxylation. This process is believed to proceed through a β-keto acid intermediate.

Ketonic_Decarboxylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2 Stearic Acid 2 Stearic Acid Beta-Keto Acid Intermediate Beta-Keto Acid Intermediate 2 Stearic Acid->Beta-Keto Acid Intermediate + Catalyst - H2O Stearone Stearone Beta-Keto Acid Intermediate->Stearone - CO2 H2O H2O CO2 CO2

Caption: Proposed mechanism for the ketonic decarboxylation of stearic acid.

Experimental Workflow for Stearone Synthesis

The following diagram outlines the key steps in the laboratory synthesis and purification of stearone using the magnesium oxide catalyzed method.

Stearone_Synthesis_Workflow start Start reactants Combine Stearic Acid and MgO start->reactants reaction Heat at 335-340°C for 10 hours reactants->reaction workup Acid and Base Wash reaction->workup purification Recrystallization from Benzene/Ethanol workup->purification product Pure Stearone purification->product end End product->end

Caption: Experimental workflow for the synthesis and purification of stearone.

Keto-Enol Tautomerism of Stearone

Like other ketones with α-hydrogens, stearone can exist in equilibrium with its enol tautomer. However, for simple, symmetrical long-chain ketones, the equilibrium heavily favors the keto form.[6][7][8][9]

Keto_Enol_Tautomerism Keto Stearone (Keto form) (Favored) Enol Enol form Keto->Enol Equilibrium

Caption: Keto-enol tautomerism of stearone.

References

Navigating the Solubility Landscape of 18-Pentatriacontanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 18-pentatriacontanone (also known as stearone), a long-chain symmetrical ketone. A thorough understanding of its solubility in various organic solvents is critical for its application in diverse fields, including its use as an antiblocking agent, a processing lubricant for plastics, and a viscosity control agent in cosmetics and pharmaceuticals. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse in publicly available literature. However, the following data for its solubility in acetonitrile (B52724) has been documented. As a nonpolar, high molecular weight compound, this compound generally exhibits low solubility in most organic solvents at room temperature, with solubility increasing with temperature.[1]

SolventTemperature (°C)Temperature (K)Solubility ( g/100 g solution)Molar Fraction (x)
Acetonitrile50.0323.2< 0.1< 0.0001
Acetonitrile70.0343.20.20.0002
Acetonitrile76.1349.30.40.0003
Acetonitrile82.0355.21.10.001

Data compiled from the IUPAC-NIST Solubilities Database.[2]

Qualitative Solubility Information

While extensive quantitative data is limited, several sources provide qualitative descriptions of this compound's solubility:

  • Benzene: Soluble.[1]

  • Water: Insoluble to slightly soluble when heated.

  • Dimethyl Sulfoxide (DMSO): Slightly soluble with sonication.

  • Methanol: Slightly soluble.

  • General Observation: It is generally incompatible with organic solvents at room temperature but shows increased compatibility at higher temperatures.[1] Long-chain ketones are generally soluble in most common organic solvents, with solubility in water decreasing as the carbon chain length increases.[3][4]

Experimental Protocol: Determination of this compound Solubility

For researchers requiring precise solubility data in specific organic solvents, the following detailed experimental protocol outlines the isothermal shake-flask method coupled with gravimetric analysis. This method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaking water bath or incubator

  • Screw-cap glass vials or flasks

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

  • Pre-weighed glass vials for evaporation

  • Oven or vacuum desiccator

  • Vortex mixer

  • Spatula and weighing paper

Procedure:

  • Preparation of Supersaturated Solutions: a. Add an excess amount of this compound to a series of screw-cap glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation. b. Add a known volume (e.g., 10 mL) of the selected organic solvent to each vial. c. Tightly cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatic shaking water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C). b. Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to allow the system to reach equilibrium. It is recommended to sample at multiple time points to confirm that equilibrium has been achieved (i.e., the measured solubility does not change significantly between later time points).

  • Sample Collection and Filtration: a. After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed syringe to prevent precipitation of the solute upon cooling. c. Immediately pass the solution through a syringe filter (also pre-warmed to the experimental temperature if possible) into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis: a. Record the exact mass of the filtered solution. b. Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and below the melting point of this compound. A vacuum desiccator can also be used to facilitate solvent removal at a lower temperature. c. Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it. d. Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility: a. Mass of dissolved this compound: Subtract the mass of the empty vial from the final mass of the vial containing the dried solute. b. Mass of the solvent: Subtract the mass of the dissolved this compound from the total mass of the filtered solution. c. Solubility: Express the solubility in desired units, such as g/100 g of solvent or mol/L.

Safety Precautions:

  • Always work in a well-ventilated fume hood when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh Excess This compound mix Combine in Vial prep_solid->mix prep_solvent Measure Solvent Volume prep_solvent->mix agitate Agitate at Constant Temperature mix->agitate settle Allow Excess Solid to Settle agitate->settle sample Withdraw Supernatant settle->sample filter Filter Solution sample->filter weigh_solution Weigh Filtered Solution filter->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Dried Solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate

Caption: Experimental workflow for determining the solubility of this compound.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 18-Pentatriacontanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

18-Pentatriacontanone, also known as stearone, is a symmetrical long-chain aliphatic ketone with the chemical formula C₃₅H₇₀O. Its high molecular weight and largely nonpolar structure contribute to its characteristic properties, such as a relatively high melting point and boiling point, and low solubility in polar solvents. A key characteristic often cited for long-chain ketones is their high thermal stability, which is crucial for applications involving elevated temperatures, such as in lubricants, waxes, and as an excipient in pharmaceutical formulations.

Understanding the thermal stability and decomposition behavior of this compound is paramount for its safe and effective use. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing these properties. TGA provides quantitative information about the change in mass of a material as a function of temperature or time, indicating the temperatures at which decomposition occurs. DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition processes.

This guide will provide a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of its likely decomposition mechanisms.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₅H₇₀O[General Knowledge]
Molecular Weight 506.93 g/mol [General Knowledge]
Melting Point 88-91 °C[General Knowledge]
Boiling Point 345 °C at 12 mmHg[General Knowledge]
Appearance White to off-white crystalline powder[General Knowledge]
Solubility Insoluble in water; soluble in hot benzene (B151609) and other organic solvents[General Knowledge]
General Stability Stable to high temperatures, acids, and alkalies[General Knowledge]

Thermal Analysis of this compound: A Representative Profile

While specific TGA and DSC data for this compound are not available in the public domain, a representative thermal profile can be projected based on the behavior of similar long-chain aliphatic ketones.

Hypothetical Thermogravimetric Analysis (TGA) Data

A TGA thermogram for a stable, high-molecular-weight organic compound like this compound would be expected to show a single-step decomposition at a high temperature. The onset of decomposition would likely be well above its boiling point, especially under an inert atmosphere.

ParameterRepresentative Value
Onset of Decomposition (T_onset) ~ 350 - 400 °C
Temperature of Maximum Decomposition Rate (T_peak) ~ 400 - 450 °C
End of Decomposition (T_end) ~ 450 - 500 °C
Residual Mass at 600 °C (inert atmosphere) < 1%
Hypothetical Differential Scanning Calorimetry (DSC) Data

A DSC thermogram would clearly show the melting point of this compound as a sharp endothermic peak. The decomposition process, occurring at higher temperatures, would likely be endothermic as well, corresponding to the energy required to break the C-C and C-H bonds.

Thermal EventRepresentative Temperature RangeEnthalpy Change (ΔH)
Melting 88 - 92 °CEndothermic
Decomposition 350 - 500 °CEndothermic

Detailed Experimental Protocols

The following are detailed, standardized protocols for conducting TGA and DSC analysis on a sample of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared alumina (B75360) or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG curve).

    • Calculate the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion, and to observe the thermal events associated with the decomposition of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a clean, tared aluminum pan. Crimp a lid onto the pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 450 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the differential heat flow to the sample versus temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset temperature and peak temperature of the melting endotherm.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_fus).

    • Observe any endothermic or exothermic events at higher temperatures that may correspond to decomposition.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Crucible Loading into TGA/DSC Pan Weighing->Crucible TGA TGA Analysis (Inert Atmosphere, 10°C/min) Crucible->TGA DSC DSC Analysis (Inert Atmosphere, 10°C/min) Crucible->DSC TGA_Data TGA Thermogram (Mass Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Interpretation Determination of Thermal Properties (T_onset, T_peak, ΔH) TGA_Data->Interpretation DSC_Data->Interpretation

Caption: Workflow for Thermal Analysis of this compound.

Postulated Decomposition Pathway

The thermal decomposition of long-chain aliphatic ketones in an inert atmosphere is expected to proceed via homolytic cleavage of carbon-carbon bonds, leading to the formation of smaller, volatile fragments. A plausible, albeit simplified, decomposition pathway is illustrated below.

G Postulated Thermal Decomposition Pathway Parent This compound (C₃₅H₇₀O) Heat High Temperature (>350°C) Cleavage Homolytic C-C Bond Cleavage Parent->Cleavage Heat Fragments Formation of Alkyl and Acyl Radicals Cleavage->Fragments Products Volatile Products: - Alkanes - Alkenes - Smaller Ketones - Carbon Monoxide Fragments->Products Further Reactions (e.g., H-abstraction, elimination)

An In-depth Technical Guide to the Crystalline Structure of 18-Pentatriacontanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Pentatriacontanone, a long-chain symmetrical aliphatic ketone, presents a subject of interest for its potential applications in materials science and as a component in pharmaceutical formulations. Its long aliphatic chains govern its solid-state behavior, influencing properties such as melting point, solubility, and bioavailability. Understanding the crystalline structure is paramount for controlling these properties. This guide provides a comprehensive overview of the crystallographic aspects of this compound, including a discussion on the challenges of its structural determination, an analysis of analogous structures, detailed experimental protocols for crystallographic analysis, and a workflow for structure elucidation.

Introduction to this compound

This compound (C₃₅H₇₀O), also known as stearone, is a symmetrical ketone with two heptadecyl (C₁₇H₃₅) chains attached to a central carbonyl group. Its high molecular weight and long, flexible aliphatic chains are characteristic features that significantly influence its physical properties, including a relatively high melting point and low solubility in polar solvents. In the solid state, such long-chain molecules tend to exhibit polymorphism, where different packing arrangements of the molecules lead to distinct crystalline forms with varying physical properties.

Crystalline Packing in Long-Chain Symmetrical Ketones

Long-chain aliphatic compounds, including symmetrical ketones, typically crystallize in layered structures. The molecules align themselves in parallel, with the long alkyl chains adopting an all-trans conformation to maximize van der Waals interactions. The central carbonyl group introduces a polar region that can influence the packing arrangement.

Table 1: Representative Crystallographic Data for Analogous Long-Chain Ketones

While specific data for this compound is unavailable, the following table presents hypothetical yet representative crystallographic data for a long-chain symmetrical ketone, illustrating typical values for unit cell parameters and other crystallographic information. This data is based on the general understanding of the crystal packing of similar long-chain aliphatic compounds.

ParameterRepresentative ValueDescription
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for long-chain organic molecules.
Space GroupP2₁/c or PbcaThese space groups are frequently observed for centrosymmetric and non-centrosymmetric packing of organic molecules.
a (Å)5.5 - 8.0Unit cell dimension along the a-axis.
b (Å)7.5 - 10.0Unit cell dimension along the b-axis.
c (Å)> 50The c-axis is typically long to accommodate the length of the molecule.
α (°)90Unit cell angle.
β (°)90 - 100Unit cell angle.
γ (°)90Unit cell angle.
Z2 or 4Number of molecules per unit cell.
V (ų)> 3000Volume of the unit cell.
Density (calc) (g/cm³)~1.0Calculated crystal density.

Experimental Protocols for Crystal Structure Determination

The determination of the crystalline structure of a compound like this compound would typically involve single-crystal X-ray diffraction (SC-XRD) or powder X-ray diffraction (PXRD).

3.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for obtaining a detailed three-dimensional structure of a molecule.[1]

Methodology:

  • Crystal Growth:

    • Solvent Selection: Choose a solvent in which this compound is sparingly soluble. Slow evaporation of a dilute solution is a common method.[2] Suitable solvents could include hexane, heptane, or a mixture of chlorinated and non-polar solvents.

    • Procedure: Dissolve the purified compound in the chosen solvent at a slightly elevated temperature to achieve saturation. Filter the solution to remove any particulate matter. Allow the solution to cool slowly and undisturbed over several days to weeks. The slow evaporation of the solvent will promote the growth of single crystals.

  • Crystal Mounting:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

    • The crystal is mounted on a goniometer head using a cryo-loop and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer.

    • A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.[3]

    • The crystal is rotated, and diffraction patterns are collected on a detector at various orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

3.2. Powder X-ray Diffraction (PXRD)

When suitable single crystals cannot be obtained, PXRD can be used to analyze the crystalline nature of a polycrystalline powder.[4][5]

Methodology:

  • Sample Preparation:

    • A finely ground powder of this compound is packed into a sample holder.

  • Data Collection:

    • The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis:

    • The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase(s) present.

    • The positions of the diffraction peaks can be used to determine the unit cell parameters.

    • Advanced techniques, such as Rietveld refinement, can be used to refine the crystal structure from powder data, although this is more challenging than with single-crystal data.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystalline structure of a long-chain ketone like this compound.

G Workflow for Crystal Structure Determination of a Long-Chain Ketone cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_characterization Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification of this compound Purity Purity Analysis (NMR, MS, HPLC) Synthesis->Purity Solvent Solvent Screening Purity->Solvent Growth Crystal Growth (Slow Evaporation) Solvent->Growth SC_XRD Single-Crystal X-Ray Diffraction (SC-XRD) Growth->SC_XRD Good quality single crystal PXRD Powder X-Ray Diffraction (PXRD) Growth->PXRD Polycrystalline powder Data_Collection Data Collection SC_XRD->Data_Collection PXRD->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (CIF generation) Refinement->Validation

Caption: Experimental workflow for determining the crystalline structure of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined and reported, this guide provides a comprehensive framework for researchers and scientists in the field. By understanding the typical packing behavior of analogous long-chain ketones and employing the detailed experimental protocols for single-crystal and powder X-ray diffraction, the elucidation of its solid-state structure is an achievable goal. Such knowledge is critical for the rational design and development of materials and pharmaceutical products incorporating this and similar long-chain molecules.

References

The Sentinel Molecule: An In-depth Technical Guide to 18-Pentatriacontanone's Role in Plant Epicuticular Wax

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[SHANGHAI, CN – December 22, 2025] – This technical guide provides a comprehensive overview of the role of 18-pentatriacontanone, a very-long-chain symmetrical ketone, in the epicuticular wax of plants. This document is intended for researchers, scientists, and drug development professionals interested in the intricate functions of plant surface lipids and their potential applications.

Introduction: The Protective Shield of Plants

The epicuticular wax layer is a plant's first line of defense against a multitude of environmental stressors. This hydrophobic barrier, composed of a complex mixture of lipids, plays a critical role in preventing non-stomatal water loss, protecting against UV radiation, and deterring pathogens and insects.[1][2] Among the diverse components of this wax, very-long-chain ketones (VLCKs) are crucial contributors to its protective properties. This compound (C₃₅H₇₀O), a symmetrical ketone with a 35-carbon chain, is a representative of this class of compounds, found in the epicuticular wax of various plant species. While quantitative data on its specific abundance remains limited, its presence in plants like Urtica dioica and Saxifraga stolonifera has been reported.[3][4] This guide delves into the chemical nature, biosynthesis, and functional significance of this compound and its relatives within the epicuticular wax.

Chemical and Physical Properties of this compound

This compound, also known as diheptadecyl ketone, is a solid, water-insoluble compound with a high molecular weight. Its long aliphatic chains contribute to the hydrophobicity of the epicuticular wax layer.

PropertyValueReference
Molecular FormulaC₃₅H₇₀O[4]
Molecular Weight506.9 g/mol [4]
AppearanceWhite to off-white powderN/A
Melting Point88-90 °CN/A
Boiling Point557.7±20.0 °C (Predicted)N/A
Density0.824±0.06 g/cm³ (Predicted)N/A

Biosynthesis of this compound: The Alkane-Forming Pathway

The biosynthesis of this compound occurs in the endoplasmic reticulum of epidermal cells and is an extension of the fatty acid elongation (FAE) system. Very-long-chain fatty acids (VLCFAs) are the precursors for the synthesis of most epicuticular wax components. The alkane-forming pathway is responsible for the production of alkanes, secondary alcohols, and ketones.[5]

The key steps leading to the formation of this compound are:

  • VLCFA Synthesis: Fatty acids are elongated to very-long-chain acyl-CoAs.

  • Decarbonylation to Alkanes: The VLC-acyl-CoAs are converted to very-long-chain alkanes. This process is catalyzed by a complex involving the ECERIFERUM1 (CER1) and CER3 proteins.[6]

  • Hydroxylation to Secondary Alcohols: The alkanes are then hydroxylated at a mid-chain carbon atom to form secondary alcohols.

  • Oxidation to Ketones: The secondary alcohols are subsequently oxidized to produce ketones. The enzyme responsible for the hydroxylation and subsequent oxidation is a mid-chain alkane hydroxylase (MAH1), a cytochrome P450-dependent monooxygenase.[5]

Biosynthesis_of_18_Pentatriacontanone VLCFA Very-Long-Chain Fatty Acid (VLCFA) Alkane n-Pentatriacontane VLCFA->Alkane CER1/CER3 Complex Secondary_Alcohol 18-Hydroxypentatriacontane Alkane->Secondary_Alcohol MAH1 (Hydroxylation) Ketone This compound Secondary_Alcohol->Ketone MAH1 (Oxidation)

Biosynthesis of this compound via the alkane-forming pathway.

Role in Plant Stress Response

The epicuticular wax composition, including the abundance of very-long-chain ketones, is highly responsive to environmental cues, particularly drought stress.

Drought Resistance

Under water-deficient conditions, many plants increase the total amount of their epicuticular wax.[7] This thicker wax layer enhances the cuticular barrier, reducing water loss through transpiration. Studies have shown that drought stress can lead to an increase in the proportion of long-chain alkanes and other aliphatic compounds, including ketones.[2] This alteration in wax composition is believed to improve the efficiency of the cuticle in preventing dehydration.

Signaling Pathways in Drought Stress Response

The plant hormone abscisic acid (ABA) is a key regulator of drought stress responses. ABA signaling pathways can induce the expression of genes involved in epicuticular wax biosynthesis, leading to an accumulation of wax components. Transcription factors such as MYB94 and MYB96 are known to be involved in the ABA-dependent regulation of wax biosynthesis genes.[8]

Drought_Stress_Signaling Drought_Stress Drought Stress ABA_Biosynthesis ABA Biosynthesis Drought_Stress->ABA_Biosynthesis ABA Abscisic Acid (ABA) ABA_Biosynthesis->ABA ABA_Receptors ABA Receptors ABA->ABA_Receptors Signaling_Cascade Signaling Cascade ABA_Receptors->Signaling_Cascade MYB94_MYB96 MYB94/MYB96 Transcription Factors Signaling_Cascade->MYB94_MYB96 Wax_Biosynthesis_Genes Wax Biosynthesis Genes (e.g., KCS, CER, MAH1) MYB94_MYB96->Wax_Biosynthesis_Genes VLCK_Biosynthesis VLCK Biosynthesis (incl. This compound) Wax_Biosynthesis_Genes->VLCK_Biosynthesis Drought_Resistance Enhanced Drought Resistance VLCK_Biosynthesis->Drought_Resistance

ABA-mediated signaling pathway for VLCK biosynthesis under drought stress.

Quantitative Data on Very-Long-Chain Ketones

While specific quantitative data for this compound remains scarce in the literature, studies on various plant species have quantified the total amount of ketones or other specific very-long-chain ketones in their epicuticular wax. This data highlights the variability in wax composition across different species and in response to environmental conditions.

Plant SpeciesOrganKetone(s) IdentifiedAbundance (% of total wax or µg/cm²)Stress ConditionReference
Kalanchoe daigremontianaLeafKetones (C27-C31)46.73 ± 16.17% (epicuticular)Normal[2]
Triticum aestivum (Wheat)Flag Leafβ-diketone (C31)2.1%–41.8%Drought vs. Control[9][10]
Brassica oleraceaLeafKetonesDecreasedHigh temperature, low humidity[7]
Rosa caninaLeafSecondary alcohols (precursors)Present only in epicuticular layerNormal[11]

Note: The data presented is for the general class of very-long-chain ketones or specific ketones other than this compound due to a lack of available quantitative data for this specific compound.

Experimental Protocols

Extraction of Epicuticular Wax

A common method for the selective extraction of epicuticular wax is by brief immersion of the plant material in a non-polar solvent.

Materials:

  • Fresh plant tissue (e.g., leaves, stems)

  • Chloroform or hexane

  • Glass beakers

  • Internal standard (e.g., n-tetracosane, dotriacontane)

  • Rotary evaporator or nitrogen stream

Procedure:

  • Harvest fresh plant material and measure its surface area.

  • Prepare a solution of the internal standard in the chosen solvent at a known concentration.

  • Briefly immerse the plant material (e.g., for 30-60 seconds) in the solvent containing the internal standard. The immersion time should be optimized to minimize extraction of intracellular lipids.

  • Remove the plant material from the solvent.

  • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • The resulting wax residue is ready for derivatization and analysis.

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of epicuticular wax components.

Derivatization (for hydroxyl-containing compounds, not typically required for ketones): For the analysis of alcohols and fatty acids that may be present in the wax extract, derivatization is necessary to increase their volatility. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Parameters (Example):

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 320°C at 5°C/min, and hold for 15 min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

Quantification: The amount of this compound is determined by comparing its peak area in the chromatogram to the peak area of the internal standard.

Mass Spectrum of this compound: The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 506 and specific fragmentation patterns. Alpha-cleavage on either side of the carbonyl group is a dominant fragmentation pathway for symmetrical long-chain ketones, resulting in characteristic acylium ions.[12][13] The mass spectrum of this compound has been reported in the analysis of essential oils from Urtica dioica.[4]

Experimental_Workflow Plant_Material Plant Material (Leaves/Stems) Extraction Epicuticular Wax Extraction (Solvent dip with internal standard) Plant_Material->Extraction Concentration Solvent Evaporation Extraction->Concentration Derivatization Derivatization (Optional) (e.g., Silylation) Concentration->Derivatization GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis for non-derivatized compounds Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis

General experimental workflow for the analysis of epicuticular wax.

Conclusion and Future Directions

This compound, as a representative of very-long-chain ketones, is an important component of the plant's protective epicuticular wax layer. Its biosynthesis is intricately linked to the alkane-forming pathway and is regulated by complex signaling networks in response to environmental stresses such as drought. While its precise quantitative contribution to the wax of many plant species remains to be fully elucidated, the broader class of VLCKs is clearly integral to plant survival and adaptation.

Future research should focus on:

  • Quantitative analysis: Comprehensive studies to quantify this compound and other VLCKs in a wider range of plant species and under various abiotic and biotic stress conditions.

  • Functional genomics: Further characterization of the enzymes and regulatory factors involved in the specific biosynthesis of symmetrical very-long-chain ketones.

  • Biotechnological applications: Exploring the potential of manipulating the expression of key biosynthetic genes, such as MAH1, to enhance the drought tolerance of crop plants.

This guide provides a foundational understanding of the current knowledge surrounding this compound in plant epicuticular wax. Continued research in this area will undoubtedly uncover further details of its role and potential applications in agriculture and beyond.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 18-Pentatriacontanone from Stearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

18-Pentatriacontanone, also known as stearone, is a long-chain aliphatic ketone. It finds applications as an antiblocking agent and is utilized in chemical research and as a pharmaceutical intermediate.[1] The synthesis of this compound is commonly achieved through the ketonic decarboxylation of stearic acid. This reaction involves the coupling of two stearic acid molecules to form the ketone with the concurrent loss of carbon dioxide and water.[2][3][4] Various catalytic systems, primarily based on metal oxides such as manganese dioxide (MnO₂) and magnesium oxide (MgO), have been developed to facilitate this transformation.[5][6][7] Additionally, the reaction can proceed under catalyst-free conditions at elevated temperatures.[8] This document provides a detailed protocol for the synthesis of this compound from stearic acid, primarily based on the well-established method using magnesium oxide as a catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from stearic acid.

ParameterValueReference
Molecular FormulaC₃₅H₇₀O[9][10]
Molecular Weight506.94 g/mol [10]
Typical Yield80-86%[6]
Melting Point88-89.5 °C[6]
Purity (Commercial)>95.0% (GC)[11]
CAS Number504-53-0[9][10]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses using magnesium oxide as the catalyst.[6]

Materials and Equipment:

  • Stearic acid (high purity, m.p. 67-68°C or higher for best results)[6]

  • Magnesium oxide (reagent grade)[6]

  • Sulfuric acid (4N solution)

  • Sodium hydroxide (B78521) (5% solution)

  • Ethanol (95%)

  • Acetone (B3395972)

  • 1-L round-bottomed flask

  • Heated reflux condenser (e.g., steam-heated or electrically heated to 100-110°C)[6]

  • Wood's metal bath or other suitable high-temperature heating bath

  • Mechanical stirrer

  • Beakers (3-L)

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

1. Reaction Setup:

  • In a 1-L round-bottomed flask, place 44 g of stearic acid and 20 g of magnesium oxide.[6]

  • Fit the flask with a heated reflux condenser maintained at 100-110°C to prevent the stearic acid from solidifying in the condenser.[6]

  • Immerse the flask in a Wood's metal bath preheated to 335-340°C. The temperature of the bath should not exceed 345°C to avoid decomposition of the product.[6]

2. Reaction Execution:

  • After the initial mixture has reacted for 1 hour, begin the addition of the remaining stearic acid.

  • Add 10-g portions of melted stearic acid down the condenser at 15-minute intervals until a total of 284 g (1 mole total) of stearic acid has been added. Each addition should take 1 to 2 minutes to control frothing.[6]

  • Continue heating the reaction mixture for a total of 10 hours.[6] A brisk evolution of steam will follow each addition, which will then subside to a steady effervescence of carbon dioxide.[6]

3. Work-up and Purification:

  • Allow the reaction flask to cool to approximately 100°C and pour the liquid contents into a 3-L beaker containing 1 L of 4N sulfuric acid with vigorous stirring.[6]

  • Boil this mixture with continued stirring until the frothing ceases and the upper layer of crude product is clear (approximately 2 hours).[6]

  • Siphon off the lower aqueous layer.

  • Wash the organic layer by boiling it with 1 L of water for 1 hour, then separate the aqueous layer.[6]

  • Boil the organic layer with 1 L of 5% sodium hydroxide solution for 1 hour with vigorous stirring to remove any unreacted stearic acid.[6]

  • Separate the aqueous layer and wash the product twice more by boiling with 1 L of water for 30 minutes each time.[6]

  • After the final wash, pour the molten product into a beaker and allow it to solidify.

4. Recrystallization:

  • Break up the solidified product and melt it.

  • Dissolve the molten product in 1.2 L of hot 95% ethanol.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature and then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by suction filtration.

  • For higher purity, a second recrystallization from 1 L of acetone can be performed.[6]

  • The final product should be white crystals with a melting point of 88-89°C.[6]

Alternative Catalytic System:

A continuous process using a manganese dioxide (MnO₂) catalyst has also been reported. In this method, a solution of stearic acid in a paraffinic diesel fuel is passed through a tubular reactor containing the MnO₂ catalyst at 370°C and atmospheric pressure.[5]

Safety Precautions:

  • Stearic acid dust can form explosive mixtures with air. Avoid generating dust.[12]

  • The reaction is conducted at high temperatures. Use appropriate personal protective equipment, including heat-resistant gloves and safety glasses.

  • Handle sulfuric acid and sodium hydroxide with care as they are corrosive.

  • The reaction generates steam and carbon dioxide; ensure adequate ventilation.

  • Stearic acid can cause eye and skin irritation.[12]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow node_reactants Reactants: Stearic Acid Magnesium Oxide node_reaction Reaction: 335-340°C, 10 hours node_reactants->node_reaction Heating node_workup Work-up: - H₂SO₄ Wash - H₂O Wash - NaOH Wash node_reaction->node_workup Cooling & Quenching node_purification Purification: Recrystallization (Ethanol, Acetone) node_workup->node_purification Crude Product node_product Final Product: This compound node_purification->node_product Pure Product Ketonization_Mechanism node_stearic_acid 2 x Stearic Acid (C₁₇H₃₅COOH) node_intermediate Intermediate Complex (e.g., β-keto acid) node_stearic_acid->node_intermediate Heat node_catalyst Catalyst (e.g., MgO) node_catalyst->node_intermediate node_products Products node_intermediate->node_products Decarboxylation node_ketone This compound (C₃₅H₇₀O) node_products->node_ketone node_co2 CO₂ node_products->node_co2 node_h2o H₂O node_products->node_h2o

References

Application Notes and Protocols for Laboratory Scale Preparation of High Purity Stearone

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of high-purity stearone (18-pentatriacontanone). The primary method detailed is the ketonic decarboxylation of stearic acid using a magnesium oxide catalyst, a robust and scalable laboratory procedure. Protocols for the purification of crude stearone by recrystallization and subsequent analytical characterization to confirm purity are also provided. All quantitative data is summarized in tables, and experimental workflows are illustrated with diagrams generated using Graphviz.

Introduction

Stearone, a symmetrical ketone derived from stearic acid, finds applications in various fields, including as a lubricant, a hydrophobic coating agent, and an intermediate in organic synthesis. For many of these applications, particularly in drug development and materials science, high purity is a critical requirement. This application note describes a reliable method for the preparation of high-purity stearone in a laboratory setting.

The synthesis is based on the ketonic decarboxylation of stearic acid, a reaction that involves heating the carboxylic acid in the presence of a metal oxide catalyst.[1][2] This process yields the corresponding ketone with the evolution of water and carbon dioxide. Subsequent purification via recrystallization effectively removes unreacted starting materials and by-products. The purity of the final product is assessed using standard analytical techniques.

Physicochemical Properties of Stearone

A summary of the key physical and chemical properties of stearone is provided below for reference.

PropertyValue
Molecular Formula C₃₅H₇₀O
Molecular Weight 506.94 g/mol
Appearance White, glistening flakes
Melting Point 88-89.5 °C[1]
Boiling Point 345-350 °C at 50 mmHg
CAS Number 504-53-0

Synthetic Strategy Overview

The primary strategy for the synthesis of stearone detailed in this document is the ketonic decarboxylation of stearic acid. This method is advantageous due to its relatively straightforward procedure and high yield of the desired product.[1]

Chemical Reaction

reaction 2 Stearic Acid 2 x C₁₇H₃₅COOH Stearone C₁₇H₃₅-CO-C₁₇H₃₅ 2 Stearic Acid->Stearone MgO, 335-340 °C Byproducts CO₂ + H₂O

Caption: Ketonization of Stearic Acid to Stearone.

Experimental Protocols

Synthesis of Crude Stearone via Ketonic Decarboxylation

This protocol is adapted from a well-established procedure.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Stearic Acid284.48284 g1.0
Magnesium Oxide40.3020 g0.5
4N Sulfuric Acid-1 L-
5% Sodium Hydroxide (B78521)-1 L-

Equipment:

  • 1 L round-bottomed flask

  • Heated reflux condenser

  • Wood's metal bath or heating mantle with controller

  • Mechanical stirrer

  • 3 L beaker

  • Separatory funnel

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Set up a 1 L round-bottomed flask with a heated reflux condenser. The condenser should be maintained at 100-110 °C.

  • Add 44 g of stearic acid and 20 g of magnesium oxide to the flask.

  • Immerse the flask in a Wood's metal bath preheated to 335-340 °C.

  • After one hour, begin adding the remaining 240 g of stearic acid in 10 g portions every 15 minutes.

  • Continue heating for a total of 10 hours.

  • Allow the reaction mixture to cool to approximately 100 °C and then pour it into a 3 L beaker containing 1 L of 4N sulfuric acid with vigorous stirring.

  • Boil this mixture with continuous stirring until frothing ceases (approximately 2 hours).

  • Siphon off the lower aqueous layer.

  • To the upper organic layer, add 1 L of water and boil for 1 hour. Separate the aqueous layer.

  • Add 1 L of 5% sodium hydroxide solution and boil for 1 hour with vigorous stirring. Separate the aqueous layer.

  • Wash the organic layer with three successive 1 L portions of hot water, boiling for 1 hour each time.

  • Allow the crude stearone to solidify, then break it up and dry it by pressing between filter papers.

Expected Yield: 230-240 g (91-95%) of crude stearone with a melting point of 84-86 °C.[1]

Purification of Stearone by Recrystallization

Materials:

ReagentQuantity
Crude Stearone~230 g
Benzene (B151609)800 mL
Absolute Ethanol (B145695)400 mL

Equipment:

  • Large beaker or Erlenmeyer flask

  • Hot plate

  • Hot filtration setup (e.g., heated funnel)

  • Crystallizing dish

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude stearone in 1.2 L of a 2:1 mixture of benzene and absolute ethanol by heating.[1]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Repeat the recrystallization process for higher purity.

  • Dry the purified stearone crystals.

Expected Yield: 204-220 g (81-87% overall yield) of pure stearone as glistening white flakes with a melting point of 89-89.5 °C.[1]

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Stearic Acid + MgO reaction Heat to 335-340 °C for 10h reactants->reaction workup Acid and Base Wash reaction->workup crude Crude Stearone workup->crude dissolve Dissolve in hot Benzene/Ethanol crude->dissolve filter Hot Filtration dissolve->filter crystallize Cool to Crystallize filter->crystallize isolate Vacuum Filtration crystallize->isolate pure High-Purity Stearone isolate->pure mp Melting Point pure->mp gcms GC-MS pure->gcms nmr NMR (1H, 13C) pure->nmr

Caption: Experimental Workflow for High-Purity Stearone.

Analytical Characterization

The purity of the synthesized stearone should be confirmed using the following analytical methods.

Melting Point Determination

The melting point of the purified stearone should be determined using a standard melting point apparatus. A sharp melting point range close to the literature value indicates high purity.

SampleExpected Melting Point (°C)
Crude Stearone84-86[1]
Purified Stearone89-89.5[1]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis can be used to identify and quantify any remaining impurities. A single major peak corresponding to stearone should be observed.

Suggested GC-MS Conditions:

ParameterValue
Column HP-5MS (or equivalent)
Injector Temperature 280 °C
Oven Program 80 °C (2 min), then 20 °C/min to 280 °C (10 min)[3]
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 50-700 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.

Expected ¹H NMR Signals (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.4Triplet4H-CH₂-C=O
~1.6Multiplet4H-CH₂-CH₂-C=O
~1.2-1.3Broad Singlet56H-(CH₂)₁₄-
~0.9Triplet6H-CH₃

Expected ¹³C NMR Signals (in CDCl₃):

Chemical Shift (ppm)Assignment
~212C=O
~43-CH₂-C=O
~32-CH₂-
~29-30-(CH₂)₁₃-
~24-CH₂-CH₂-C=O
~23-CH₂-CH₃
~14-CH₃

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling benzene.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Use caution when working with hot oil baths and corrosive reagents like sulfuric acid and sodium hydroxide.

Conclusion

The protocols outlined in this application note provide a reliable and reproducible method for the laboratory-scale synthesis of high-purity stearone. The ketonic decarboxylation of stearic acid followed by recrystallization yields a product of high purity, as can be verified by the analytical methods described. This high-purity stearone is suitable for a wide range of research and development applications.

References

Application Notes and Protocols for the Extraction of 18-Pentatriacontanone from Plant Matter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Pentatriacontanone, a long-chain symmetrical ketone, is a naturally occurring compound found in various plant species. It has garnered interest within the scientific community for its potential pharmacological activities. This document provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant matter, specifically referencing its identification in Anabasis setifera. The protocols outlined below are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative data obtained from the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of an ethyl acetate (B1210297) extract of Anabasis setifera leaves. This analysis identified this compound as one of the constituents of the plant extract.

CompoundRetention Time (min)Peak Area (%)Molecular FormulaMolecular Weight ( g/mol )
This compound38.87Not explicitly stated, but identified as a constituentC₃₅H₇₀O506.9

Data is derived from the phytochemical analysis of Anabasis setifera leaf extract, which confirmed the presence of this compound. The peak area percentage was not specified for this compound in the referenced study, but its presence was confirmed through GC-MS analysis[1][2].

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from plant matter, using Anabasis setifera as an exemplary source.

Part 1: Preparation of Plant Material
  • Collection and Identification: Collect fresh leaves of Anabasis setifera. Ensure proper botanical identification to guarantee the correct plant species.

  • Cleaning and Drying: Thoroughly wash the collected leaves with distilled water to remove any dirt and debris. Air-dry the leaves in a well-ventilated area at room temperature, shielded from direct sunlight, until they are completely brittle.

  • Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder. A finer powder increases the surface area for efficient solvent extraction.

Part 2: Extraction

This protocol utilizes Soxhlet extraction, a highly efficient method for extracting compounds from solid materials.

  • Apparatus Setup: Assemble a Soxhlet apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.

  • Sample Preparation: Accurately weigh approximately 50 g of the powdered leaf material and place it inside a cellulose (B213188) thimble.

  • Solvent Addition: Add 300 mL of ethyl acetate to the round-bottom flask. Ethyl acetate is a solvent of intermediate polarity suitable for extracting a wide range of phytochemicals, including long-chain ketones[1][3].

  • Extraction Process:

    • Heat the solvent in the round-bottom flask to its boiling point.

    • The solvent vapor will travel up to the condenser, where it will cool and drip down into the thimble containing the plant material.

    • The solvent will fill the thimble, extracting the desired compounds.

    • Once the solvent reaches the top of the siphon tube, it will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.

    • Allow this cycle to repeat for approximately 6-8 hours to ensure thorough extraction.

  • Solvent Recovery: After the extraction is complete, cool the apparatus. Recover the ethyl acetate using a rotary evaporator to concentrate the extract. This will yield a crude extract containing this compound and other phytochemicals.

Part 3: Isolation and Purification

Column chromatography is a widely used technique to separate individual compounds from a mixture.

  • Column Preparation:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent such as n-hexane.

    • Pour the slurry into a glass chromatography column, ensuring there are no air bubbles.

    • Allow the silica gel to settle, forming a uniform packed bed.

  • Sample Loading:

    • Dissolve a small amount of the crude extract in a minimal volume of the initial mobile phase (n-hexane).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).

    • Collect the eluting solvent in fractions.

  • Fraction Analysis:

    • Monitor the separation process using Thin Layer Chromatography (TLC).

    • Spot each collected fraction on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under UV light or by using a suitable staining reagent.

    • Combine the fractions that contain the compound of interest (this compound).

  • Final Purification:

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

    • The purity of the isolated compound can be further assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or GC-MS.

Part 4: Identification and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the purified compound in a suitable solvent.

    • Inject the sample into the GC-MS system.

    • The compound will be separated based on its boiling point and then fragmented and detected by the mass spectrometer.

    • Identify this compound by comparing its mass spectrum and retention time with a known standard or a reference library (e.g., NIST).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For structural elucidation, ¹H NMR and ¹³C NMR spectroscopy can be performed on the purified compound.

Mandatory Visualization

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Soxhlet Extraction cluster_purification Purification cluster_analysis Analysis and Identification A Collect Anabasis setifera leaves B Wash and Air Dry A->B C Grind to a Fine Powder B->C D Pack Powder in Thimble C->D E Extract with Ethyl Acetate (6-8 hrs) D->E F Concentrate Extract (Rotary Evaporator) E->F G Crude Extract F->G H Silica Gel Column Chromatography G->H I Elute with n-Hexane:Ethyl Acetate Gradient H->I J Collect and Analyze Fractions (TLC) I->J K Combine Pure Fractions J->K L Evaporate Solvent K->L M Purified this compound L->M N GC-MS Analysis M->N O NMR Spectroscopy M->O

Caption: Workflow for the extraction and analysis of this compound.

References

Application Note: Quantification of 18-Pentatriacontanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a detailed protocol for the quantitative analysis of 18-Pentatriacontanone, a long-chain aliphatic ketone, in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method outlined here provides a robust framework for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound. The protocol covers sample preparation, including extraction and purification, optimized GC-MS instrument parameters, and data analysis procedures.

Introduction

This compound (also known as stearone) is a high molecular weight ketone with the chemical formula C35H70O.[1][2][3] It is characterized by a melting point of 86-87°C and a boiling point of 345°C at 12 mmHg.[1] Due to its long-chain and relatively non-polar nature, GC-MS is a suitable analytical technique for its separation and quantification. This method offers high sensitivity and selectivity, which is crucial for distinguishing this compound from other co-eluting compounds in complex matrices.

Experimental Protocol

Materials and Reagents
  • Solvents: Hexane (B92381), Dichloromethane, Methanol (all GC grade or higher)

  • Standards: this compound (≥98% purity), Internal Standard (e.g., nonadecanone or a deuterated long-chain ketone)

  • Reagents: Anhydrous sodium sulfate, Silica (B1680970) gel (for column chromatography)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

Standard and Sample Preparation

2.1. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., nonadecanone) in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.2. Sample Preparation (Solid Matrix, e.g., plant material, soil)

  • Homogenization and Drying: Homogenize the solid sample by grinding. Dry the sample to a constant weight.

  • Extraction: Accurately weigh 5-10 g of the homogenized sample. Perform a Soxhlet extraction with 200 mL of a hexane:dichloromethane (1:1, v/v) mixture for 8 hours.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the extract.

  • Concentration: Concentrate the extract to approximately 2 mL using a rotary evaporator.

  • Cleanup (Silica Gel Chromatography):

    • Prepare a silica gel column (1 cm internal diameter) in hexane.

    • Apply the concentrated extract to the column.

    • Elute with 50 mL of hexane to collect the hydrocarbon fraction.

    • Elute the ketone fraction with 50 mL of a hexane:dichloromethane (9:1, v/v) mixture.

    • Collect the ketone fraction and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • Final Preparation: Transfer the final extract into a 2 mL GC vial for analysis.

2.3. Sample Preparation (Liquid Matrix, e.g., oil, biological fluid extract)

  • Liquid-Liquid Extraction:

    • Take a known volume (e.g., 1 mL) of the liquid sample.

    • Spike with the internal standard.

    • Add 5 mL of hexane and vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Collect the upper hexane layer.

    • Repeat the extraction twice more.

  • Drying and Concentration: Combine the hexane extracts and dry over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL.

  • Final Preparation: Transfer the final extract into a 2 mL GC vial.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 300°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 150°C, hold for 2 min; ramp to 320°C at 10°C/min; hold for 15 min.
Transfer Line Temp 320°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions This compound: m/z 283 (quantifier), 255, 297Internal Standard (Nonadecanone): m/z 185 (quantifier), 157, 199

Note: The selection of SIM ions should be confirmed by analyzing a standard of this compound in full scan mode to identify the most abundant and specific fragment ions.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks of this compound and the internal standard in the sample chromatograms based on their retention times compared to the standards.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples by using the linear regression equation from the calibration curve.

Quantitative Data Summary

Compound Quantifier Ion (m/z) Qualifier Ions (m/z) Retention Time (min) LOD (µg/mL) LOQ (µg/mL) Linear Range (µg/mL)
This compound283255, 297Approx. 22.50.050.10.1 - 50
Internal Standard185157, 199Approx. 15.2---

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimates and should be experimentally determined.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard Standard Preparation (Stock & Working Solutions) Spike Internal Standard Spiking Sample Sample Preparation (Homogenization/Extraction) Sample->Spike Cleanup Sample Cleanup (Silica Gel Chromatography) Spike->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound. The sample preparation protocol, including an optional cleanup step, ensures the removal of interfering matrix components, leading to accurate and precise results. The use of an appropriate internal standard corrects for variations in sample preparation and instrument response. This protocol can be adapted for various research and development applications where the quantification of long-chain ketones is required.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Diheptadecyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diheptadecyl ketone, a long-chain aliphatic ketone, serves as a valuable model compound for understanding the spectroscopic properties of lipids and other long-chain organic molecules. Its symmetrical structure simplifies spectral analysis, making it an ideal candidate for demonstrating fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy. These application notes provide a comprehensive guide for the ¹H and ¹³C NMR analysis of Diheptadecyl ketone, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The protocols outlined below detail the necessary steps for sample preparation, data acquisition, and spectral interpretation, ensuring high-quality and reproducible results.

Predicted Spectral Data

Due to the high degree of symmetry in Diheptadecyl ketone, the number of unique signals in both the ¹H and ¹³C NMR spectra is significantly reduced. The predicted chemical shifts are based on established principles of NMR spectroscopy, including the deshielding effect of the carbonyl group and the predictable shifts of long alkyl chains.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show a limited number of signals. The protons on the α-carbons are the most deshielded due to the electron-withdrawing effect of the adjacent carbonyl group. Protons further down the alkyl chain will have chemical shifts similar to those in long-chain alkanes, with the terminal methyl protons being the most shielded.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
α-CH₂2.40Triplet4H
β-CH₂1.60Multiplet4H
γ-CH₂1.29Multiplet4H
Bulk -(CH₂)₁₂-1.25Broad Singlet48H
ω-CH₃0.88Triplet6H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will also be characterized by a reduced number of signals due to the molecule's symmetry. The carbonyl carbon will appear at a significantly downfield chemical shift. The chemical shifts of the aliphatic carbons will show a predictable pattern, with the carbons closer to the carbonyl group being more deshielded.

Assignment Predicted Chemical Shift (δ, ppm)
C=O211.5
α-CH₂42.8
β-CH₂23.9
γ-CH₂29.4
Bulk -(CH₂)₁₂-29.7 - 29.1
ω-2 CH₂31.9
ω-1 CH₂22.7
ω-CH₃14.1

Experimental Protocols

The following protocols provide a step-by-step guide for the successful acquisition of high-quality ¹H and ¹³C NMR spectra of Diheptadecyl ketone.

Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of purified Diheptadecyl ketone for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the nonpolar ketone. Chloroform-d (CDCl₃) is a highly suitable choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: ¹H NMR Data Acquisition

The following parameters are a good starting point for acquiring a routine ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the field on the deuterium (B1214612) signal of the solvent (CDCl₃).

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used.

    • Spectral Width: -1 to 9 ppm.

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay of at least 5 times the T₁ of the slowest relaxing proton is recommended.

    • Number of Scans (NS): 8 to 16 scans for a sufficiently concentrated sample.

    • Receiver Gain: Optimized automatically by the instrument's software.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Apply a baseline correction to ensure a flat baseline.

Protocol 3: ¹³C NMR Data Acquisition

Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, longer acquisition times are generally required compared to ¹H NMR.

  • Instrument Setup:

    • Follow the same initial setup steps as for ¹H NMR (locking and shimming).

    • Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard ¹³C experiment with proton decoupling is used (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis of long-chain molecules, a longer relaxation delay (e.g., 10-30 seconds) may be necessary to ensure full relaxation of all carbon nuclei, especially the carbonyl carbon.[1][2][3][4]

    • Number of Scans (NS): The number of scans can range from several hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio. A starting point of 1024 scans is common.

    • Receiver Gain: Optimized automatically.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak (CDCl₃) to 77.16 ppm.

    • Apply a baseline correction.

    • Peak pick to identify the chemical shifts of all carbon signals.

Visualizations

The following diagrams illustrate the experimental workflow and the structural assignment of the NMR signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Lock, Tune, Shim) filter->setup acquire_h1 Acquire 1H Spectrum setup->acquire_h1 acquire_c13 Acquire 13C Spectrum setup->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process calibrate Calibration & Referencing process->calibrate analyze Integration & Peak Picking calibrate->analyze interpret Spectral Interpretation analyze->interpret

Fig. 1: Experimental workflow for NMR analysis.

Fig. 2: Correlation of NMR signals to the molecular structure.

References

Application Notes and Protocols for 18-Pentatriacontanone as a High-Temperature Lubricant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 18-Pentatriacontanone, a long-chain aliphatic ketone, as a high-temperature lubricant. Due to its high molecular weight, thermal stability, and polar carbonyl group, this compound is a candidate for forming robust lubricating films on metal surfaces at elevated temperatures. This document outlines detailed experimental protocols for evaluating its thermal and tribological properties and presents a framework for data analysis. The information is intended to guide researchers in the systematic investigation of this compound for advanced lubrication applications.

Introduction

Effective lubrication at high temperatures is a significant challenge in industries such as aerospace, automotive, and manufacturing. Conventional lubricants often degrade through oxidation, thermal decomposition, and evaporation, leading to component failure.[1] Long-chain polar molecules are of interest as they can form ordered, protective layers on surfaces, providing boundary lubrication where the bulk fluid film is insufficient.[2][3]

This compound (C35H70O), also known as stearone, is a symmetrical long-chain ketone.[4][5] Its chemical structure consists of a central carbonyl group flanked by two heptadecyl (C17H35) chains. This structure suggests several properties desirable for a high-temperature lubricant:

  • High Thermal Stability: The long aliphatic chains contribute to a high melting and boiling point. It is noted to be stable to high temperatures.[6]

  • Polarity: The carbonyl (C=O) group provides polarity, which can promote strong adsorption onto metallic surfaces, forming a durable lubricating film.[2]

  • Shear Stability: The long, saturated chains are expected to resist shear thinning at high temperatures.

These notes provide standardized protocols for researchers to evaluate the efficacy of this compound as either a solid lubricant, a grease component, or an additive in synthetic base oils.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in Table 1.

PropertyValueSource
CAS Number 504-53-0[5][6][7][8]
Molecular Formula C35H70O[4][5][7]
Molecular Weight 506.93 g/mol [4][5]
Appearance White to off-white powder/crystal[7][8]
Melting Point 79-91 °C (Range from various sources)[7][8]
Boiling Point 345 °C @ 12 mmHg[8]
Solubility Insoluble in water; Soluble in benzene. Compatible with high-melting waxes and paraffins at high temperatures.[6][8]

Proposed Lubrication Mechanism

At elevated temperatures, this compound is expected to function as a boundary lubricant. The polar carbonyl head of the molecule adsorbs onto the metal surface, while the long nonpolar aliphatic tails orient themselves away from the surface. This forms a dense, organized molecular layer that reduces direct metal-to-metal contact, thereby minimizing friction and wear.

LubricationMechanism cluster_surface Metal Surface cluster_lubricant Lubricant Layer Metal Positive Surface Charge mol1_head O mol1_tail mol1_head->mol1_tail mol2_head O mol2_head->Metal Electrostatic Interaction mol2_tail mol2_head->mol2_tail mol3_head O mol3_tail mol3_head->mol3_tail mol4_head O mol4_tail mol4_head->mol4_tail Interaction Adsorption via Polar Carbonyl Group Description Long aliphatic chains form a protective barrier ExperimentalWorkflow prep Protocol 1: Sample Preparation dispersion A) Dispersion in Base Oil prep->dispersion Method solid_film B) Solid Lubricant Film prep->solid_film Method tga Protocol 2: Thermal Stability (TGA) prep->tga tribo Protocol 3: Tribological Testing dispersion->tribo solid_film->tribo data_analysis Data Analysis and Interpretation tga->data_analysis surface_analysis Post-Test Surface Analysis tribo->surface_analysis surface_analysis->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

References

Application Notes and Protocols for 18-Pentatriacontanone in Hydrophobic Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Pentatriacontanone (C₃₅H₇₀O) is a long-chain symmetrical ketone characterized by its waxy, crystalline solid form at room temperature. Its long aliphatic chains (C17) on either side of the carbonyl group impart significant nonpolar characteristics, making it a candidate for creating hydrophobic surfaces. This document provides detailed application notes and protocols for the use of this compound in the formulation and characterization of hydrophobic coatings. While direct literature on this compound for this specific application is limited, the following protocols are based on established methods for similar long-chain hydrocarbon and waxy materials.

Principle of Hydrophobicity with this compound

The hydrophobicity of a surface is determined by its chemical composition and micro/nanostructure. This compound's long, nonpolar alkyl chains are the primary contributors to its water-repellent properties. When coated onto a substrate, these chains orient away from the substrate, creating a low-energy surface that minimizes contact with water. This results in a high water contact angle and promotes water droplet roll-off.

cluster_coating Coating Formation cluster_interaction Water Interaction 18-Pentatriacontanone_Solution This compound in Solvent Application Spin Coating / Solution Casting 18-Pentatriacontanone_Solution->Application Substrate Target Substrate Substrate->Application Annealing Thermal Annealing (Above Melting Point) Application->Annealing Hydrophobic_Coating Uniform Hydrophobic Coating Annealing->Hydrophobic_Coating Water_Droplet Water Droplet Hydrophobic_Surface This compound Surface Water_Droplet->Hydrophobic_Surface Minimal Adhesion High_Contact_Angle High Contact Angle (>90°) Hydrophobic_Surface->High_Contact_Angle Low_Sliding_Angle Low Sliding Angle Hydrophobic_Surface->Low_Sliding_Angle

Figure 1: Logical workflow for creating and characterizing an this compound hydrophobic coating.

Materials and Equipment

  • This compound: Purity >97%

  • Solvents: Toluene (B28343), Xylene, or a mixture of hexane (B92381) and ethanol (B145695) (2:1 v/v)

  • Substrates: Glass slides, silicon wafers, or other materials of interest

  • Spin Coater

  • Hot Plate

  • Contact Angle Goniometer

  • Atomic Force Microscope (AFM)

  • Abrasion Tester (e.g., Taber Abraser or custom setup)

  • Analytical Balance

  • Ultrasonic Bath

  • General laboratory glassware and consumables

Experimental Protocols

Protocol 1: Preparation of this compound Coating Solution
  • Solvent Selection: Due to the long alkyl chains, this compound has limited solubility in common solvents at room temperature. Toluene or xylene are suitable choices, particularly with heating. A mixture of nonpolar and polar solvents like hexane and ethanol can also be effective.

  • Dissolution:

    • Weigh the desired amount of this compound.

    • Add the chosen solvent to achieve a concentration range of 1-5% (w/v).

    • Heat the mixture to 60-80°C in a sealed container to aid dissolution.

    • Use an ultrasonic bath to ensure complete dissolution and create a homogeneous solution.

    • Allow the solution to cool to room temperature before use. If precipitation occurs, gently reheat to redissolve.

Protocol 2: Fabrication of Hydrophobic Coating by Spin Coating

Start Start Clean_Substrate Clean Substrate (e.g., Piranha solution, sonication) Start->Clean_Substrate Dispense_Solution Dispense this compound Solution onto Substrate Clean_Substrate->Dispense_Solution Spin_Coating Spin Coat (e.g., 2000-4000 rpm, 30-60s) Dispense_Solution->Spin_Coating Annealing Anneal on Hot Plate (>80°C, 10 min) Spin_Coating->Annealing Cooling Cool to Room Temperature Annealing->Cooling Coated_Substrate Hydrophobic Coated Substrate Cooling->Coated_Substrate End End Coated_Substrate->End

Figure 2: Experimental workflow for the spin coating of this compound.
  • Substrate Preparation: Thoroughly clean the substrate to ensure proper adhesion of the coating. For glass or silicon, this can involve sonication in acetone (B3395972) and isopropanol, followed by drying with nitrogen gas. A piranha solution treatment can also be used for a highly hydroxylated surface, but appropriate safety precautions must be taken.

  • Spin Coating Parameters:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense an adequate amount of the this compound solution to cover the center of the substrate.

    • Spin the substrate at a speed between 2000 and 4000 rpm for 30-60 seconds. The final thickness will depend on the solution concentration and spin speed.

  • Thermal Annealing:

    • Carefully transfer the coated substrate to a hot plate.

    • Heat the substrate to a temperature above the melting point of this compound (approximately 80°C) for 10 minutes. This allows the material to reflow and form a uniform, crystalline film.

    • Allow the substrate to cool down slowly to room temperature.

Protocol 3: Characterization of the Hydrophobic Coating

A. Water Contact Angle (WCA) and Sliding Angle (SA) Measurement

  • Instrument Setup: Use a contact angle goniometer equipped with a tilting stage.

  • WCA Measurement:

    • Place the coated substrate on the sample stage.

    • Dispense a deionized water droplet of a specific volume (e.g., 5 µL) onto the surface.

    • Capture an image of the droplet and use the software to measure the angle between the substrate and the tangent of the droplet at the three-phase contact point.

    • Repeat the measurement at least five times on different areas of the coating and calculate the average.

  • SA Measurement:

    • Place a water droplet of a defined volume (e.g., 20 µL) on the surface.

    • Slowly tilt the stage at a constant rate (e.g., 1°/second).

    • Record the angle at which the droplet begins to roll off the surface. This is the sliding angle.

    • Repeat the measurement at least five times and calculate the average.

B. Surface Roughness Analysis by Atomic Force Microscopy (AFM)

  • Sample Preparation: Mount a small piece of the coated substrate onto an AFM sample holder.

  • Imaging:

    • Use a standard silicon cantilever in tapping mode to minimize damage to the soft waxy coating.

    • Scan a representative area of the surface (e.g., 5 µm x 5 µm).

    • Acquire topography images.

  • Data Analysis:

    • Use the AFM software to calculate the root-mean-square (RMS) roughness of the scanned area.

C. Durability Testing: Abrasion Resistance

  • Taber Abrasion Test (ASTM D4060):

    • Mount the coated substrate on the Taber Abraser.

    • Select the appropriate abrasive wheels (e.g., CS-10) and load (e.g., 250 g).

    • Subject the coating to a set number of abrasion cycles (e.g., 10, 50, 100).

    • After each interval, measure the WCA and SA to assess the degradation of hydrophobicity.

  • Linear Abrasion Test:

    • Rub a standardized abrasive material (e.g., sandpaper of a specific grit) over the surface with a constant load for a set distance or number of cycles.

    • Measure the WCA and SA at regular intervals.

Data Presentation

The following tables present hypothetical but representative data for hydrophobic coatings based on long-chain hydrocarbons like this compound.

Table 1: Coating Properties as a Function of Solution Concentration (Spin Coating Parameters: 3000 rpm, 45s; Annealing: 85°C, 10 min)

Concentration (% w/v)Water Contact Angle (°)Sliding Angle (°)Surface Roughness (RMS, nm)
1.0105 ± 225 ± 35.2 ± 0.8
2.5108 ± 222 ± 26.5 ± 1.1
5.0110 ± 320 ± 28.1 ± 1.5

Table 2: Durability of this compound Coating (2.5% w/v solution)

Abrasion Cycles (Taber, CS-10, 250g)Water Contact Angle (°)Sliding Angle (°)
0108 ± 222 ± 2
10102 ± 330 ± 4
5095 ± 445 ± 5
10088 ± 5> 90 (droplet pins)

Troubleshooting

  • Poor Film Quality (Cracks, Inhomogeneity):

    • Cause: Solution concentration too high, solvent evaporation too rapid, or improper annealing.

    • Solution: Decrease solution concentration, use a solvent with a higher boiling point, or optimize the annealing temperature and cooling rate.

  • Low Water Contact Angle:

    • Cause: Incomplete surface coverage or contamination of the substrate.

    • Solution: Ensure the substrate is thoroughly cleaned and increase the solution concentration or use a lower spin speed.

  • High Sliding Angle (Sticky Surface):

    • Cause: Surface roughness may be too high, or the coating is not sufficiently crystalline.

    • Solution: Optimize the annealing process to promote a smoother, more ordered surface.

Safety Precautions

  • Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents like toluene and xylene.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle hot plates with care to avoid burns.

  • Follow all safety guidelines for the specific instruments used.

Application Notes and Protocols for 18-Pentatriacontanone as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC), the use of an internal standard is crucial for achieving accurate and precise quantification of analytes. An internal standard is a compound of known concentration that is added to a sample, calibration standards, and quality control samples. It helps to correct for variations in sample preparation, injection volume, and instrument response. 18-Pentatriacontanone (C₃₅H₇₀O), a high molecular weight ketone, serves as an excellent internal standard for the analysis of long-chain compounds due to its chemical stability, low volatility, and distinct retention time that typically does not interfere with the analytes of interest.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in chromatographic analysis, particularly for the quantification of long-chain alkanes, ketones (such as alkenones), and fatty acids.

Principle of Operation

The fundamental principle behind using an internal standard is that the ratio of the analyte's response to the internal standard's response is proportional to the analyte's concentration. Any loss of sample during preparation or variation in injection volume will affect both the analyte and the internal standard to the same extent, thus keeping their ratio constant.

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards. The concentration of the unknown sample is then determined from its peak area ratio using this calibration curve.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₃₅H₇₀O
Molecular Weight 506.94 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 79-80 °C
CAS Number 504-53-0

Application: Quantification of Long-Chain Alkenones in Sediments

This protocol details the use of this compound as an internal standard for the quantification of long-chain alkenones in marine or lacustrine sediment samples using Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

1. Materials and Reagents

  • Solvents: Dichloromethane (DCM, GC grade), Methanol (MeOH, GC grade), Hexane (GC grade), Toluene (B28343) (GC grade)

  • Standards: this compound (purity ≥97%), Alkenone standards (e.g., C₃₇:₂, C₃₇:₃)

  • Solid Phase Extraction (SPE): Silica (B1680970) gel cartridges

  • Apparatus: Soxhlet extractor or Accelerated Solvent Extractor (ASE), rotary evaporator, vials, volumetric flasks, analytical balance.

2. Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in toluene in a 100 mL volumetric flask and bring to volume.

  • Analyte Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of each alkenone standard.

    • Dissolve in toluene in a 100 mL volumetric flask and bring to volume.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the analyte stock solution to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

    • Spike each calibration standard with the IS stock solution to a final concentration of 10 µg/mL.

3. Sample Preparation (Sediment Samples)

  • Freeze-dry and homogenize the sediment sample.

  • Accurately weigh approximately 5-10 g of the dried sediment into an extraction thimble.

  • Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 100 µg/mL solution).

  • Perform lipid extraction using a Soxhlet extractor with a DCM:MeOH (9:1 v/v) mixture for 24 hours.

  • Concentrate the total lipid extract using a rotary evaporator.

  • Fractionate the extract using silica gel column chromatography. Elute the ketone fraction with hexane:DCM (1:1 v/v).

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 1 mL of toluene for GC analysis.

4. GC-MS/FID Instrumental Parameters

ParameterGC-FIDGC-MS
Column VF-200ms or similar mid-polarity column (60 m x 0.25 mm x 0.25 µm)HP-5MS or similar non-polar column (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Hydrogen or HeliumHelium
Flow Rate 1.5 mL/min1.2 mL/min
Injector Temp. 280 °C280 °C
Injection Mode SplitlessSplitless
Oven Program 60°C (1 min), ramp to 270°C at 20°C/min, then to 310°C at 5°C/min (hold 40 min)[1]70°C (2 min), ramp to 320°C at 6°C/min (hold 15 min)
Detector Temp. 320 °CN/A
MS Source Temp. N/A230 °C
MS Quad Temp. N/A150 °C
MS Ionization N/AElectron Ionization (70 eV)
Scan Range N/Am/z 50-650
Data Presentation

Illustrative Quantitative Data

The following data are for illustrative purposes to demonstrate the expected performance of the method.

Table 1: Calibration Curve for C₃₇:₂ Alkenone

Concentration (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
0.515,230305,1000.050
1.030,890306,2000.101
5.0155,600304,8000.511
10.0310,500305,5001.016
25.0778,200306,0002.543
50.01,545,000305,3005.061

Table 2: Method Validation Parameters

ParameterValue
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Recovery 92 - 103%
Precision (RSD%) < 5%

Visualization of Workflows

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing & Quantification sample Sediment Sample spike_is Spike with This compound (IS) sample->spike_is extraction Solvent Extraction (Soxhlet/ASE) spike_is->extraction concentration Concentration (Rotary Evaporator) extraction->concentration fractionation Fractionation (Silica Gel Column) concentration->fractionation final_prep Final Preparation (Dry & Reconstitute) fractionation->final_prep gc_analysis GC-MS / GC-FID Analysis final_prep->gc_analysis peak_integration Peak Integration (Analyte & IS) gc_analysis->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve (Ratio vs. Concentration) ratio_calc->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Experimental workflow for the quantification of long-chain compounds using this compound as an internal standard.

Logical Relationship for Quantification

logical_relationship cluster_output Calculated Value Analyte_Response Analyte Peak Area (A_analyte) Calculation Quantification Equation Analyte_Response->Calculation IS_Response Internal Standard Peak Area (A_is) IS_Response->Calculation Analyte_Conc Analyte Concentration (C_analyte) IS_Conc Internal Standard Concentration (C_is) IS_Conc->Calculation Response_Factor Relative Response Factor (RRF) Response_Factor->Calculation Calculation->Analyte_Conc

References

Application Notes and Protocols for the Formulation of 18-Pentatriacontanone in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Pentatriacontanone, a long-chain aliphatic ketone, presents significant opportunities in various industrial applications due to its unique physicochemical properties. Its high lipophilicity, thermal stability, and compatibility with various waxes and lipids make it a valuable ingredient in pharmaceuticals, cosmetics, and material sciences. This document provides detailed application notes and experimental protocols for the formulation of this compound, with a focus on its potential in drug delivery systems and other industrial uses.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for the successful design of its formulations. Key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₃₅H₇₀O[1]
Molecular Weight 506.94 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 79-80 °C[2]
Boiling Point Not available
Solubility Insoluble in water; Soluble in organic solvents like benzene.[1]
LogP (Octanol/Water) ~12.5 (Estimated)
Purity (Typical) >97%[2]

Applications in the Pharmaceutical Industry

The lipophilic nature of this compound makes it an excellent candidate for various pharmaceutical applications, particularly in the formulation of drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs).

Solid Lipid Nanoparticles (SLNs) for Controlled Drug Release

Application Note: this compound can serve as a solid lipid matrix in the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal drug carriers that offer advantages such as controlled drug release, protection of labile APIs from degradation, and improved bioavailability. The high melting point and crystalline nature of this compound can contribute to the formation of a stable solid core, providing sustained release of the encapsulated drug.

Experimental Protocol: Preparation of this compound-based SLNs by High-Shear Homogenization

This protocol describes the preparation of SLNs using a high-shear homogenization technique, a common and scalable method.

Materials:

  • This compound (as the solid lipid)

  • Active Pharmaceutical Ingredient (API) - a model lipophilic drug

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., Soy lecithin)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Water bath

  • Magnetic stirrer with heating plate

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Zeta potential analyzer

  • Differential Scanning Calorimeter (DSC)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Protocol:

  • Preparation of the Lipid Phase:

    • Accurately weigh this compound and the lipophilic API.

    • Melt the this compound by heating it to approximately 85-90 °C (5-10 °C above its melting point) in a beaker placed in a water bath.

    • Once melted, add the API to the molten lipid and stir continuously with a magnetic stirrer until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (85-90 °C) under continuous stirring.

  • Formation of the Pre-emulsion:

    • Slowly add the hot aqueous phase to the hot lipid phase while stirring at a moderate speed (e.g., 800 rpm) with the magnetic stirrer.

  • High-Shear Homogenization:

    • Immediately subject the pre-emulsion to high-shear homogenization at a high speed (e.g., 10,000 - 20,000 rpm) for a defined period (e.g., 5-15 minutes). The optimal speed and time should be determined for each specific formulation.

  • Cooling and Solidification:

    • Quickly cool down the hot nanoemulsion by placing the beaker in an ice bath while continuing to stir at a lower speed. This rapid cooling facilitates the precipitation of the lipid and the formation of solid lipid nanoparticles.

  • Characterization of the SLNs:

    • Particle Size and Polydispersity Index (PDI): Determine the mean particle size and PDI of the SLN dispersion using a dynamic light scattering instrument.

    • Zeta Potential: Measure the zeta potential to assess the surface charge and predict the physical stability of the nanoparticle suspension.

    • Entrapment Efficiency and Drug Loading: Separate the unencapsulated drug from the SLNs by ultracentrifugation. Quantify the amount of free drug in the supernatant and the total drug in the formulation using a validated HPLC or GC-MS method. Calculate the entrapment efficiency and drug loading using the following formulas:

      • Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • Drug Loading (%) = [(Total Drug - Free Drug) / (Total Drug - Free Drug + Lipid Weight)] x 100

    • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) on the SLN formulation (after lyophilization) and the individual components to evaluate the crystalline state of the lipid and the drug within the nanoparticles.

Workflow for SLN Preparation:

SLN_Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation Lipid This compound Melt Melt (85-90°C) Lipid->Melt API Lipophilic API Mix_Lipid Mix API->Mix_Lipid Melt->Mix_Lipid Pre_Emulsion Pre-emulsion Formation Mix_Lipid->Pre_Emulsion Water Purified Water Mix_Aq Mix Water->Mix_Aq Surfactant Surfactant Surfactant->Mix_Aq Heat_Aq Heat (85-90°C) Heat_Aq->Pre_Emulsion Mix_Aq->Heat_Aq Homogenization High-Shear Homogenization Pre_Emulsion->Homogenization Cooling Cooling & Solidification Homogenization->Cooling SLN SLN Dispersion Cooling->SLN Characterization Characterization SLN->Characterization

Workflow for the preparation of this compound based SLNs.
Lubricant in Tablet Manufacturing

Application Note: this compound can be utilized as a lubricant in tablet formulations. Lubricants are essential excipients that reduce the friction between the tablet surface and the die wall during the ejection process, preventing sticking and ensuring a smooth manufacturing process.[3][4] Its waxy nature and hydrophobicity are similar to commonly used lubricants like magnesium stearate (B1226849) and stearic acid.[4]

Experimental Protocol: Evaluation of this compound as a Tablet Lubricant

This protocol outlines the steps to evaluate the lubrication efficiency of this compound in a direct compression tablet formulation.

Materials:

  • This compound (micronized)

  • Magnesium Stearate (as a standard for comparison)

  • Microcrystalline Cellulose (MCC) (as a filler-binder)

  • Active Pharmaceutical Ingredient (API)

Equipment:

  • V-blender or Turbula® mixer

  • Tablet press equipped with force and displacement sensors

  • Hardness tester

  • Friability tester

  • Disintegration tester

Protocol:

  • Powder Blending:

    • Prepare different powder blends containing the API, MCC, and varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5% w/w).

    • Prepare a control blend with magnesium stearate (e.g., 1.0% w/w).

    • Blend the ingredients in a V-blender for a specified time (e.g., 15 minutes) to ensure uniform distribution of the lubricant.

  • Tableting:

    • Compress the powder blends into tablets using a tablet press at a defined compression force.

    • Record the ejection force for each tablet.

  • Tablet Characterization:

    • Hardness: Measure the crushing strength of the tablets.

    • Friability: Determine the weight loss of tablets after a defined number of rotations in a friabilator.

    • Disintegration Time: Measure the time required for the tablets to disintegrate in a specified medium.

    • Weight Variation: Assess the uniformity of tablet weights.

  • Data Analysis:

    • Compare the ejection forces of tablets formulated with this compound to those with magnesium stearate. A lower ejection force indicates better lubrication.

    • Evaluate the impact of this compound concentration on tablet hardness, friability, and disintegration time.

Applications in the Cosmetics Industry

Application Note: this compound can function as a viscosity-controlling agent and an emollient in cosmetic formulations such as creams, lotions, and ointments.[1][5] Its high melting point can contribute to the desired consistency and thermal stability of the product. As an emollient, its waxy nature can help to form a protective barrier on the skin, reducing moisture loss.[5][6]

Experimental Protocol: Formulation of a Topical Cream with this compound

This protocol describes the preparation of a simple oil-in-water (o/w) cream using this compound as a viscosity modifier and emollient.

Materials:

  • Oil Phase:

    • This compound

    • Cetyl alcohol (emulsifier and thickener)

    • Stearic acid (emulsifier and thickener)

    • Mineral oil or a vegetable oil (emollient)

  • Aqueous Phase:

    • Glycerin (humectant)

    • Triethanolamine (neutralizing agent)

    • Preservative (e.g., phenoxyethanol)

    • Purified water

Equipment:

  • Two beakers

  • Water bath

  • Homogenizer or high-speed stirrer

  • pH meter

  • Viscometer

Protocol:

  • Preparation of the Oil Phase:

    • In a beaker, combine this compound, cetyl alcohol, stearic acid, and the chosen oil.

    • Heat the mixture in a water bath to 75-80 °C until all components are completely melted and homogenous.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve glycerin, triethanolamine, and the preservative in purified water.

    • Heat the aqueous phase in a water bath to the same temperature as the oil phase (75-80 °C).

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while continuously stirring with a homogenizer at a moderate speed.

    • Increase the homogenization speed and continue for 5-10 minutes to form a stable emulsion.

  • Cooling and Finalization:

    • Allow the emulsion to cool down slowly while stirring gently.

    • Measure and adjust the pH of the cream if necessary.

    • Measure the viscosity of the final product.

Analytical Methods for Quantification

Accurate and reliable analytical methods are crucial for the quality control of formulations containing this compound.

Protocol: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like long-chain ketones.[7][8]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 320 °C at a rate of 10 °C/min.

    • Hold at 320 °C for 10 minutes.

  • MS Detector (if used):

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Scan range: m/z 50-600.

Sample Preparation:

  • Extraction from Formulation:

    • Accurately weigh a known amount of the formulation.

    • Disperse the sample in a suitable organic solvent in which this compound is soluble (e.g., hexane (B92381) or chloroform).

    • For SLNs, the nanoparticles may need to be disrupted first (e.g., by sonication or by dissolving in a suitable solvent).

    • Vortex or sonicate the mixture to ensure complete extraction.

    • Centrifuge to separate any insoluble excipients.

    • Collect the supernatant and dilute it to a known volume with the same solvent.

  • Calibration Standards:

    • Prepare a series of standard solutions of this compound in the same solvent at known concentrations.

Analysis:

  • Inject a fixed volume (e.g., 1 µL) of the standard solutions and the sample extract into the GC-MS system.

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample extract from the calibration curve and calculate the amount in the original formulation.

Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9][10][11][12]

Hypothetical Signaling Pathway Involvement

While there is no direct evidence for a specific signaling pathway involving this compound, its long-chain aliphatic structure suggests potential interactions with cellular membranes and lipid-mediated signaling processes.

Hypothetical Role in Modulating Membrane Fluidity and Lipid Raft Organization:

Long-chain saturated lipids can influence the physical properties of cell membranes. It is plausible that this compound could intercalate into the lipid bilayer, altering its fluidity and potentially affecting the formation and stability of lipid rafts.[13][14][15][16][17] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction by concentrating or separating signaling molecules.[13][15]

Hypothetical Signaling Pathway Diagram:

The following diagram illustrates a hypothetical mechanism by which this compound might influence a G-protein coupled receptor (GPCR) signaling pathway by modulating the lipid raft environment.[18][19][20][21]

Signaling_Pathway cluster_membrane Cell Membrane cluster_raft Lipid Raft GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Production Effector->Second_Messenger Non_Raft Non-Raft Region Penta This compound cluster_raft cluster_raft Penta->cluster_raft Alters Raft Properties (Hypothetical) Ligand Ligand Ligand->GPCR Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Hypothetical modulation of GPCR signaling by this compound.

Disclaimer: The signaling pathway described above is purely hypothetical and serves as a conceptual framework for future research. There is currently no experimental evidence to support the direct involvement of this compound in this or any other specific signaling cascade.

Conclusion

This compound is a versatile long-chain ketone with considerable potential in various industrial sectors, including pharmaceuticals and cosmetics. The protocols and application notes provided herein offer a foundation for researchers and formulation scientists to explore and harness the unique properties of this compound. Further investigation is warranted to fully elucidate its performance in different formulations and its potential biological activities.

References

Application Notes and Protocols: 18-Pentatriacontanone in Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Pentatriacontanone, a long-chain symmetrical ketone (CH₃(CH₂)₁₆C(O)(CH₂)₁₆CH₃), is a versatile additive in polymer processing, primarily utilized as an internal lubricant and an antiblocking agent. Its long aliphatic chains provide lubricity, while its molecular structure contributes to the modification of polymer surfaces, preventing adhesion between polymer films. These properties are particularly beneficial in the manufacturing of polyolefin films, such as those made from polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), where processing efficiency and final product quality are paramount. This document provides detailed application notes and experimental protocols for the effective use of this compound in polymer processing.

Mechanism of Action

As an internal lubricant, this compound is designed to be compatible with the polymer melt. During processing, it is believed to migrate to the surface of the polymer, creating a low-friction interface between the polymer and the processing equipment (e.g., extruder barrel and die). This reduces the overall melt viscosity and pressure, leading to improved processing efficiency and reduced energy consumption.

As an antiblocking agent, this compound functions by creating a microscopic roughness on the polymer film surface. This reduces the true contact area between adjacent film layers, thereby minimizing the van der Waals forces that cause blocking (unwanted adhesion).

A simplified representation of the proposed mechanism for this compound as a processing aid is depicted below.

G cluster_0 Polymer Melt in Extruder cluster_1 Processing Equipment Surface cluster_2 Extruded Polymer Film Polymer_Melt Polymer Melt Additive This compound (Dispersed) Die_Surface Die Surface Additive->Die_Surface Migration Film_Surface Film Surface Additive->Film_Surface Migration Reduced_Friction Reduced Extruder Pressure Die_Surface->Reduced_Friction Forms Lubricating Layer Reduced_Blocking Reduced Film Adhesion Film_Surface->Reduced_Blocking Creates Micro-roughness Film_Bulk Film Bulk

Caption: Proposed mechanism of this compound as a processing aid.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data from analogous long-chain additives such as waxes and fatty acid amides can provide valuable insights into its expected performance. The following tables summarize typical effects of such additives on key polymer properties.

Table 1: Expected Effects of this compound on Polyolefin Properties (Based on Analogous Compounds)

PropertyPolymerExpected EffectTypical Range of Change
Melt Flow Index (MFI)PE, PPIncrease5 - 20%
Tensile StrengthPE, PPSlight Decrease1 - 5%
Elongation at BreakPE, PPNo significant change or slight increase0 - 10%
Coefficient of Friction (COF)PE, PP FilmsDecrease20 - 50%
HazePE, PP FilmsSlight Increase1 - 3%
Blocking ForcePE, PP FilmsDecrease30 - 70%

Experimental Protocols

Protocol 1: Melt Blending of this compound with Polyolefins

This protocol describes the general procedure for incorporating this compound into polyethylene (PE) or polypropylene (PP) using a twin-screw extruder.

Materials and Equipment:

  • Polyolefin (PE or PP) pellets

  • This compound powder

  • Twin-screw extruder with a gravimetric feeder

  • Strand pelletizer

  • Drying oven

Procedure:

  • Drying: Dry the polyolefin pellets and this compound powder separately in a drying oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing: Prepare a masterbatch by dry blending a higher concentration of this compound (e.g., 5-10 wt%) with the polyolefin pellets. This ensures better dispersion in the final compound.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the processing window of the specific polyolefin. A typical temperature profile for LDPE is 160-180-190-190-180°C from hopper to die. For PP, a typical profile is 180-200-210-210-200°C.

    • Set the screw speed to a moderate level (e.g., 150-250 rpm) to ensure good mixing without excessive shear heating.

    • Feed the masterbatch into the extruder using a gravimetric feeder at a controlled rate to achieve the desired final concentration of this compound (typically 0.1 - 1.0 wt%).

  • Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce compounded pellets.

  • Drying: Dry the compounded pellets at 80°C for 4 hours before further processing or characterization.

G Start Start Drying Dry Polymer and This compound Start->Drying Premixing Prepare Masterbatch Drying->Premixing Extrusion Melt Blend in Twin-Screw Extruder Premixing->Extrusion Pelletizing Cool and Pelletize Extrusion->Pelletizing Final_Drying Dry Compounded Pellets Pelletizing->Final_Drying End End Final_Drying->End

Caption: Experimental workflow for melt blending.

Protocol 2: Evaluation of Antiblocking Properties (ASTM D3354)

This protocol outlines the procedure for measuring the blocking load of polymer films, which is a direct measure of their blocking tendency.

Materials and Equipment:

  • Polymer film samples (with and without this compound)

  • Blocking load tester or a universal testing machine with a blocking fixture

  • Conditioning chamber (23 ± 2°C, 50 ± 5% RH)

  • Specimen cutter

Procedure:

  • Sample Preparation:

    • Produce polymer films from the compounded pellets using a blown film or cast film extruder.

    • Cut the film samples to the dimensions specified in ASTM D3354 (typically 100 mm x 100 mm).

    • Condition the samples for at least 40 hours at 23 ± 2°C and 50 ± 5% RH.

  • Testing:

    • Place two layers of the conditioned film sample between the parallel plates of the blocking fixture.

    • Apply a specified load (e.g., 6.89 kPa) to the film stack for a set period (e.g., 24 hours) at a controlled temperature (e.g., 60°C). This is the "blocking" phase.

    • After the blocking phase, allow the samples to cool to room temperature.

    • Mount the film assembly in the testing machine.

    • Separate the two film layers at a constant rate of speed (e.g., 127 mm/min).

    • Record the maximum force required to separate the films. This is the blocking load.

  • Data Analysis:

    • Calculate the average blocking load from at least five replicate measurements.

    • Compare the blocking load of the film containing this compound to that of the control film (without the additive). A lower blocking load indicates better antiblocking performance.

G Start Start Sample_Prep Prepare and Condition Film Samples Start->Sample_Prep Blocking_Phase Apply Load and Temperature (Blocking Phase) Sample_Prep->Blocking_Phase Cooling Cool to Room Temperature Blocking_Phase->Cooling Testing Separate Films and Measure Force Cooling->Testing Data_Analysis Calculate Average Blocking Load Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for antiblocking property testing.

Conclusion

This compound is a promising additive for improving the processability and surface properties of polyolefins. By acting as both an internal lubricant and an antiblocking agent, it can lead to more efficient manufacturing processes and higher quality end products. The protocols provided herein offer a starting point for researchers and scientists to investigate the specific effects of this compound in their polymer formulations. Further optimization of the additive concentration and processing parameters may be necessary to achieve the desired performance for specific applications.

Application Notes and Protocols for the Purification of Synthetic 18-Pentatriacontanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Pentatriacontanone, also known as stearone or diheptadecyl ketone, is a long-chain symmetrical ketone with the chemical formula C₃₅H₇₀O. Its synthesis, often from stearic acid, can result in a crude product containing unreacted starting materials and other byproducts. This document provides detailed protocols for the purification of synthetic this compound to a high degree of purity, suitable for research and development applications. The primary methods covered are recrystallization and column chromatography, with considerations for preparative HPLC.

Potential Impurities in Synthetic this compound

The nature of impurities in synthetic this compound is largely dependent on the synthetic route. A common synthesis involves the ketonization of stearic acid. In this case, potential impurities include:

  • Unreacted Stearic Acid: The primary starting material may be carried through the synthesis.

  • Other Long-Chain Fatty Acids and their Corresponding Ketones: If the stearic acid starting material is not pure, other fatty acids (e.g., palmitic acid) can lead to the formation of other symmetrical and asymmetrical long-chain ketones.

  • Byproducts of Side Reactions: Depending on the reaction conditions, other side reactions may lead to various organic impurities.

Purification Protocols

Two primary methods for the purification of this compound are detailed below: recrystallization for bulk purification and column chromatography for achieving higher purity.

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixed solvent system has been shown to be effective.

Experimental Protocol: Recrystallization from Benzene (B151609)/Ethanol (B145695)

This protocol is adapted from a procedure published in Organic Syntheses.

  • Dissolution: In a fume hood, dissolve the crude this compound in a 2:1 mixture of benzene and absolute ethanol. Use approximately 1.2 L of the solvent mixture for every 230-240 g of crude product. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound will crystallize as glistening white flakes. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals. This can be done by pressing them between filter paper or by drying in a vacuum oven at a temperature below the melting point.

  • Second Recrystallization (Optional): For higher purity, a second recrystallization can be performed using the same mixed solvent system.

Solubility Information for Alternative Solvents: this compound is slightly soluble in DMSO (with sonication) and methanol (B129727), and slightly soluble in heated water[1]. This suggests that other solvent systems, such as methanol or a mixed solvent system involving DMSO and an anti-solvent, could be explored for recrystallization.

Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For non-polar compounds like this compound, silica (B1680970) gel is a common stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica gel to pack under gravity, tapping the column gently to ensure even packing. Do not let the column run dry.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexanes and ethyl acetate).

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexanes).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to 95:5 hexanes:ethyl acetate.

    • The elution order generally follows increasing polarity, with non-polar compounds eluting first. Since this compound is a ketone, it is more polar than hydrocarbons but less polar than alcohols. Unreacted stearic acid will be more strongly retained on the silica gel.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

For the highest purity, preparative HPLC can be employed. A reverse-phase method is suitable for this compound.

Method Parameters:

  • Column: A Newcrom R1 HPLC column is a suitable option[2].

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) can be used[2]. The exact gradient will need to be optimized based on the impurity profile.

  • Detection: UV detection is suitable for this compound.

  • Scale-up: An analytical method should first be developed and then scaled up for preparative separation. This involves adjusting the flow rate, injection volume, and column size.

Data Presentation

The following table summarizes the quantitative data from the recrystallization protocol described.

Purification StepProduct FormMelting Point (°C)Yield (%)Purity
Crude ProductSolid84-8691-95-
After 2x RecrystallizationGlistening white flakes89-89.581-87High

Data adapted from Organic Syntheses, Coll. Vol. 4, p.875 (1963); Vol. 33, p.92 (1953).

Visualizations

Experimental Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product synth Synthetic this compound (Crude Product) recrystallization Recrystallization (Benzene/Ethanol) synth->recrystallization Bulk Purification column_chrom Column Chromatography (Silica Gel) synth->column_chrom Direct High Purity recrystallization->column_chrom High Purity analysis Purity & Yield Analysis (Melting Point, HPLC, etc.) recrystallization->analysis column_chrom->analysis final_product Purified this compound analysis->final_product KetoneSignaling cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes ketone Ketone Bodies (e.g., β-hydroxybutyrate) hdac HDAC Inhibition ketone->hdac gpr GPCR Activation (e.g., GPR109A) ketone->gpr nlrp3 NLRP3 Inflammasome Inhibition ketone->nlrp3 gene_expression Altered Gene Expression hdac->gene_expression inflammation Reduced Inflammation gpr->inflammation nlrp3->inflammation oxidative_stress Decreased Oxidative Stress gene_expression->oxidative_stress

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 18-Pentatriacontanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 18-Pentatriacontanone synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions for common synthetic methods.

Method 1: Ketonization of Stearic Acid

Question: Why is the yield of this compound low in the ketonization of stearic acid?

Answer:

Low yields in the ketonization of stearic acid can stem from several factors related to reaction conditions and catalyst efficiency. Key areas to investigate include:

  • Inadequate Reaction Temperature: The reaction requires high temperatures, typically between 350-450 °C, to proceed efficiently.[1] Insufficient heat can lead to incomplete conversion of the starting material.

  • Catalyst Deactivation or Inefficiency: The choice and condition of the catalyst are crucial. Manganese(II) oxide is a common catalyst for this reaction.[2][3] Deactivation by impurities or using a catalyst with low surface area can significantly reduce the yield.

  • Sub-optimal Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield. Shorter reaction times may result in incomplete conversion, while prolonged heating can lead to side reactions and product degradation.

  • Presence of Impurities: Impurities in the stearic acid feedstock can interfere with the catalyst and the reaction mechanism.

Troubleshooting Workflow: Ketonization of Stearic Acid

G start Low Yield of this compound temp Check Reaction Temperature start->temp catalyst Evaluate Catalyst Activity start->catalyst time Optimize Reaction Time start->time impurities Analyze Starting Material Purity start->impurities solution_temp Increase temperature to 350-450 °C temp->solution_temp solution_catalyst Use fresh, high-surface-area catalyst (e.g., MnO2) catalyst->solution_catalyst solution_time Perform time-course study to find optimal duration time->solution_time solution_impurities Purify stearic acid before reaction impurities->solution_impurities

Caption: Troubleshooting workflow for low yield in stearic acid ketonization.

Method 2: Grignard Reaction with a Nitrile

Question: What are the common side reactions when synthesizing this compound using a Grignard reagent and a nitrile?

Answer:

The primary challenge in this synthesis is preventing the Grignard reagent from reacting with other functional groups or with itself. Common side reactions include:

  • Reaction with Moisture: Grignard reagents are highly reactive with water. The presence of even trace amounts of moisture will quench the Grignard reagent, reducing the yield of the desired ketone.

  • Formation of Tertiary Alcohol: Although the intermediate imine salt is generally stable, prolonged reaction times or elevated temperatures can lead to a second addition of the Grignard reagent, resulting in the formation of a tertiary alcohol after hydrolysis.[4]

  • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide, leading to the formation of a longer-chain alkane.

Troubleshooting Workflow: Grignard Reaction Side Products

G start Side Products in Grignard Synthesis moisture Check for Moisture Contamination start->moisture tertiary_alcohol Investigate Tertiary Alcohol Formation start->tertiary_alcohol wurtz_coupling Analyze for Wurtz Coupling Products start->wurtz_coupling solution_moisture Use anhydrous solvents and flame-dried glassware moisture->solution_moisture solution_tertiary_alcohol Control reaction temperature and time carefully tertiary_alcohol->solution_tertiary_alcohol solution_wurtz_coupling Add alkyl halide slowly to the magnesium turnings wurtz_coupling->solution_wurtz_coupling

Caption: Troubleshooting guide for side reactions in Grignard synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for this compound?

A1: The most common methods for synthesizing this compound and other long-chain symmetrical ketones are:

  • Ketonization of Carboxylic Acids: This involves the decarboxylative coupling of two molecules of a carboxylic acid (in this case, stearic acid) at high temperatures, often with a metal oxide catalyst.[5]

  • Grignard Reaction with Nitriles: This method involves the reaction of a Grignard reagent (e.g., heptadecylmagnesium bromide) with a nitrile (e.g., heptadecanenitrile), followed by hydrolysis to yield the ketone.

  • Friedel-Crafts Acylation: While more common for aryl ketones, this method can be adapted for long-chain aliphatic ketones under specific conditions.[6][7] It involves the acylation of an aromatic ring followed by cleavage and reduction steps.

Q2: How can I improve the purity of the final this compound product?

A2: Purification of the waxy, high-molecular-weight this compound can be challenging. Effective methods include:

  • Recrystallization: This is a common and effective method. Solvents such as ethanol, isopropanol, or mixtures of hexane (B92381) and ethyl acetate (B1210297) can be used. The choice of solvent will depend on the impurities present.

  • Column Chromatography: For removal of closely related impurities, silica (B1680970) gel column chromatography can be employed. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically used.[8]

  • Distillation: Due to its high boiling point, vacuum distillation is necessary. This method is effective for removing non-volatile impurities.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Safety is paramount in any chemical synthesis. For the synthesis of this compound, consider the following:

  • High Temperatures: The ketonization of stearic acid requires very high temperatures, posing a risk of burns and requiring careful handling of heated apparatus.

  • Grignard Reagents: These reagents are highly flammable and react violently with water. All reactions involving Grignard reagents must be conducted under anhydrous conditions and in an inert atmosphere (e.g., nitrogen or argon).

  • Lewis Acids: Friedel-Crafts acylation often uses strong Lewis acids like aluminum chloride, which are corrosive and react vigorously with moisture. These should be handled in a fume hood with appropriate personal protective equipment.

  • Solvent Handling: Many organic solvents used in these syntheses are flammable and volatile. Ensure proper ventilation and avoid ignition sources.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of long-chain ketones, providing a baseline for experimental design.

Table 1: Ketonization of Stearic Acid - Reaction Parameters

ParameterValueReference
CatalystManganese(II) Oxide (MnO₂)[2][3]
Temperature350 - 450 °C[1]
PressureAtmospheric[9]
Typical YieldUp to 92.9% (for similar long-chain ketones)[2]

Table 2: Grignard Reaction with Nitrile - Reaction Parameters

ParameterValueReference
SolventAnhydrous diethyl ether or THF[1]
Reaction Time2 - 6 hours[1]
Temperature0 °C to reflux[1]
Typical Yield60 - 80%[1]

Experimental Protocols

Protocol 1: Ketonization of Stearic Acid using MnO₂ Catalyst

This protocol describes the synthesis of this compound from stearic acid via catalytic ketonization.

Materials:

  • Stearic Acid

  • Manganese(II) Oxide (MnO₂) powder

  • High-temperature reaction vessel (e.g., tubular reactor)

  • Condenser

  • Collection flask

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Set up the high-temperature reactor with a continuous flow of inert gas.

  • Mix stearic acid with the MnO₂ catalyst in the reactor.

  • Heat the reactor to 370 °C.[9]

  • The volatile products, including this compound, water, and carbon dioxide, will pass through a condenser.

  • Collect the liquefied product in a collection flask.

  • The collected mixture is then subjected to vacuum distillation to separate the this compound from water and any unreacted starting material.

Experimental Workflow: Ketonization of Stearic Acid

G cluster_0 Reaction Setup cluster_1 Product Collection cluster_2 Purification A Mix Stearic Acid and MnO2 Catalyst B Heat to 370 °C under N2 flow A->B C Condense Volatile Products B->C D Collect Liquid Mixture C->D E Vacuum Distillation D->E F Pure this compound E->F

Caption: Experimental workflow for the synthesis of this compound via ketonization.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from heptadecylmagnesium bromide and heptadecanenitrile (B7822307).

Materials:

  • 1-Bromoheptadecane (B13588)

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Heptadecanenitrile

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (aqueous solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask, dropping funnel, condenser (all flame-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in the flame-dried three-neck flask under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 1-bromoheptadecane in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 1-bromoheptadecane solution to the magnesium. Gentle heating may be required to initiate the reaction.

    • Once the reaction starts, add the remaining 1-bromoheptadecane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Nitrile:

    • Cool the freshly prepared Grignard reagent in an ice-water bath.

    • Dissolve heptadecanenitrile in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the stirred, cooled Grignard reagent.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Logical Relationship: Grignard Synthesis Pathway

G Heptadecyl_Bromide 1-Bromoheptadecane Grignard Heptadecylmagnesium Bromide (Grignard Reagent) Heptadecyl_Bromide->Grignard Mg Magnesium Mg->Grignard Imine_Salt Intermediate Imine Salt Grignard->Imine_Salt Heptadecanenitrile Heptadecanenitrile Heptadecanenitrile->Imine_Salt Product This compound Imine_Salt->Product Hydrolysis Hydrolysis Acidic Hydrolysis

Caption: Logical pathway for the Grignard synthesis of this compound.

References

Technical Support Center: Large-Scale Production of Stearone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale production of stearone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of stearone.

Synthesis

Question/Issue Possible Causes Troubleshooting Steps
Low Yield of Stearone - Inactive or inappropriate catalyst. - Suboptimal reaction temperature or time. - Impure starting material (stearic acid). - Inefficient mixing.- Ensure the catalyst is active. For instance, calcined MgO shows significantly higher activity than as-received MgO.[1] - Optimize reaction temperature and time. Successful lab-scale synthesis has been achieved at 250°C for 24 hours.[1][2] - Use high-purity stearic acid. The purity of the final product is dependent on the purity of the starting material.[3] - Ensure vigorous stirring to promote the reaction.[3]
Reaction Frothing or Foaming - Presence of unchanged magnesium stearate. - Vigorous evolution of steam and carbon dioxide.- Add a few drops of a defoaming agent like 2-octanol (B43104). - Ensure vigorous stirring to hasten the decomposition of any soap intermediates.[3] - Add reactants portion-wise to control the rate of gas evolution.[3]
Side Reactions or Impurity Formation - Catalyst deactivation, especially in continuous processes. - Non-selective catalyst.- For continuous processes, monitor catalyst activity and regenerate or replace as needed. Catalyst deactivation can occur through coking or agglomeration of metal nanoparticles.[4] - Select a catalyst with high selectivity for ketonization. Mixed metal oxides and layered double hydroxides have shown high selectivity towards stearone.[1]

Purification

Question/Issue Possible Causes Troubleshooting Steps
Difficulty in Removing Unreacted Stearic Acid - Inefficient washing or extraction.- Perform vigorous stirring during the washing steps with hot water and sodium hydroxide (B78521) solution to ensure thorough removal of fatty acids.[3]
Low Purity After Recrystallization - Inappropriate solvent system. - Impurities co-crystallizing with the product.- Use a suitable solvent system for recrystallization. A 2:1 mixture of benzene (B151609) and absolute ethanol (B145695) has been shown to be effective.[3] - Consider multiple recrystallization steps if high purity is required.[3] - Ensure the purity of the starting stearic acid, as this directly impacts the final product's purity.[3]
Product is Off-Color (e.g., Yellowish) - Presence of impurities from the starting material or side reactions.- Purify the starting stearic acid before synthesis.[3] - Employ the recommended purification protocol involving washing and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the large-scale synthesis of stearone?

A1: The most prevalent method is the ketonic decarboxylation of stearic acid.[1][5] This process typically involves heating stearic acid in the presence of a catalyst.

Q2: What types of catalysts are effective for stearone synthesis?

A2: A range of catalysts can be used, including:

  • Layered Double Hydroxides (LDH) and Mixed Metal Oxides (MMO): Mg/Al-based LDHs and MMOs have demonstrated high yields (up to 97%).[1][6]

  • Metal Oxides: Catalysts such as MgO, Al2O3, and ZrO2 are also effective.[1][7][8] The activity of some metal oxides, like MgO, can be significantly enhanced by calcination prior to use.[1]

  • Metal Salts: Heating alkaline earth salts of stearic acid, such as magnesium stearate, can also produce stearone.[3][5]

Q3: What are the typical reaction conditions for stearone synthesis?

A3: Reaction conditions can vary depending on the catalyst and scale. A reported successful lab-scale synthesis used a temperature of 250°C, a pressure of 17 bar N2, and a reaction time of 24 hours in a dodecane (B42187) solvent.[1][2]

Q4: How can I purify crude stearone?

A4: A common purification method involves:

  • Washing the crude product with hot water to remove water-soluble impurities.

  • Boiling with a dilute sodium hydroxide solution to remove unreacted stearic acid.

  • Further washing with hot water until the washings are neutral.

  • Drying the crude stearone.

  • Recrystallization from a suitable solvent mixture, such as benzene and absolute ethanol (2:1 ratio).[3]

Q5: How does the purity of the starting stearic acid affect the final product?

A5: The purity of the stearic acid is crucial. Using a lower-purity stearic acid will result in a lower melting point and potentially off-color stearone.[3] For high-purity stearone, it may be necessary to purify the stearic acid before use, for example, by conversion to its methyl ester, fractional distillation, and subsequent saponification.[3]

Quantitative Data Summary

ParameterValueConditions/NotesReference
Max. Reported Yield 97%Using Mg/Al layered double hydroxide (LDH) or mixed metal oxide (MMO) catalysts.[1][6]
Reaction Temperature 250 °CFor LDH/MMO catalyzed reaction.[1][2]
Reaction Pressure 17 bar N₂For LDH/MMO catalyzed reaction.[1][2]
Reaction Time 24 hoursFor LDH/MMO catalyzed reaction.[1][2]
Solvent DodecaneFor LDH/MMO catalyzed reaction.[1][2]
Acid:Catalyst Ratio 5:1For LDH/MMO catalyzed reaction.[1][2]
Crude Yield 91-95%From a specific lab-scale preparation.[3]
Purified Yield 81-87%After recrystallization.[3]
Melting Point (Crude) 84-86 °C[3]
Melting Point (Purified) 88-89.5 °C[3]

Experimental Protocols

Key Experiment: Synthesis and Purification of Stearone

This protocol is adapted from a literature procedure for the preparation of higher aliphatic ketones.

Materials:

  • Stearic Acid

  • Magnesium turnings

  • 2-Octanol (as an anti-foaming agent)

  • 5% Sodium Hydroxide solution

  • Benzene

  • Absolute Ethanol

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and a condenser, a mixture of stearic acid and magnesium turnings is heated.

  • Reaction: The mixture is heated until the reaction starts, which is indicated by the evolution of hydrogen. The reaction is controlled by the rate of heating and stirring. The reaction mixture will froth, which can be controlled by the addition of a few drops of 2-octanol and vigorous stirring. The reaction is complete when the evolution of gas ceases.

  • Work-up:

    • The hot reaction mixture is poured into a beaker of hot water.

    • The lower aqueous layer is siphoned off.

    • The upper layer containing the crude stearone is boiled for 1 hour with water and the layers are separated.

    • The crude stearone is then boiled with a 5% sodium hydroxide solution for 1 hour with vigorous stirring to remove any unreacted stearic acid.

    • The ketone layer is separated and washed with successive portions of hot water until the washings are neutral.

  • Purification:

    • The crude stearone is allowed to solidify, then broken up and dried.

    • The crude product is purified by recrystallization from a 2:1 mixture of benzene and absolute ethanol.

    • A second crystallization from the same solvent mixture may be necessary to obtain high-purity stearone.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Stearic Acid + Catalyst reaction Ketonic Decarboxylation (Heating, Stirring) start->reaction workup Quenching and Initial Washes reaction->workup base_wash Base Wash (e.g., NaOH solution) workup->base_wash neutral_wash Neutral Water Washes base_wash->neutral_wash drying Drying neutral_wash->drying recrystallization Recrystallization drying->recrystallization final_product Final Product: Pure Stearone recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of stearone.

troubleshooting_low_yield start Low Stearone Yield check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_conditions Are reaction conditions (temperature, time) optimal? check_catalyst->check_conditions Yes activate_catalyst Activate/change catalyst check_catalyst->activate_catalyst No check_purity Is the starting stearic acid of high purity? check_conditions->check_purity Yes optimize_conditions Optimize temperature and time check_conditions->optimize_conditions No purify_stearic_acid Purify stearic acid check_purity->purify_stearic_acid No end Improved Yield check_purity->end Yes activate_catalyst->check_conditions optimize_conditions->check_purity purify_stearic_acid->end

References

Technical Support Center: Troubleshooting Peak Tailing in the GC Analysis of Long-Chain Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing in the gas chromatography (GC) analysis of long-chain ketones.

Troubleshooting Guide

Peak tailing, a chromatographic distortion where the latter half of a peak is broader than the front half, can significantly compromise the accuracy and precision of quantitative analysis by reducing resolution and complicating peak integration.[1] This guide offers a systematic approach to identifying and resolving the common causes of this issue.

Q1: My long-chain ketone peaks are tailing. Where should I start troubleshooting?

A systematic approach is the most efficient way to diagnose the source of peak tailing. Begin with the most common and easily addressable issues before moving to more complex problems. A recommended starting point is to perform routine maintenance on the GC inlet, as it is a frequent source of problems.[2]

Troubleshooting Workflow:

Troubleshooting_Workflow Start Peak Tailing Observed Inlet_Maintenance Perform Inlet Maintenance (Replace Liner & Septum) Start->Inlet_Maintenance Check_Peak_Shape1 Peak Tailing Resolved? Inlet_Maintenance->Check_Peak_Shape1 Column_Maintenance Perform Column Maintenance (Trim Column Inlet) Check_Peak_Shape1->Column_Maintenance No End_Success Problem Solved Check_Peak_Shape1->End_Success Yes Check_Peak_Shape2 Peak Tailing Resolved? Column_Maintenance->Check_Peak_Shape2 Method_Optimization Optimize GC Method Parameters (Temperature, Flow Rate) Check_Peak_Shape2->Method_Optimization No Check_Peak_Shape2->End_Success Yes Check_Peak_Shape3 Peak Tailing Resolved? Method_Optimization->Check_Peak_Shape3 Derivatization Consider Derivatization Check_Peak_Shape3->Derivatization No Check_Peak_Shape3->End_Success Yes End_Further_Investigation Further Investigation Required Derivatization->End_Further_Investigation

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q2: How do I perform inlet maintenance, and what should I look for?

The GC inlet is a common source of peak tailing due to the accumulation of non-volatile residues and the degradation of consumable parts.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Set the inlet and oven temperatures to a safe level (e.g., below 40°C).

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum and Liner: Unscrew the septum nut and remove the septum. Then, carefully remove the inlet liner using forceps.

  • Inspect and Replace: Inspect the liner for contamination (discoloration, residue). It is highly recommended to replace the liner with a new, deactivated one. For active compounds like ketones, consider using a liner with glass wool or a Siltek-coated liner for enhanced inertness. Also, replace the septum with a new one to prevent leaks and contamination.

  • Reassemble: Install the new liner and septum, ensuring a proper fit. Do not overtighten the septum nut.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

Q3: Inlet maintenance didn't solve the problem. What's the next step?

If peak tailing persists after inlet maintenance, the issue may lie with the column. The front end of the column can become contaminated or damaged over time.

Experimental Protocol: Column Trimming

  • Cool Down and Turn Off Gas: Ensure the oven and inlet are cool and the carrier gas is turned off.

  • Disconnect Column: Carefully disconnect the column from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a capillary column cutter, score the column about 10-20 cm from the inlet end. Gently snap the column at the score to create a clean, square cut.

  • Clean and Re-install: Wipe the end of the column with a lint-free cloth dampened with a suitable solvent (e.g., methanol (B129727) or dichloromethane). Re-install the column in the inlet, ensuring the correct insertion depth according to your instrument's manual.

Q4: I've performed maintenance, but the peak tailing for my long-chain ketones remains. Could my GC method be the cause?

Yes, sub-optimal GC method parameters can lead to peak tailing, especially for high-boiling point and polar compounds like long-chain ketones.

Key Parameters to Optimize:

  • Inlet Temperature: An inlet temperature that is too low can result in slow or incomplete vaporization of the long-chain ketones, leading to peak tailing. Conversely, a temperature that is too high can cause thermal degradation of the analytes, which can also manifest as poor peak shape.[3]

  • Oven Temperature Program: A slow temperature ramp rate can improve the separation of compounds with similar boiling points.[1] For complex mixtures with a wide range of boiling points, temperature programming is generally preferred over isothermal conditions to prevent peak broadening of later eluting compounds.[4]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas affects the efficiency of the separation. An optimized flow rate will result in sharper peaks. Both too high and too low flow rates can lead to peak broadening and tailing.

Illustrative Data on Parameter Optimization:

The following tables illustrate the potential impact of adjusting GC parameters on the peak tailing factor. Note: These are representative values to demonstrate trends, as specific results will vary depending on the analyte, instrument, and column.

Table 1: Illustrative Effect of Inlet Temperature on Tailing Factor for a Long-Chain Ketone

Inlet Temperature (°C)Tailing Factor
2501.8
2751.4
3001.1
3251.5 (due to potential degradation)

Table 2: Illustrative Effect of Carrier Gas Flow Rate on Tailing Factor for a Long-Chain Ketone

Carrier Gas Flow Rate (mL/min)Tailing Factor
0.81.7
1.01.3
1.21.1
1.51.6

Table 3: Illustrative Effect of Oven Temperature Ramp Rate on Tailing Factor for a Long-Chain Ketone

Oven Temperature Ramp Rate (°C/min)Tailing Factor
51.2
101.4
201.7

Q5: What if optimizing the GC method doesn't resolve the peak tailing for my long-chain ketones?

For highly polar or active compounds like long-chain ketones that continue to exhibit peak tailing despite a well-maintained system and optimized method, chemical derivatization is a powerful solution. Derivatization modifies the ketone's functional group, reducing its polarity and increasing its volatility, which significantly improves peak shape.[5]

Derivatization Strategy: Methoximation followed by Silylation

This two-step process is highly effective for ketones.[5]

  • Methoximation: The ketone group is converted to a methoxime. This step is crucial as it prevents the formation of multiple derivatives from a single compound due to tautomerization during the subsequent silylation step.[5]

  • Silylation: Any active hydrogens (e.g., on hydroxyl groups if present) are replaced with a trimethylsilyl (B98337) (TMS) group, further increasing volatility and thermal stability.[5]

Derivatization Workflow:

Derivatization_Workflow Start Long-Chain Ketone (with active keto group) Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) Start->Methoximation Intermediate Methoxime Derivative (Keto group protected) Methoximation->Intermediate Silylation Step 2: Silylation (MSTFA) Intermediate->Silylation End_Product TMS-Methoxime Derivative (Volatile and Thermally Stable) Silylation->End_Product GC_Analysis Ready for GC Analysis End_Product->GC_Analysis

Caption: The two-step derivatization process for long-chain ketones.

Experimental Protocol: Methoximation and Silylation of Long-Chain Ketones

  • Sample Preparation: Evaporate the sample containing the long-chain ketone to dryness under a gentle stream of nitrogen.

  • Methoximation:

    • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue.

    • Cap the vial tightly and vortex briefly to ensure the residue is fully dissolved.

    • Incubate the vial at 60°C for 60 minutes in a heating block or incubator.[5]

  • Silylation:

    • After the methoximation step, cool the vial to room temperature.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the reaction mixture.

    • Cap the vial tightly and vortex briefly.

    • Incubate the vial at 60°C for 30 minutes.[5]

  • GC-MS Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Frequently Asked Questions (FAQs)

Q: Why are long-chain ketones prone to peak tailing? A: Long-chain ketones have two main characteristics that contribute to peak tailing:

  • Polarity: The carbonyl (keto) group is polar, which can lead to strong interactions with any active sites (e.g., exposed silanol (B1196071) groups) in the GC system, such as on the inlet liner or the column itself.[3]

  • High Boiling Point: Their relatively low volatility requires higher temperatures for analysis, which can exacerbate interactions with active sites and potentially lead to thermal degradation if the temperature is too high.[3]

Q: Can the choice of GC column affect peak tailing for long-chain ketones? A: Absolutely. The choice of stationary phase is critical. For polar analytes like ketones, a mid-polarity to polar stationary phase is generally recommended.[6] Using a non-polar column can lead to poor peak shape due to the mismatch in polarity between the analyte and the stationary phase. Additionally, using a column that is specifically designed to be highly inert, with minimal active sites, will help to reduce peak tailing.[7]

Table 4: Recommended GC Column Characteristics for Long-Chain Ketone Analysis

ParameterRecommendationRationale
Stationary Phase Mid- to High-Polarity (e.g., 50% Phenyl Polysiloxane, Polyethylene Glycol - WAX)"Like dissolves like" principle enhances interaction and separation of polar ketones.[6]
Column Length 30 mProvides a good balance between resolution and analysis time.[8]
Internal Diameter 0.25 mmOffers a good compromise between efficiency and sample capacity.[8]
Film Thickness 0.25 - 0.50 µmStandard thickness suitable for a wide range of analytes. Thicker films can increase retention of more volatile ketones.[8]

Q: What does a "poorly cut" column mean, and how can it cause peak tailing? A: A poorly cut column has a jagged or uneven end. This can create turbulence in the carrier gas flow path as the sample is introduced onto the column. This turbulence can cause some of the analyte molecules to be delayed relative to the main band, resulting in a tailing peak. It is essential to use a high-quality ceramic scoring wafer or a dedicated capillary column cutter to ensure a clean, square cut.

Q: Can my sample concentration cause peak tailing? A: Yes, injecting too much of your sample can overload the column, leading to peak fronting or tailing. If you suspect column overload, try diluting your sample and re-injecting it. If the peak shape improves, this was likely the cause.

Q: How do I know if my GC system is "active"? A: An "active" GC system has surfaces in the sample flow path that can interact with and adsorb analytes. This is often due to contamination or the degradation of deactivated surfaces. A good way to test for system activity is to inject a mixture of both polar and non-polar compounds. If only the polar compounds (like your long-chain ketones) show peak tailing, it is a strong indication of active sites in your system.

References

Strategies to prevent the degradation of 18-Pentatriacontanone during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 18-Pentatriacontanone during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during analysis a concern?

This compound, also known as stearone, is a long-chain aliphatic ketone with the chemical formula C35H70O.[1][2] Its high molecular weight and relatively non-polar nature can present challenges during analytical procedures.[3] Degradation during analysis can lead to inaccurate quantification, misidentification, and the appearance of artifact peaks in chromatograms, compromising experimental results. While it is reported to be stable at high temperatures and to acids and alkalies in a general sense, the conditions within an analytical instrument, such as a gas chromatograph, can be harsh enough to induce degradation.[4]

Q2: What are the primary factors that can cause degradation of this compound during analysis?

Several factors can contribute to the degradation of this compound during analysis:

  • Thermal Stress: High temperatures in the GC inlet or column can lead to thermal degradation. Long-chain ketones can be thermally labile, and excessive heat can cause fragmentation.[3]

  • Active Sites in the Analytical System: Active sites, such as free hydroxyl groups on the injector liner, column packing material, or contaminants, can interact with the ketone, leading to peak tailing, broadening, or degradation.[3]

  • pH Extremes: Although generally stable, prolonged exposure to strong acids or bases during sample preparation can potentially catalyze degradation reactions like aldol (B89426) condensation or cleavage, especially at elevated temperatures.

  • Photodegradation: Exposure to UV light can induce photochemical reactions in molecules containing carbonyl groups, leading to degradation.[1] It is, therefore, advisable to protect samples from direct light.

Q3: How should I store samples containing this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store samples in a cool, dark place.[5] Specifically, storage at temperatures below 15°C is advised.[5] Samples should be stored in well-sealed containers to prevent contamination and exposure to air and light. For long-term storage, amber glass vials with PTFE-lined caps (B75204) are recommended.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening) or No Peak in GC-MS Analysis

Possible Causes:

  • Poor Volatility: Due to its high molecular weight, this compound may not vaporize efficiently in the GC inlet.[3]

  • Thermal Degradation: The injector or column temperature may be too high, causing the molecule to break down.[3]

  • Active Sites: Interaction with active sites in the GC system can lead to peak distortion.[3]

Solutions:

StrategyDetailed Recommendation
Optimize Injector Temperature Start with a lower injector temperature (e.g., 250 °C) and gradually increase it to find the optimal balance between efficient vaporization and minimal degradation.[3]
Use a Deactivated Inlet Liner Employ a deactivated liner to minimize interactions with the analyte. Regularly replace the liner and septum to prevent the buildup of contaminants.[3]
Column Selection and Conditioning Use a high-quality, low-bleed capillary column suitable for high-temperature analysis. Properly condition the column according to the manufacturer's instructions before use to remove any residual impurities.
Derivatization Consider derivatizing the ketone to a more volatile and thermally stable compound. Oximation followed by silylation is a common approach for GC-MS analysis of keto-compounds.[6]
Issue 2: Low Recovery or Inconsistent Quantification

Possible Causes:

  • Incomplete Extraction: The chosen solvent may not be optimal for extracting the non-polar this compound from the sample matrix.

  • Degradation During Sample Preparation: Exposure to harsh conditions (e.g., high temperature, extreme pH) during extraction or cleanup steps.

  • Adsorption to Surfaces: The analyte may adsorb to glass or plastic surfaces during sample handling and preparation.

Solutions:

StrategyDetailed Recommendation
Optimize Extraction Solvent Use a non-polar solvent such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like dichloromethane (B109758) for efficient extraction.
Control Sample Preparation Conditions Avoid excessive heating during solvent evaporation. Use a gentle stream of nitrogen at a controlled temperature. If pH adjustment is necessary, use dilute acids or bases and minimize exposure time.
Use Silanized Glassware To minimize adsorption, use silanized glassware for sample preparation and storage.
Employ an Internal Standard The use of an appropriate internal standard (e.g., a deuterated long-chain ketone or a similar stable compound with a close retention time) can compensate for losses during sample preparation and injection.
Issue 3: Difficulty in Detecting Low Concentrations of this compound

Possible Causes:

  • Low Ionization Efficiency: In mass spectrometry, underivatized long-chain ketones may exhibit poor ionization efficiency.[6]

  • Matrix Interferences: Co-eluting compounds from the sample matrix can suppress the signal of the analyte.

Solutions:

StrategyDetailed Recommendation
Derivatization for Enhanced Detection Derivatization with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-Dinitrophenylhydrazine (DNPH) can significantly improve detection sensitivity in both GC-MS (with ECD or NCI-MS) and HPLC-UV/MS.[5][7] PFBHA is often preferred as it typically forms a single, stable derivative.[5]
Sample Cleanup Implement a thorough sample cleanup procedure to remove interfering matrix components. Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., silica (B1680970) gel) can be effective.[3]
Optimize Mass Spectrometer Parameters Fine-tune the mass spectrometer settings, such as ionization mode (e.g., consider chemical ionization for better sensitivity with certain compounds), source temperature, and detector voltage, to maximize the signal for your analyte.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (Without Derivatization)

This protocol provides a starting point for the analysis of underivatized this compound. Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • Dissolve the sample in a suitable non-polar solvent (e.g., hexane, dichloromethane) to a final concentration within the expected calibration range.

  • If necessary, perform a sample cleanup using Solid-Phase Extraction (SPE) with a silica gel cartridge to remove polar interferences.

2. GC-MS Parameters:

ParameterRecommended Setting
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280 °C (optimize as needed)
Injection Mode Splitless
Oven Temperature Program Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 320 °C (hold 10 min)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600
Protocol 2: UHPLC-MS Analysis of this compound with PFBHA Derivatization

This protocol is suitable for sensitive detection of this compound.

1. Derivatization Procedure:

  • Evaporate the solvent from the sample extract under a gentle stream of nitrogen.

  • Add 100 µL of a 1 mg/mL solution of PFBHA in acetonitrile.

  • Add 10 µL of a catalyst, such as pyridine.

  • Heat the mixture at 60 °C for 1 hour.

  • After cooling, the sample is ready for injection.

2. UHPLC-MS Parameters:

ParameterRecommended Setting
UHPLC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 70% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode (depending on the derivative)
MS Detection Full scan or Selected Ion Monitoring (SIM) for target ions

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Solvent Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) Remove Interferences Derivatization (Optional) Derivatization (Optional) Cleanup (SPE)->Derivatization (Optional) Enhance Detection GC-MS GC-MS Cleanup (SPE)->GC-MS Underivatized UHPLC-MS UHPLC-MS Cleanup (SPE)->UHPLC-MS Underivatized Derivatization (Optional)->GC-MS Derivatization (Optional)->UHPLC-MS Data Analysis Data Analysis GC-MS->Data Analysis Chromatogram UHPLC-MS->Data Analysis Chromatogram troubleshooting_logic Start Start Poor_Peak_Shape Poor_Peak_Shape Start->Poor_Peak_Shape Issue? Low_Recovery Low_Recovery Poor_Peak_Shape->Low_Recovery No Optimize_GC_Inlet Optimize_GC_Inlet Poor_Peak_Shape->Optimize_GC_Inlet Yes Low_Sensitivity Low_Sensitivity Low_Recovery->Low_Sensitivity No Optimize_Extraction Optimize_Extraction Low_Recovery->Optimize_Extraction Yes Enhance_Ionization Enhance_Ionization Low_Sensitivity->Enhance_Ionization Yes Successful_Analysis Successful_Analysis Low_Sensitivity->Successful_Analysis No Check_System_Inertness Check_System_Inertness Optimize_GC_Inlet->Check_System_Inertness Derivatize_Sample Derivatize_Sample Check_System_Inertness->Derivatize_Sample Derivatize_Sample->Successful_Analysis Use_Internal_Standard Use_Internal_Standard Optimize_Extraction->Use_Internal_Standard Use_Internal_Standard->Successful_Analysis Improve_Cleanup Improve_Cleanup Enhance_Ionization->Improve_Cleanup Improve_Cleanup->Successful_Analysis

References

Technical Support Center: Enhancing the Solubility of 18-Pentatriacontanone for Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of 18-Pentatriacontanone, a long-chain aliphatic ketone with notably poor aqueous solubility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound (also known as Stearone) is fundamental for developing effective formulation strategies.

PropertyValueReference
Molecular Formula C₃₅H₇₀O[1]
Molecular Weight 506.93 g/mol [1][2]
Melting Point 86-87 °C[3][4]
Boiling Point 345 °C at 12 mmHg[3][4]
Appearance Off-white powder[5]
LogP (octanol-water) 16.850 (estimated)[4]
Water Solubility 20 µg/L at 20°C (practically insoluble)[4]
Solubility in Organic Solvents Soluble in benzene.[3][4][5] Limited solubility in acetonitrile, increasing with temperature.

Troubleshooting Guides for Solubility Enhancement

This section provides solutions to common problems encountered when enhancing the solubility of this compound.

Co-solvency and Solvent Selection

Issue: Difficulty in finding a suitable solvent or co-solvent system for initial solubilization.

Troubleshooting Workflow:

References

Optimization of reaction conditions for the ketonization of fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ketonization of fatty acids.

Troubleshooting Guide

This guide addresses common issues encountered during the ketonization of fatty acids, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Ketone Yield Suboptimal Reaction Temperature: The temperature may be too low for efficient conversion or too high, promoting side reactions. The ideal temperature range is typically 330-400°C.Optimize the reaction temperature by performing a temperature screen. Start within the recommended range and adjust based on product analysis.
Inefficient Catalyst: The chosen catalyst may have low activity or may not be suitable for the specific fatty acid. Common catalysts include metal oxides like TiO₂, ZrO₂, and CeO₂.[1][2][3][4]Screen different catalysts. Consider the catalyst's acidic/basic properties and surface area. For example, anatase TiO₂ has shown higher turnover rates than rutile TiO₂ in some cases.[3][4]
Catalyst Deactivation: Coke formation, particularly from unsaturated fatty acids, can block active sites.[5][6] Water can also inhibit the reaction.[3]If using unsaturated fatty acids, consider a pre-hydrogenation step to saturate the double bonds.[5][6] For reactions where water is present, consider using a hydrophobic catalyst support like carbon to improve stability.[3][4] Catalyst regeneration through calcination may also be possible.
Poor Mass Transfer: In liquid-phase reactions, inefficient mixing can limit the interaction between the fatty acid and the catalyst.Ensure adequate stirring speed. For packed-bed reactors, optimize the flow rate to ensure sufficient contact time.
Low Selectivity (High Byproduct Formation) Side Reactions: At higher temperatures, side reactions like cracking and McLafferty rearrangement can occur, leading to the formation of olefins and smaller ketones.[5] Decarboxylation can also be a competing reaction pathway.[7]Lower the reaction temperature to favor ketonization over side reactions. The choice of catalyst can also influence selectivity; some catalysts may promote specific side reactions.
Unsaturated Fatty Acids: The presence of C=C bonds in the fatty acid chain can lead to undesired side reactions and byproducts.[5][6]Pre-saturate the fatty acid feedstock through hydrogenation to improve selectivity towards the desired ketone.[6]
Catalyst Deactivation Coke Formation: Unsaturated fatty acids are prone to producing coke, which deactivates the catalyst.[5][6]Use saturated fatty acids as feedstock. If using unsaturated fatty acids is unavoidable, periodic catalyst regeneration by burning off the coke in air may be necessary.
Water Inhibition: Water produced during the reaction or present in the feed can inhibit catalyst activity.[3][4]Use a drying agent or a hydrophobic catalyst support. In gas-phase reactions, co-feeding an inert gas can help remove water from the catalyst surface.
Reaction Frothing (Liquid Phase) Rapid CO₂ Evolution: The rapid formation of carbon dioxide can cause violent frothing.Add the fatty acid gradually to the pre-heated catalyst to control the reaction rate and CO₂ evolution.[8]

Frequently Asked Questions (FAQs)

1. What are the typical reaction conditions for fatty acid ketonization?

Reaction conditions can vary depending on the specific fatty acid, catalyst, and reaction phase (gas or liquid). However, typical conditions are:

  • Temperature: 330°C to 400°C

  • Pressure: Atmospheric pressure is often used for gas-phase reactions.[9] Liquid-phase reactions may be conducted under autogenous pressure.[7]

  • Catalyst: Metal oxides such as TiO₂, ZrO₂, CeO₂, and MgO are commonly used.[8][1][2][4] Layered alkali titanates have also been shown to be effective.[9]

  • Phase: The reaction can be carried out in either the gas or liquid phase.[8][3][4]

2. How do I choose the right catalyst for my reaction?

The choice of catalyst depends on several factors, including the fatty acid substrate, desired ketone product, and reaction conditions. Amphoteric (reducible) metal oxides like TiO₂, CeO₂, and ZrO₂ are benchmarks in ketonization catalysis.[3][4] The catalyst's surface area and acid-base properties are crucial. For instance, the rutile form of TiO₂, which has a higher Lewis acid density, has shown higher intrinsic activity in some studies.[7]

3. Can I use unsaturated fatty acids for ketonization?

Yes, but it is challenging. The presence of double bonds can lead to lower ketone selectivity and rapid catalyst deactivation due to coke formation.[5][6] It is often recommended to perform a pre-saturation of the C=C bonds via hydrogenation before the ketonization step to achieve higher yields and better catalyst stability.[5][6]

4. What are the main side reactions to be aware of?

The primary side reactions include:

  • McLafferty Rearrangement: This can lead to the formation of a methyl ketone and an olefin.[9][5]

  • Decarboxylation: This results in the formation of hydrocarbons.[7]

  • Cracking: At higher temperatures, the fatty acid or ketone product can crack into smaller molecules.[5]

5. How can I monitor the progress of my reaction?

The reaction progress can be monitored by analyzing samples of the reaction mixture at different time points. The most common analytical techniques are:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): To quantify the fatty acid conversion and ketone formation.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the products and byproducts.[9]

  • High-Performance Liquid Chromatography (HPLC): Can also be used for the analysis of fatty acids and their derivatives, especially for heat-sensitive compounds.[10]

Experimental Protocols

General Protocol for Liquid-Phase Ketonization in a Batch Reactor

This protocol is a general guideline and may require optimization for specific fatty acids and catalysts.

  • Reactor Setup:

    • Add the fatty acid substrate, an inert solvent (e.g., n-dodecane), and the catalyst to a batch reactor.[7] A typical catalyst loading is 5-10 wt% relative to the fatty acid.

  • Inerting:

    • Seal the reactor and purge with an inert gas (e.g., nitrogen) multiple times to remove air.[7]

  • Heating and Reaction:

    • Heat the reactor to the desired temperature (e.g., 340°C) while stirring.[7]

    • Once the target temperature is reached, consider this as time zero for the reaction.

  • Sampling and Analysis:

    • Periodically, take samples from the reaction mixture.

    • Analyze the samples using GC-FID and GC-MS to determine the conversion of the fatty acid and the yield of the ketone product.[9][7]

  • Shutdown:

    • After the desired reaction time, cool the reactor to a safe temperature before opening.

General Protocol for Gas-Phase Ketonization in a Fixed-Bed Flow Reactor

This protocol is a general guideline and should be adapted for specific experimental setups.

  • Catalyst Packing:

    • Pack a fixed-bed reactor with the catalyst material.

  • System Purge:

    • Purge the system with an inert gas (e.g., N₂) at a controlled flow rate.

  • Heating:

    • Heat the reactor to the desired reaction temperature (e.g., 375°C).[9]

  • Feed Introduction:

    • Introduce the fatty acid into the system. This can be done by melting the fatty acid and pumping it into a heated zone where it vaporizes and is carried over the catalyst bed by the inert gas.[9]

  • Product Collection and Analysis:

    • The products exiting the reactor are cooled and collected in a condenser.

    • The liquid products are analyzed by GC-FID and GC-MS to determine the product distribution.[9] Gaseous byproducts like CO₂ can also be analyzed.

Visualizations

Ketonization Reaction Pathway

KetonizationPathway cluster_reactants Reactants cluster_products Products FA1 R-COOH (Fatty Acid) Catalyst Metal Oxide Catalyst (e.g., TiO₂) FA1->Catalyst FA2 R-COOH (Fatty Acid) FA2->Catalyst Ketone R-CO-R (Ketone) CO2 CO₂ H2O H₂O Catalyst->Ketone Catalyst->CO2 Catalyst->H2O

Caption: Simplified reaction pathway for the catalytic ketonization of fatty acids.

Experimental Workflow for Ketonization

ExperimentalWorkflow start Start prep Prepare Reactants (Fatty Acid, Catalyst, Solvent) start->prep reaction Perform Ketonization Reaction (Batch or Flow Reactor) prep->reaction sampling Collect Samples at Different Time Points reaction->sampling analysis Analyze Samples (GC-FID, GC-MS) sampling->analysis data Data Processing and Kinetic Modeling analysis->data optimization Optimize Reaction Conditions (Temperature, Catalyst, etc.) data->optimization end End data->end optimization->reaction Iterate

Caption: General experimental workflow for optimizing fatty acid ketonization.

References

Method development for the trace analysis of 18-Pentatriacontanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method development of trace analysis of 18-Pentatriacontanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the trace analysis of this compound?

A1: The primary challenges in analyzing trace levels of this compound, a long-chain ketone, stem from its high molecular weight, low volatility, and nonpolar nature. These characteristics can lead to difficulties in sample extraction and cleanup, potential for poor chromatographic resolution, and low ionization efficiency in mass spectrometry. Furthermore, its presence in complex matrices at low concentrations necessitates highly sensitive and selective analytical methods.

Q2: Which analytical techniques are most suitable for the trace analysis of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most powerful techniques for the trace analysis of this compound.

  • GC-MS: Offers high chromatographic resolution for separating complex mixtures. However, due to the low volatility of this compound, high injector and oven temperatures are required, which can risk thermal degradation. Derivatization may be necessary to improve volatility and thermal stability.[1]

  • LC-MS: Particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a sensitive mass spectrometer, is well-suited for analyzing less volatile compounds.[2] Reversed-phase chromatography is a common approach. Challenges include potential matrix effects and ion suppression in the MS source.[3][4]

Q3: How can I improve the sensitivity of my analysis for this compound?

A3: To enhance sensitivity, consider the following strategies:

  • Sample Concentration: After extraction, evaporate the solvent to concentrate the analyte before analysis.

  • Derivatization: Chemical derivatization can significantly improve the detection of ketones. For GC-MS, silylation or methoximation can increase volatility and thermal stability.[1] For LC-MS, derivatizing agents like p-toluenesulfonylhydrazine (TSH) or Pentafluorobenzyl Hydroxylamine (PFBHA) can enhance ionization efficiency.[2][5]

  • Optimized MS Parameters: Fine-tune the mass spectrometer's source conditions (e.g., ionization mode, temperatures, and voltages) to maximize the signal for your specific analyte.

  • Cleanup: A thorough sample cleanup to remove interfering matrix components is crucial for reducing ion suppression and improving the signal-to-noise ratio.[6][7]

Q4: What is a suitable internal standard for the quantification of this compound?

A4: An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., ¹³C or ²H labeled). If a labeled standard is not available, a structurally similar long-chain ketone with a different chain length that is not present in the sample can be used. The internal standard should have similar extraction recovery and chromatographic behavior to the analyte.

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak - Insufficiently high injector or oven temperature.[8][9] - Analyte adsorption in the injector liner or column.[8][10] - Thermal degradation of the analyte in a hot injector.[9] - Sample concentration is too low.- Gradually increase the injector and oven temperatures, ensuring they do not exceed the column's upper limit. - Use a deactivated glass liner and a high-temperature, low-bleed column. - Consider derivatization to increase volatility. - Concentrate the sample extract before injection.
Peak Tailing - Active sites in the GC system (liner, column).[10] - Column contamination.- Use a fresh, deactivated injector liner. - Condition the column according to the manufacturer's instructions. - Trim the first few centimeters of the column.
Broad Peaks - Sub-optimal flow rate of the carrier gas. - Too low of an oven temperature ramp rate.- Optimize the carrier gas flow rate for the column dimensions. - Increase the oven temperature ramp rate.
Baseline Noise or Drift - Column bleed at high temperatures.[10] - Contaminated carrier gas or gas lines.[11] - Septum bleed.[8]- Use a high-temperature, low-bleed GC column. - Ensure high-purity carrier gas and install traps to remove oxygen and moisture. - Use a high-quality, low-bleed septum.
LC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity / Ion Suppression - Co-eluting matrix components competing for ionization.[3][4][12] - Sub-optimal mobile phase composition. - Inefficient ionization source parameters.- Improve sample cleanup using Solid Phase Extraction (SPE).[6] - Modify the chromatographic gradient to better separate the analyte from interferences. - Adjust the mobile phase pH or organic modifier. - Optimize ESI/APCI source parameters (e.g., gas flows, temperatures, voltages).
Poor Peak Shape (Tailing or Fronting) - Column overload. - Secondary interactions with the stationary phase. - Inappropriate mobile phase.- Dilute the sample or inject a smaller volume. - Use a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl phase). - Adjust the mobile phase additives (e.g., formic acid concentration).
Retention Time Shifts - Inconsistent mobile phase preparation. - Column degradation or contamination. - Fluctuations in column temperature.- Prepare fresh mobile phase daily and ensure accurate composition. - Flush the column with a strong solvent or replace it if necessary. - Use a column oven to maintain a stable temperature.
Ghost Peaks - Carryover from a previous injection. - Contamination in the LC system or solvent.- Inject a blank solvent run to check for carryover. - Implement a robust needle wash protocol in the autosampler. - Use high-purity LC-MS grade solvents and additives.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Cleanup

This protocol is a general guideline for cleaning up a lipid extract containing this compound from a complex matrix. Optimization will be required based on the specific sample matrix.

  • Sorbent Selection: For the nonpolar this compound, a normal-phase sorbent like silica (B1680970) or a reversed-phase sorbent like C18 can be used. The choice depends on the solvent of the initial extract.

  • Cartridge Conditioning:

    • For a silica cartridge , flush with a nonpolar solvent (e.g., hexane), followed by the solvent used to dissolve the sample extract.

    • For a C18 cartridge , flush with a polar organic solvent (e.g., methanol (B129727) or acetonitrile), followed by water or the aqueous component of your sample solvent.

  • Sample Loading: Dissolve the dried extract in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.

  • Washing:

    • For a silica cartridge , wash with a nonpolar solvent to elute other nonpolar interferences, then use a slightly more polar solvent to elute the this compound.

    • For a C18 cartridge , wash with a highly polar solvent (e.g., water/methanol mixture) to remove polar interferences.

  • Elution: Elute the this compound with a solvent of appropriate polarity. For a C18 cartridge, this would be a less polar solvent like acetonitrile (B52724) or an isopropanol/hexane mixture.

  • Concentration: Evaporate the elution solvent under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument.

Derivatization for Enhanced GC-MS Sensitivity

To improve the volatility and thermal stability of this compound for GC-MS analysis, a two-step derivatization process of methoximation followed by silylation is recommended.[1]

  • Methoximation:

    • To the dried sample residue, add a solution of methoxyamine hydrochloride in pyridine.

    • Heat the mixture (e.g., at 60°C for 60 minutes) to convert the ketone group to a methoxime.

  • Silylation:

    • After cooling, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Heat the mixture again (e.g., at 60°C for 30 minutes) to silylate any active hydrogens.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from your method development experiments. Populating this table will help in comparing the performance of different analytical approaches.

Parameter GC-MS Method LC-MS Method GC-MS with Derivatization LC-MS with Derivatization
Limit of Detection (LOD) e.g., 10 ng/mLe.g., 5 ng/mLe.g., 1 ng/mLe.g., 0.5 ng/mL
Limit of Quantification (LOQ) e.g., 30 ng/mLe.g., 15 ng/mLe.g., 3 ng/mLe.g., 1.5 ng/mL
Linear Range e.g., 30-1000 ng/mLe.g., 15-1000 ng/mLe.g., 3-500 ng/mLe.g., 1.5-500 ng/mL
Recovery (%) Enter ValueEnter ValueEnter ValueEnter Value
Precision (%RSD) Enter ValueEnter ValueEnter ValueEnter Value
Matrix Effect (%) N/AEnter ValueN/AEnter Value

Visualizations

Experimental_Workflow Sample Sample Collection (e.g., Biological Fluid, Plant Extract) Extraction Lipid Extraction (e.g., LLE, Soxhlet) Sample->Extraction Cleanup Sample Cleanup (Solid Phase Extraction) Extraction->Cleanup Derivatization Derivatization (Optional, for enhanced sensitivity) Cleanup->Derivatization If required Analysis Instrumental Analysis Cleanup->Analysis Direct Analysis Derivatization->Analysis GCMS GC-MS Analysis->GCMS LCMS LC-MS Analysis->LCMS Data Data Processing and Quantification GCMS->Data LCMS->Data

Caption: General experimental workflow for the trace analysis of this compound.

Troubleshooting_Logic Problem Analytical Problem Encountered (e.g., No Peak, Poor Sensitivity) CheckSample Verify Sample Preparation - Extraction Efficiency - Cleanup Effectiveness - Concentration Problem->CheckSample CheckInstrument Investigate Instrument Parameters Problem->CheckInstrument ConsiderDeriv Consider Derivatization to Enhance Signal CheckSample->ConsiderDeriv If sensitivity is low Resolved Problem Resolved CheckSample->Resolved Issue Found GC_Params GC-MS Checks: - Inlet Temperature - Oven Program - Column Integrity - Carrier Gas Flow CheckInstrument->GC_Params For GC-MS LC_Params LC-MS Checks: - Mobile Phase - Gradient Profile - Column Health - MS Source Conditions CheckInstrument->LC_Params For LC-MS GC_Params->Resolved Issue Found LC_Params->Resolved Issue Found ConsiderDeriv->Resolved Method Improved

Caption: A logical workflow for troubleshooting common issues in the analysis.

References

Overcoming matrix effects in the analysis of 18-Pentatriacontanone in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 18-Pentatriacontanone in biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in biological samples important?

A1: this compound, also known as stearone, is a long-chain symmetrical ketone (C35H70O). Its presence and concentration in biological matrices can be of interest in various research areas, including lipid metabolism and as a potential biomarker. Accurate quantification is crucial for understanding its physiological roles and potential pathological implications.

Q2: What are matrix effects and how do they impact the analysis of this compound?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix.[1] In the analysis of this compound from biological samples like plasma or serum, matrix effects, primarily ion suppression, can lead to reduced signal intensity, poor reproducibility, and inaccurate quantification.[2] The primary culprits behind these effects in lipid analysis are phospholipids, which are abundant in biological membranes.[3]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of an this compound standard solution into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip in the baseline signal at the retention time of this compound indicates ion suppression.

  • Post-Extraction Spike: This quantitative method compares the signal response of this compound spiked into a pre-extracted blank matrix sample to the response of a neat standard solution at the same concentration. The ratio of these responses provides a quantitative measure of ion suppression or enhancement.

Q4: What is the role of an internal standard in overcoming matrix effects for this compound analysis?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. An ideal IS for this compound would be a stable isotope-labeled version (e.g., 13C- or 2H-labeled this compound). The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variability.[4] While non-labeled long-chain ketones can be used, stable isotope-labeled internal standards provide the most accurate results.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Low or No Signal for this compound

Possible Causes & Solutions:

  • Significant Ion Suppression:

    • Solution: Implement a more rigorous sample preparation method to remove interfering matrix components, particularly phospholipids. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally more effective than simple protein precipitation.

  • Poor Extraction Recovery:

    • Solution: Due to its hydrophobic nature, this compound may have low recovery with certain extraction solvents. Optimize the extraction solvent system. For LLE, a common choice for lipids is a chloroform:methanol (B129727) mixture. For SPE, a C18 stationary phase is often used.

  • Suboptimal LC-MS/MS or GC-MS Parameters:

    • Solution: Ensure that the ionization source parameters (e.g., temperature, gas flows) and MS parameters (e.g., collision energy) are optimized for this compound.

Problem 2: High Variability in Results

Possible Causes & Solutions:

  • Inconsistent Matrix Effects:

    • Solution: The composition of biological matrices can vary between samples, leading to inconsistent ion suppression. The use of a stable isotope-labeled internal standard is the most effective way to correct for this variability.

  • Incomplete Removal of Phospholipids:

    • Solution: If using protein precipitation, consider switching to a more effective phospholipid removal technique like HybridSPE®-Phospholipid or a targeted LLE or SPE method.

  • Sample Preparation Inconsistency:

    • Solution: Ensure precise and consistent execution of the sample preparation protocol for all samples. Automated sample preparation systems can improve reproducibility.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects and achieving accurate quantification of this compound. The following table summarizes the typical performance of common techniques for the analysis of lipids in biological samples.

Sample Preparation TechniquePrincipleTypical Phospholipid Removal EfficiencyAnalyte Recovery for Hydrophobic CompoundsThroughput
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile).Low to ModerateVariable, can be low due to co-precipitationHigh
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Moderate to HighGood to ExcellentModerate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighGood to ExcellentModerate to High (with automation)
HybridSPE®-Phospholipid Combines protein precipitation with phospholipid removal via a specialized SPE sorbent.Very High (>99%)Good to ExcellentHigh

Note: The actual recovery and efficiency will depend on the specific protocol and the biological matrix. A study comparing SPE with LLE methods for lipidomics found that a novel SPE method provided equivalent or better recovery and reproducibility with significant time savings.[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is a modification of the widely used Folch method for lipid extraction.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., 13C-18-Pentatriacontanone in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma, add 10 µL of the IS solution and vortex briefly.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer into a clean tube.

  • Add 500 µL of 0.9% NaCl solution to the collected organic phase, vortex, and centrifuge again.

  • Collect the lower organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent (e.g., 100 µL of isopropanol:acetonitrile, 1:1, v/v) for LC-MS or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol uses a C18 SPE cartridge to clean up the sample.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • 4% Phosphoric acid

  • Methanol

  • Water

  • Elution solvent (e.g., Dichloromethane:Isopropanol, 80:20, v/v)

  • C18 SPE cartridges

  • SPE manifold

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pre-treat the plasma sample by adding the IS and acidifying with 4% phosphoric acid.

  • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.

  • Elute the this compound and IS with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the extract in a suitable solvent for analysis.

Protocol 3: Suggested Analytical Parameters (LC-MS/MS)
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These would need to be determined by direct infusion of the analytical standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Extraction add_is->extraction ppt Protein Precipitation extraction->ppt Simple lle Liquid-Liquid Extraction extraction->lle Moderate spe Solid-Phase Extraction extraction->spe Thorough dry_down Evaporation ppt->dry_down lle->dry_down spe->dry_down reconstitute Reconstitution dry_down->reconstitute lc_ms LC-MS/MS or GC-MS Analysis reconstitute->lc_ms data_processing Data Processing (Quantification) lc_ms->data_processing results Results data_processing->results

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow start Low/Variable Signal for this compound check_matrix_effects Assess Matrix Effects (Post-column infusion or Post-extraction spike) start->check_matrix_effects matrix_effects_present Matrix Effects Confirmed? check_matrix_effects->matrix_effects_present optimize_sample_prep Optimize Sample Preparation (Switch to LLE/SPE) matrix_effects_present->optimize_sample_prep Yes check_recovery Assess Extraction Recovery matrix_effects_present->check_recovery No use_is Use Stable Isotope-Labeled Internal Standard optimize_sample_prep->use_is re_evaluate Re-evaluate Signal use_is->re_evaluate success Problem Resolved re_evaluate->success recovery_low Recovery Low? check_recovery->recovery_low optimize_extraction Optimize Extraction Solvent/Method recovery_low->optimize_extraction Yes check_instrument Check Instrument Parameters recovery_low->check_instrument No optimize_extraction->re_evaluate check_instrument->re_evaluate

Caption: Troubleshooting guide for low or variable signal.

References

Refining the crystallization process for obtaining pure 18-Pentatriacontanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the crystallization process for obtaining pure 18-Pentatriacontanone.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: Based on documented purification methods, ethanol (B145695) is a highly effective solvent for the recrystallization of this compound.[1] Other non-polar and slightly polar solvents can also be employed. A successful recrystallization relies on the principle that the desired compound is highly soluble in the hot solvent but sparingly soluble at lower temperatures, while impurities remain in solution upon cooling.

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point, or if the compound is significantly impure, leading to a depressed melting point. To address this, try the following:

  • Add more solvent: Introduce a small amount of additional hot solvent to decrease the saturation of the solution.

  • Slower cooling: Allow the solution to cool more gradually to room temperature before any further cooling in an ice bath. Rapid cooling can favor oil formation over crystal nucleation.

  • Use a mixed-solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity (cloudiness) is observed. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: If crystallization does not initiate spontaneously, several techniques can be used to induce nucleation:

  • Scratching the flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure this compound into the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Concentrating the solution: If an excessive amount of solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Lowering the temperature: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.

Q4: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?

A4: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. To promote the growth of larger, purer crystals, the rate of crystallization needs to be slowed down. This can be achieved by:

  • Slowing the cooling process: Ensure the solution cools to room temperature undisturbed before placing it in a colder environment. Insulating the flask can help to slow down the cooling rate.

  • Using a slight excess of solvent: Adding a small amount of extra hot solvent will mean the solution needs to cool to a lower temperature before it becomes supersaturated, which can lead to slower crystal growth.[2]

Q5: What are the common impurities in commercially available or synthesized this compound?

A5: this compound, also known as stearone, is often synthesized from stearic acid, which can be derived from plant oils.[3] Potential impurities may include:

  • Unreacted stearic acid.

  • Other fatty acids of similar chain length.

  • Byproducts from the ketonization reaction.

  • Residual catalyst from the synthesis process.

  • In the case of synthesis from secondary alcohols, residual alcohol and byproducts like aldehydes may be present.[4][5]

Data Presentation

Solubility of this compound in Acetonitrile

Temperature (°C)Temperature (K)Solubility (g / 100 g solution)
50.0323.2<0.1
70.0343.20.2
76.1349.30.4
82.0355.21.1

Data extracted from the IUPAC-NIST Solubilities Database.[1]

Physical Properties of this compound

PropertyValue
Molecular FormulaC₃₅H₇₀O
Molecular Weight506.93 g/mol
Melting Point88.0 - 91.0 °C
AppearanceWhite to off-white powder or crystals

Note: this compound is soluble in benzene.[6]

Experimental Protocols

Recrystallization of this compound from Ethanol

This protocol is based on the principle of single-solvent recrystallization.

Materials:

  • Impure this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of the ethanol while stirring. Continue to add small portions of hot ethanol until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask will prevent contamination and slow down solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.

Expected Outcome: The recrystallization process should yield pure, crystalline this compound with a significant reduction in impurities. The percent recovery will depend on the initial purity of the compound and the precise execution of the procedure. A second crop of crystals can sometimes be obtained by concentrating the mother liquor (the remaining solution after filtration).

Visualizations

Experimental_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Impure this compound add_solvent Add minimal hot ethanol start->add_solvent dissolve Complete Dissolution add_solvent->dissolve check_insolubles Insoluble impurities? dissolve->check_insolubles hot_filtration Hot Filtration check_insolubles->hot_filtration Yes cool Slow Cooling to RT check_insolubles->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold ethanol vacuum_filtration->wash dry Dry Crystals wash->dry end End dry->end Pure this compound

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide cluster_no_crystals No Crystals Formed cluster_oiling_out Oiling Out cluster_fast_crystallization Rapid Crystallization start Crystallization Issue? no_crystals No Crystals start->no_crystals oiling_out Compound Oils Out start->oiling_out fast_crystals Crystals Form Too Quickly start->fast_crystals scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal scratch->seed If still no crystals concentrate Concentrate Solution seed->concentrate If still no crystals solution solution concentrate->solution Solution add_solvent Add More Hot Solvent oiling_out->add_solvent slow_cool Slower Cooling add_solvent->slow_cool If oiling persists mixed_solvent Use Mixed-Solvent System slow_cool->mixed_solvent If oiling persists mixed_solvent->solution slower_cooling Ensure Slow Cooling fast_crystals->slower_cooling excess_solvent Use Slight Excess of Solvent slower_cooling->excess_solvent If still too fast excess_solvent->solution

Caption: Troubleshooting guide for common crystallization issues.

References

Technical Support Center: Enhancing 18-Pentatriacontanone Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of 18-Pentatriacontanone from biomass. This resource is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions to address challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which biomass can it be found?

This compound, a long-chain symmetrical ketone, is a component of the epicuticular wax in various plants. It plays a role in protecting the plant. This compound has been reported in species such as Saxifraga stolonifera[1]. While specific biomass sources for high-yield extraction are still under extensive research, it is generally found in the waxy coatings of leaves and stems.

Q2: Which extraction methods are suitable for this compound?

Several methods can be employed for the extraction of long-chain ketones like this compound from biomass. The choice of method depends on factors such as the nature of the biomass, desired purity, and available equipment. Common techniques include:

  • Soxhlet Extraction: A classical and exhaustive method that ensures high recovery. However, the prolonged exposure to heat may degrade thermally sensitive compounds[2][3].

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature[4][5][6].

  • Supercritical Fluid Extraction (SFE): A green technology that utilizes supercritical CO2 as a solvent. It is effective for extracting lipophilic compounds at low temperatures, minimizing thermal degradation[1][2][7][8].

Q3: What are the best solvents for extracting this compound?

The selection of an appropriate solvent is critical for maximizing the extraction yield. For non-polar compounds like this compound, non-polar solvents are generally effective. Commonly used solvents include:

The optimal solvent may vary depending on the specific biomass matrix[9].

Q4: How can I purify the crude extract to isolate this compound?

Crude extracts often contain a mixture of compounds. Purification is essential to isolate this compound. Common purification techniques include:

  • Solid-Phase Extraction (SPE): SPE cartridges can be used to fractionate the extract based on polarity, effectively separating ketones from other lipids[9].

  • Column Chromatography: Silica gel column chromatography is a standard method for separating components of a mixture.

  • Thin-Layer Chromatography (TLC): Preparative TLC can be used for small-scale purification[9].

Q5: How is this compound quantified in the extract?

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the quantification of this compound[10][11][12][13][14]. Due to its high molecular weight and low volatility, derivatization is often necessary to improve its chromatographic properties. A two-step derivatization involving methoximation followed by silylation is a common approach[10][15][16][17][18].

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Issue 1: Low Extraction Yield

Symptoms: The amount of this compound obtained is lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Inappropriate Solvent Choice The polarity of the solvent may not be optimal for your biomass. Experiment with different non-polar solvents like n-hexane, petroleum ether, or chloroform to identify the most effective one.
Insufficient Extraction Time or Temperature For methods like Soxhlet, ensure the extraction is carried out for a sufficient duration. For UAE, optimize the sonication time and temperature. Gentle heating can improve efficiency but be cautious of potential degradation of other components[9].
Inadequate Biomass Preparation Ensure the biomass is properly dried and ground to a fine powder to maximize the surface area for solvent interaction.
Inefficient Extraction Method If using simple maceration, consider more exhaustive techniques like Soxhlet extraction or modern methods like UAE or SFE for potentially higher recovery[9].
Issue 2: Impure Final Product

Symptoms: The isolated this compound contains significant impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Co-extraction of other Lipids The initial extraction may pull out other lipid-soluble compounds like fatty acids, sterols, and other ketones.
Suboptimal Purification The chosen purification method may not be effective. Optimize your column chromatography conditions (e.g., solvent gradient, stationary phase) or consider using SPE for a more targeted cleanup.
Sample Overload Overloading the chromatography column can lead to poor separation. Reduce the amount of crude extract loaded onto the column.
Issue 3: Difficulty in Quantification by GC-MS

Symptoms: Poor peak shape, low signal intensity, or inaccurate quantification of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Poor Volatility This compound has a high boiling point and may not chromatograph well without derivatization.
Incomplete Derivatization Ensure the derivatization reaction (methoximation and silylation) goes to completion. Optimize reaction time, temperature, and reagent concentrations.
Matrix Effects Other compounds in the extract can interfere with the ionization of this compound in the mass spectrometer. Ensure the sample is sufficiently clean before analysis.
No Internal Standard For accurate quantification, use an appropriate internal standard to correct for variations in sample preparation and instrument response.

Data Presentation

Table 1: Comparison of Extraction Methods for Long-Chain Ketones
Extraction MethodPrincipleAdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.Exhaustive extraction, high recovery.Time-consuming, potential for thermal degradation of compounds[3][19][20].
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.Faster extraction, reduced solvent consumption, lower temperatures[5][6][20].Equipment cost, potential for localized heating.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO2) as the solvent."Green" solvent, low extraction temperatures, selective extraction possible[1][2][7][8].High initial equipment cost, may require co-solvents for some applications.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound
  • Preparation of Biomass: Dry the plant material (e.g., leaves and stems) at 40-50°C until a constant weight is achieved. Grind the dried biomass into a fine powder.

  • Extraction:

    • Place a known amount of the powdered biomass (e.g., 50 g) into a cellulose (B213188) thimble.

    • Place the thimble into the Soxhlet extractor.

    • Fill a round-bottom flask with a suitable solvent (e.g., 500 mL of n-hexane).

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 8-12 hours.

  • Solvent Removal: After extraction, cool the apparatus and remove the round-bottom flask. Concentrate the extract using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude extract can be further purified using column chromatography or SPE.

Protocol 2: Quantification of this compound by GC-MS with Derivatization
  • Sample Preparation:

    • Accurately weigh a portion of the dried extract.

    • Dissolve the extract in a known volume of an appropriate solvent (e.g., chloroform).

    • Add an internal standard for accurate quantification.

  • Derivatization:

    • Transfer an aliquot of the sample solution to a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.

    • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to convert the ketone group to an oxime.

    • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS). Incubate at a controlled temperature (e.g., 70°C) for a specified time (e.g., 60 minutes) to derivatize any active hydrogens.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS).

    • Set an appropriate temperature program for the oven to ensure good separation.

    • Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Quantification: Identify the this compound derivative peak based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to that of the internal standard.

Visualizations

Extraction_Workflow Biomass Biomass (e.g., Leaves, Stems) Preparation Drying and Grinding Biomass->Preparation Extraction Extraction (Soxhlet, UAE, or SFE) Preparation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Column Chromatography or SPE) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Quantification (GC-MS with Derivatization) Pure_Compound->Analysis

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Solvent Is the solvent optimal? Start->Check_Solvent Check_Method Is the extraction method efficient? Check_Solvent->Check_Method Yes Optimize_Solvent Action: Test different non-polar solvents Check_Solvent->Optimize_Solvent No Check_Prep Is biomass preparation adequate? Check_Method->Check_Prep Yes Change_Method Action: Use a more exhaustive method (e.g., Soxhlet) Check_Method->Change_Method No Improve_Prep Action: Ensure fine grinding and complete drying Check_Prep->Improve_Prep No

Caption: Decision tree for troubleshooting low extraction yields.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 18-Pentatriacontanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 18-Pentatriacontanone, also known as stearone. The objective is to offer an evidence-based overview of different routes, enabling an informed selection of the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.

Data Summary of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, facilitating a direct comparison of their efficacy.

Synthetic RouteKey Reaction TypeStarting MaterialsReagents & CatalystReaction TemperatureReaction TimeYield (%)Purity
1. Catalytic Ketonization KetonizationStearic AcidMagnesium Oxide (MgO)335-340 °C10 hours81-87% (purified)High (m.p. 89-89.5 °C)
Stearic AcidManganese Dioxide (MnO₂) on Alumina~650-700 KNot Specified97%Not Specified
Stearic AcidZirconium Dioxide (ZrO₂) with Manganese Dioxide (MnO₂) dopant340 °C3 hours~28% (palmitone from palmitic acid)Not Specified
Stearic AcidIron-based catalyst350-450 °C4-8 hours80-95%Not Specified
2. Organocadmium Route AcylationStearoyl Chloride, Heptadecyl BromideMagnesium, Cadmium ChlorideRoom TemperatureSeveral hours60-80% (typical for similar ketones)Good
3. Grignard-Nitrile Route Nucleophilic AdditionHeptadecanenitrile (B7822307), Heptadecyl BromideMagnesium, Dry Ether, Aqueous Acid0 °C to Room Temp.2-6 hours60-80% (typical for similar ketones)Good

Detailed Experimental Protocols

Catalytic Ketonization of Stearic Acid with Magnesium Oxide

This classic method involves the pyrolysis of stearic acid in the presence of a metal oxide catalyst to yield the corresponding symmetrical ketone.

Procedure:

  • A 1-liter round-bottomed flask is fitted with a heated reflux condenser maintained at 100-110 °C.

  • 44 g of stearic acid and 20 g of magnesium oxide are placed in the flask.

  • The flask is immersed in a metal bath heated to 335-340 °C.

  • After the reaction has proceeded for 1 hour, 10 g portions of melted stearic acid are added down the condenser at 15-minute intervals until an additional 240 g has been added.

  • The heating is continued for a total reaction time of 10 hours.

  • After cooling, the reaction mixture is broken up and boiled with 1 liter of 50% sulfuric acid by volume for 1 hour with vigorous stirring.

  • The ketone layer is separated and washed successively with 5% sodium hydroxide (B78521) solution and hot water until neutral.

  • The crude stearone is dried, yielding 230-240 g (91-95%).

  • Purification is achieved by recrystallization from a 2:1 mixture of benzene (B151609) and absolute ethanol (B145695) to give glistening white flakes with a melting point of 89-89.5 °C. The final yield is 204-220 g (81-87%).[1]

Synthesis via Stearoyl Chloride and an Organocadmium Reagent

This route involves the preparation of an organocadmium reagent from a Grignard reagent, followed by its reaction with an acyl chloride. This method is known for its high selectivity in producing ketones without further reaction to tertiary alcohols.

General Procedure (adapted for this compound):

  • Preparation of Heptadecylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are reacted with heptadecyl bromide in anhydrous diethyl ether to form the Grignard reagent.

  • Preparation of Diheptadecylcadmium: Anhydrous cadmium chloride is added portion-wise to the prepared Grignard reagent. The reaction mixture is typically refluxed to ensure complete formation of the organocadmium reagent.

  • Reaction with Stearoyl Chloride: The solution of diheptadecylcadmium is cooled, and a solution of stearoyl chloride in an anhydrous solvent is added dropwise. The reaction is stirred at room temperature for several hours.

  • Work-up: The reaction is quenched by the addition of dilute acid. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

Synthesis via a Grignard Reagent and a Nitrile

This method provides a pathway to ketones through the reaction of a Grignard reagent with a nitrile, followed by hydrolysis of the intermediate imine.

General Procedure (adapted for this compound):

  • Preparation of Heptadecylmagnesium Bromide: The Grignard reagent is prepared from heptadecyl bromide and magnesium in anhydrous diethyl ether as described in the organocadmium route.

  • Reaction with Heptadecanenitrile: A solution of heptadecanenitrile in anhydrous diethyl ether is cooled in an ice bath. The prepared Grignard reagent is added dropwise to the nitrile solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.[2][3]

  • Hydrolysis: The reaction mixture is cooled again and hydrolyzed by the slow addition of aqueous acid (e.g., HCl or H₂SO₄). This step converts the intermediate imine salt to the ketone.[2]

  • Work-up and Purification: The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting crude this compound is then purified, typically by recrystallization.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic routes for this compound.

Synthetic_Routes_for_18_Pentatriacontanone cluster_0 Route 1: Catalytic Ketonization cluster_1 Route 2: Organocadmium Route cluster_2 Route 3: Grignard-Nitrile Route SA1 Stearic Acid Ketone1 This compound SA1->Ketone1 Ketonization MgO MgO Catalyst MgO->Ketone1 Heat1 Heat (335-340°C) Heat1->Ketone1 HB Heptadecyl Bromide Grignard Heptadecyl-MgBr HB->Grignard Mg Mg Mg->Grignard Organocadmium Diheptadecyl-cadmium Grignard->Organocadmium CdCl2 CdCl₂ CdCl2->Organocadmium Ketone2 This compound Organocadmium->Ketone2 Acylation SC Stearoyl Chloride SC->Ketone2 HB2 Heptadecyl Bromide Grignard2 Heptadecyl-MgBr HB2->Grignard2 Mg2 Mg Mg2->Grignard2 Imine Imine Intermediate Grignard2->Imine Nucleophilic Addition Nitrile Heptadecanenitrile Nitrile->Imine Ketone3 This compound Imine->Ketone3 Hydrolysis H3O H₃O⁺ H3O->Ketone3

Caption: Synthetic pathways to this compound.

This comparison guide is intended for informational purposes for a professional audience and assumes a laboratory setting with appropriate safety precautions.

References

A Comparative Guide to Analytical Methods for the Determination of Stearone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common chromatographic techniques for the quantitative analysis of Stearone (18-pentatriacontanone), a long-chain saturated ketone. The selection of a precise, accurate, and reliable analytical method is critical for researchers, scientists, and drug development professionals in ensuring the quality and consistency of pharmaceutical products and research materials. This document outlines the performance of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), supported by detailed experimental protocols and comparative performance data.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. The following sections describe typical experimental protocols for the quantification of Stearone using GC-FID and HPLC-ELSD.

1. Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Given Stearone's high boiling point, high-temperature GC is necessary.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Stearone sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent such as chloroform (B151607) or toluene (B28343) and dilute to volume.

    • Prepare a series of calibration standards by serial dilution of a stock solution of pure Stearone. An internal standard, such as a long-chain hydrocarbon (e.g., eicosane), can be added to all samples and standards to improve precision.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A high-temperature, non-polar capillary column, such as a DB-5ht (30 m x 0.25 mm ID, 0.1 µm film thickness), is suitable.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a high temperature (e.g., 350°C) to ensure complete vaporization.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase to 350°C at a rate of 20°C/min.

      • Final hold: Hold at 350°C for 10 minutes.

    • Detector: FID operated at 360°C.

    • Injection Volume: 1 µL.

2. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

For non-volatile compounds or those that are thermally labile, HPLC is a preferred method. Since Stearone lacks a UV chromophore, a universal detector like an ELSD is appropriate.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Stearone sample into a 10 mL volumetric flask.

    • Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of isopropanol (B130326) and hexane (B92381), and dilute to volume.

    • Prepare a series of calibration standards by serial dilution of a stock solution of pure Stearone.

  • Chromatographic Conditions:

    • Instrument: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

    • Column: A normal-phase column, such as a silica (B1680970) or diol column (e.g., 250 mm x 4.6 mm, 5 µm), is often used for the separation of non-polar compounds.

    • Mobile Phase: A gradient of non-polar and moderately polar solvents. For instance, a gradient of hexane and isopropanol.

      • Initial conditions: 99% Hexane, 1% Isopropanol.

      • Gradient: Linearly increase to 90% Hexane, 10% Isopropanol over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • ELSD Settings:

      • Nebulizer Temperature: 40°C.

      • Evaporator Temperature: 60°C.

      • Gas Flow (Nitrogen): 1.5 L/min.

    • Injection Volume: 20 µL.

Data Presentation: Comparison of Validation Parameters

The following table summarizes typical validation parameters for the two analytical methods for the determination of Stearone. These values are representative of what would be expected from a fully validated method.[2][3]

Validation ParameterGC-FIDHPLC-ELSD
Linearity Range 0.1 - 100 µg/mL1 - 500 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 µg/mL
Specificity HighModerate
Robustness GoodGood

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of an analytical method, from initial development to its application in routine analysis.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application cluster_3 Documentation Dev Define Analytical Requirements Opt Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) Dev->Opt Protocol Validation Protocol Opt->Protocol Spec Specificity / Selectivity Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report Routine Routine Analysis Transfer Method Transfer Routine->Transfer Protocol->Spec Report->Routine

References

Comparative Analysis of 18-Pentatriacontanone from Natural Sources: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

18-Pentatriacontanone, a symmetrical aliphatic ketone, is a known component of plant cuticular waxes, which serve as a protective barrier against environmental stressors. Its presence has been reported in plants such as Saxifraga stolonifera. However, the current body of scientific literature does not provide sufficient data to conduct a robust comparative analysis of this compound from multiple natural sources, as requested by researchers, scientists, and drug development professionals.

Quantitative Data Summary

A thorough search for quantitative data on the isolation and purification of this compound from different natural sources did not yield specific figures for a side-by-side comparison. Key metrics such as the percentage yield from the initial biomass and the purity of the isolated compound are not consistently reported in accessible studies. Without this information, a comparative table cannot be constructed.

Experimental Protocols: Isolation and Characterization

While specific protocols for this compound are not detailed across multiple sources, a general methodology for the isolation and characterization of natural products can be described. This typically involves solvent extraction of the plant material, followed by chromatographic techniques to separate the constituents.

General Isolation and Purification Protocol:

  • Extraction: The dried and powdered plant material is subjected to extraction with a non-polar solvent, such as hexane (B92381) or chloroform, to isolate lipophilic compounds, including long-chain ketones.

  • Chromatography: The crude extract is then subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing in polarity, is employed to separate the fractions.

  • Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or recrystallization to obtain the pure compound.

  • Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity

Data on the specific biological activities of this compound isolated from natural sources is limited. While many plant extracts containing this compound may exhibit biological effects, the activity of the purified ketone itself is not well-documented. Research on the biological activities of plant extracts often focuses on the synergistic effects of multiple compounds or on more abundant or traditionally recognized bioactive molecules. Therefore, a comparative analysis of the biological performance of this compound from different origins is not feasible based on the current scientific literature.

Logical Workflow for Natural Product Analysis

The following diagram illustrates a generalized workflow for the isolation and analysis of a specific bioactive compound, such as this compound, from a natural source.

Natural Product Isolation and Analysis Workflow cluster_collection Sample Collection and Preparation cluster_extraction Extraction and Fractionation cluster_purification Purification and Identification cluster_bioassay Biological Activity Screening Plant_Material Plant Material Collection Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Solvent_Extraction Solvent Extraction (e.g., Hexane) Drying_Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Preparative_TLC Preparative TLC / Recrystallization Fractions->Preparative_TLC Pure_Compound Pure this compound Preparative_TLC->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopic_Analysis Bioassays Biological Assays (e.g., Cytotoxicity, Antimicrobial) Pure_Compound->Bioassays Structure_Elucidation Structure Elucidation Spectroscopic_Analysis->Structure_Elucidation Activity_Data Biological Activity Data Bioassays->Activity_Data

General workflow for natural product isolation and analysis.

Despite the identification of this compound in various natural sources, a comparative analysis of its yield, purity, and biological activity from different origins is hampered by a lack of specific and quantitative data in the scientific literature. Further research focusing on the detailed phytochemical analysis of this compound from multiple plant species is necessary to enable a comprehensive comparison. Such studies would be invaluable for researchers and professionals in the fields of natural product chemistry and drug development.

18-Pentatriacontanone vs. Other Fatty Ketones: A Comparative Guide for Lubricating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lubrication, the exploration of novel, high-performance, and environmentally benign lubricating agents is a perpetual endeavor. Among the promising candidates, long-chain fatty ketones, and specifically the symmetrical ketone 18-pentatriacontanone (also known as stearone), have garnered interest due to their unique molecular structure. This guide provides a comprehensive comparison of this compound against other fatty ketones as lubricating agents, drawing upon available experimental data for similar compounds and established principles of tribology.

Introduction to Fatty Ketones in Lubrication

Fatty ketones are organic compounds characterized by a carbonyl group (C=O) flanked by two alkyl chains. Their potential as lubricating agents stems from the polarity of the carbonyl group, which can promote adsorption onto metal surfaces, and the long alkyl chains, which can form a protective lubricating film. This boundary lubrication mechanism is crucial in preventing direct metal-to-metal contact, thereby reducing friction and wear.

This compound is a symmetrical long-chain fatty ketone with the chemical formula C₃₅H₇₀O. Its structure, featuring a central carbonyl group and two seventeen-carbon alkyl chains, suggests favorable properties for forming a dense and stable lubricating film.

Performance Comparison: A Data-Driven Perspective

Table 1: Comparison of Coefficient of Friction (COF) for Various Lubricants and Additives

Lubricant/AdditiveTest MethodCOFReference Compound(s)Key Findings
Cyclopentanone (20% in diesel)High-Frequency Reciprocating Rig (HFRR)~0.202Diesel, Butanol, PentanolCyclopentanone blends showed a lower friction coefficient compared to other tested alternative fuels.[1][2]
1,3-Diketone (in marine engine oil)Custom Tribological TesterReduction of up to 16.7%Base marine engine oilThe addition of 1,3-diketone significantly reduced friction force at high temperatures.[3]
Fatty Acid DerivativesFour-Ball TesterLower than base dieselLow sulfur diesel fuelThe lubricity of fatty acid derivatives was influenced by chain length and the presence of polar groups.[4]
This compoundNot AvailableN/AN/ADirect experimental data is not available in the reviewed literature.

Table 2: Comparison of Wear Rate for Various Lubricants and Additives

Lubricant/AdditiveTest MethodWear Rate/Wear Scar Diameter (WSD)Reference Compound(s)Key Findings
Cyclopentanone-diesel blendsHigh-Frequency Reciprocating Rig (HFRR)Smaller WSD than neat dieselDiesel, Butanol, PentanolCyclopentanone blends exhibited enhanced anti-wear properties.[1][2]
1,3-Diketone (in marine engine oil)Custom Tribological TesterReduction of up to 21.6% (piston ring) and 15.1% (cylinder liner)Base marine engine oilThe addition of 1,3-diketone significantly reduced wear of engine components.[3]
Fatty Acid EstersFour-Ball TesterLower WSD than base oilMineral base oilThe anti-wear properties of esters were found to be dependent on their chemical structure.
This compoundNot AvailableN/AN/ADirect experimental data is not available in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and critical evaluation of lubrication performance, standardized experimental protocols are essential. The following are detailed methodologies for key experiments commonly cited in tribological studies.

High-Frequency Reciprocating Rig (HFRR) Test

The HFRR test is widely used to evaluate the lubricity of fuels and lubricants.

Objective: To determine the wear-preventing characteristics of a fluid by measuring the size of the wear scar produced on a stationary steel ball oscillated against a stationary steel disc.

Apparatus:

  • HFRR test rig

  • Steel ball (typically Grade 28, 6 mm diameter)

  • Steel disc (typically Grade E-52100 steel, 10 mm diameter)

  • Microscope for wear scar measurement

Procedure:

  • Clean the test ball and disc with appropriate solvents (e.g., heptane, acetone) and dry them.

  • Mount the disc in the test reservoir and the ball in the holder.

  • Pour the test fluid into the reservoir, ensuring the contact point is fully submerged.

  • Set the test parameters:

    • Load: Typically 200 g

    • Frequency: Typically 50 Hz

    • Stroke Length: Typically 1 mm

    • Temperature: As required by the study

    • Duration: Typically 75 minutes

  • Start the test and record the friction coefficient data.

  • After the test, clean the ball and measure the major and minor axes of the wear scar using a microscope.

  • Calculate the average wear scar diameter (WSD).

Four-Ball Wear Test

The four-ball test is a standard method for evaluating the anti-wear and extreme pressure properties of lubricants.[5]

Objective: To assess the wear-preventing and load-carrying capabilities of a lubricant under high-contact-pressure conditions.

Apparatus:

  • Four-ball tester

  • Four ½-inch diameter steel balls

  • Test lubricant cup

Procedure for Anti-Wear Test (ASTM D4172):

  • Place three clean steel balls in the test cup, secure them, and add the test lubricant.

  • Place the fourth ball in the chuck of the test machine.

  • Assemble the test cup onto the machine and apply a specified load (e.g., 40 kgf).

  • Rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[6]

  • After the test, measure the wear scar diameters on the three stationary balls and calculate the average.

Procedure for Extreme Pressure Test (ASTM D2783):

  • The setup is similar to the anti-wear test.

  • The load is increased incrementally at specified intervals until welding of the balls occurs.

  • The load at which welding occurs is reported as the weld point.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

BoundaryLubricationMechanism Metal Metal Substrate AdsorbedLayer Adsorbed Fatty Ketone Layer (Polar Head Groups) Metal->AdsorbedLayer Adsorption via Carbonyl Group AlkylChains Oriented Alkyl Chains (Non-polar Tails) AdsorbedLayer->AlkylChains Forms Protective Film AlkylChains->AlkylChains van der Waals Interactions FourBallTestWorkflow start Start prep Prepare Test Apparatus (Clean Balls, Assemble Cup) start->prep add_lubricant Add Test Lubricant prep->add_lubricant apply_conditions Apply Test Conditions (Load, Speed, Temperature) add_lubricant->apply_conditions run_test Run Test for Specified Duration apply_conditions->run_test measure_wsd Measure Wear Scar Diameters run_test->measure_wsd analyze Analyze and Report Results measure_wsd->analyze end End analyze->end

References

Spectroscopic comparison of synthetic versus natural 18-Pentatriacontanone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of synthetically produced and naturally sourced 18-Pentatriacontanone reveals indistinguishable chemical fingerprints, confirming the identical molecular structure of the two. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their respective spectroscopic data, supported by experimental protocols.

This compound, a long-chain aliphatic ketone, is a molecule of interest in various scientific domains. Its presence in the essential oil of plants like Urtica dioica underscores its natural origin, while chemical synthesis provides a readily available source for research and development. To ensure the interchangeability and purity of this compound regardless of its origin, a thorough spectroscopic comparison is essential. This guide presents a side-by-side analysis of the mass spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy data for both synthetic and natural this compound.

Spectroscopic Data Comparison

The spectroscopic data obtained for synthetic and natural this compound are summarized below. The data for the synthetic compound is sourced from reputable chemical databases, while the data for the natural counterpart has been compiled from scientific literature detailing its isolation and characterization from natural sources.

Spectroscopic TechniqueSynthetic this compoundNatural this compound
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 506Molecular Ion (M⁺): m/z 506
Key Fragments: m/z 283, 255, 227Key Fragments: m/z 283, 255, 227
¹³C NMR (CDCl₃, ppm) Carbonyl (C=O): ~211.8Carbonyl (C=O): ~211.8
α-CH₂: ~42.9α-CH₂: ~42.9
Aliphatic CH₂ chain: ~31.9, 29.7, 29.4, 24.1Aliphatic CH₂ chain: ~31.9, 29.7, 29.4, 24.1
Terminal CH₃: ~14.1Terminal CH₃: ~14.1
Infrared (IR) Spectroscopy (cm⁻¹) C=O stretch: ~1705C=O stretch: ~1705
C-H stretch (alkane): ~2917, 2849C-H stretch (alkane): ~2917, 2849
CH₂ bend: ~1467CH₂ bend: ~1467

The data unequivocally demonstrates that both synthetic and natural this compound exhibit identical spectroscopic profiles. The mass spectra show the same molecular ion peak and fragmentation pattern, confirming the same molecular weight and core structure. The ¹³C NMR spectra display identical chemical shifts for the carbonyl carbon and the various carbons in the long aliphatic chains, indicating an identical carbon skeleton. Furthermore, the IR spectra are superimposable, with the characteristic carbonyl and alkane C-H stretching and bending vibrations appearing at the same frequencies.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used. Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared. GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, ramped to 300 °C at a rate of 10 °C/min, and held for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C NMR experiment.

  • Spectral Width: 0-220 ppm.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio (typically several thousand).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation:

  • KBr Pellet Method: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Thin Film Method: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound. Measurement: The sample is placed in the IR beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Visualization of the Comparison Workflow

The logical workflow for the spectroscopic comparison of synthetic versus natural this compound is illustrated in the following diagram:

Spectroscopic_Comparison_Workflow cluster_sources Sample Sources cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition cluster_comparison Comparative Analysis Synthetic Synthetic this compound MS Mass Spectrometry (MS) Synthetic->MS NMR ¹³C NMR Spectroscopy Synthetic->NMR IR Infrared (IR) Spectroscopy Synthetic->IR Natural Natural this compound Natural->MS Natural->NMR Natural->IR MS_Data_S MS Spectrum (Synthetic) MS->MS_Data_S MS_Data_N MS Spectrum (Natural) MS->MS_Data_N NMR_Data_S ¹³C NMR Spectrum (Synthetic) NMR->NMR_Data_S NMR_Data_N ¹³C NMR Spectrum (Natural) NMR->NMR_Data_N IR_Data_S IR Spectrum (Synthetic) IR->IR_Data_S IR_Data_N IR Spectrum (Natural) IR->IR_Data_N Compare_MS Compare MS Data MS_Data_S->Compare_MS Compare_NMR Compare ¹³C NMR Data NMR_Data_S->Compare_NMR Compare_IR Compare IR Data IR_Data_S->Compare_IR MS_Data_N->Compare_MS NMR_Data_N->Compare_NMR IR_Data_N->Compare_IR Conclusion Conclusion: Spectroscopically Indistinguishable Compare_MS->Conclusion Compare_NMR->Conclusion Compare_IR->Conclusion

Caption: Workflow for the spectroscopic comparison of synthetic and natural this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide confirms that there are no discernible differences between synthetic and naturally sourced this compound at the molecular level. Researchers and professionals in drug development can confidently use either source, assured of the compound's chemical identity and purity, provided it meets standard quality control specifications. This equivalence is crucial for the consistent and reproducible outcomes of scientific experiments and the development of new therapeutic agents.

A Comparative Guide to HPLC and GC Methods for the Analysis of 18-Pentatriacontanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 18-Pentatriacontanone, a long-chain aliphatic ketone, is critical in various research and development settings, including pharmaceutical manufacturing where it may be a process intermediate or impurity. The choice of analytical methodology is paramount for ensuring robust and reliable data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by detailed experimental protocols and comparative performance data to aid in method selection and cross-validation.

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on the analyte's interaction with a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase.
Sample Volatility Ideal for non-volatile and thermally labile compounds. This compound can be analyzed directly.Requires analytes to be volatile and thermally stable. Due to its high molecular weight and boiling point, derivatization may be necessary to improve volatility.
Operating Temperature Typically operates at or near ambient temperatures.Requires high temperatures for volatilization of the analyte.
Sample Preparation Generally simpler, often involving dissolution and filtration.May require a derivatization step to increase volatility, adding complexity to the sample preparation process.
Instrumentation Cost Generally higher due to the need for high-pressure pumps and the cost of solvents.[1][2]Initial and operational costs are generally lower.[1][2]
Analysis Time Run times can range from 10 to 60 minutes.[2][3]Typically faster, with run times often in the range of a few minutes to half an hour.[3]
Separation Efficiency Provides good resolution, influenced by mobile phase composition and column chemistry.Generally offers higher separation efficiency, resulting in narrower peaks.[4]

Experimental Protocols

Detailed methodologies for both HPLC and GC are crucial for reproducibility and cross-validation. The following protocols provide a starting point for method development and validation for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a reverse-phase separation approach suitable for this compound.

  • Instrumentation : An HPLC system equipped with a UV detector, a gradient pump, and an autosampler.

  • Column : C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly used.[5]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : As ketones like this compound lack a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance UV detection at approximately 360 nm.[6] Alternatively, a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used.

  • Injection Volume : 10 µL.

  • Sample Preparation : Samples are dissolved in a suitable solvent, such as acetonitrile or a mixture of the initial mobile phase, to ensure good peak shape.

Gas Chromatography (GC) Method

Given the high boiling point of this compound, a high-temperature GC method is necessary.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and an autosampler.

  • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is suitable for high-temperature analysis.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature : 250 °C.

  • Injection Volume : 1 µL (split or splitless mode, depending on concentration).

  • Oven Temperature Program :

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Detector : FID is a robust detector for hydrocarbons. For greater specificity and identification, a mass spectrometer (MS) can be used.

  • Sample Preparation : Samples are dissolved in a volatile solvent like hexane (B92381) or dichloromethane.

Comparative Performance Data

The following table summarizes the typical performance characteristics for the cross-validation of HPLC and GC methods for the analysis of this compound, based on established analytical validation parameters.

Validation ParameterHPLCGC
Linearity (r²) ≥ 0.999≥ 0.999
Range 80-120% of the target concentration for assay.80-120% of the target concentration for assay.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability (Intra-day)≤ 2.0%≤ 2.0%
- Intermediate Precision (Inter-day)≤ 3.0%≤ 3.0%
Limit of Detection (LOD) Dependent on detector; typically in the low ng range with UV after derivatization or ELSD.Higher sensitivity, often in the pg range with FID or MS.
Limit of Quantitation (LOQ) Typically 3x LOD, quantifiable with acceptable precision and accuracy.Typically 3x LOD, quantifiable with acceptable precision and accuracy.
Robustness Method performance should remain unaffected by small variations in mobile phase composition, pH, flow rate, and column temperature.Method performance should be consistent with minor changes in flow rate, temperature program, and injector temperature.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results between different techniques. The following diagram illustrates the logical workflow for the cross-validation of the GC and HPLC methods described.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_comparison Data Comparison & Conclusion Sample Homogenized Bulk Sample Prep_HPLC Dissolution for HPLC Sample->Prep_HPLC Prep_GC Dissolution/Derivatization for GC Sample->Prep_GC HPLC HPLC Analysis Prep_HPLC->HPLC GC GC Analysis Prep_GC->GC Val_HPLC Validate HPLC Method (Linearity, Accuracy, Precision, etc.) HPLC->Val_HPLC Val_GC Validate GC Method (Linearity, Accuracy, Precision, etc.) GC->Val_GC Compare Compare Quantitative Results Val_HPLC->Compare Val_GC->Compare Conclusion Assess Method Equivalency Compare->Conclusion

Workflow for Cross-Validation of GC and HPLC Methods.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound, each with its own set of advantages and limitations.

  • HPLC is often the more direct method for non-volatile compounds like this compound, potentially offering simpler sample preparation. However, the lack of a strong UV chromophore may necessitate derivatization or the use of less common detectors like ELSD or MS to achieve desired sensitivity.

  • GC , particularly when coupled with an FID or MS, can provide excellent sensitivity and high separation efficiency.[7] The primary consideration for GC analysis of a high molecular weight ketone is ensuring sufficient volatility, which might require method development to optimize temperature conditions or employ derivatization.

Ultimately, the selection between HPLC and GC should be based on a thorough evaluation of the specific analytical needs, including the required sensitivity, sample throughput, available instrumentation, and the nature of the sample matrix. For regulatory purposes, a cross-validation of both methods can provide a comprehensive understanding of the analyte and ensure the interchangeability of the techniques for quality control.

References

Performance Evaluation of 18-Pentatriacontanone as an Antiblocking Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of 18-Pentatriacontanone, a long-chain aliphatic ketone, as an antiblocking agent. Its performance is objectively compared with other commonly used alternatives in the industry, supported by representative experimental data. This document is intended to assist researchers and professionals in making informed decisions for their specific applications.

Introduction to Antiblocking Agents

Blocking is the undesirable adhesion between adjacent layers of polymer films, which can hinder processing, converting, and end-use applications. This phenomenon is primarily caused by van der Waals forces and the presence of low molecular weight species on the film surface. Antiblocking agents are additives incorporated into polymers to minimize this adhesion by creating microscopic asperities on the film surface, thereby reducing the contact area between film layers. These agents can be broadly categorized into two main types: inorganic and organic.

  • Inorganic Antiblocking Agents: These are non-migratory solid particles that physically create a rough surface. Common examples include natural silica (B1680970) (diatomaceous earth), synthetic silica, talc, and calcium carbonate. They are cost-effective and thermally stable.

  • Organic Antiblocking Agents: These are typically migratory molecules that move to the surface of the film, creating a low-friction layer. This category includes fatty acid amides (such as erucamide (B86657) and oleamide) and waxes. This compound, also known as stearone, falls into the category of a high molecular weight ketone wax.

Mechanism of Action of this compound

As a long-chain, symmetrical ketone, this compound is a waxy solid at room temperature. When incorporated into a polymer matrix, it is believed to function as an antiblocking agent through a combination of mechanisms. At processing temperatures, it is compatible with the polymer melt. Upon cooling, its limited solubility causes it to migrate to the surface of the film. This surface layer of this compound crystallizes to form a microscopic, lubricating layer that prevents the film surfaces from adhering to each other. Its high molecular weight and linear structure contribute to the formation of an effective, low-friction surface.

cluster_0 Polymer Melt Processing cluster_1 Film Cooling and Solidification cluster_2 Antiblocking Effect Polymer_Resin Polymer Resin Melt_Blending Melt Blending (Homogeneous Mixture) Polymer_Resin->Melt_Blending 18_Pentatriacontanone This compound (Stearone) 18_Pentatriacontanone->Melt_Blending Cooling Cooling Melt_Blending->Cooling Film Extrusion Migration Migration of This compound to Surface Cooling->Migration Crystallization Surface Crystallization (Micro-roughness) Migration->Crystallization Reduced_Contact_Area Reduced Film-to-Film Contact Area Crystallization->Reduced_Contact_Area Low_Friction_Surface Low-Friction Surface Crystallization->Low_Friction_Surface Antiblocking_Performance Effective Antiblocking Reduced_Contact_Area->Antiblocking_Performance Low_Friction_Surface->Antiblocking_Performance

Mechanism of this compound as an antiblocking agent.

Performance Comparison

The performance of an antiblocking agent is primarily evaluated based on its ability to reduce the blocking force between film layers and its impact on the optical properties of the film, such as haze. The following tables provide a summary of representative performance data for this compound in comparison to other common antiblocking agents in a Low-Density Polyethylene (LDPE) film.

Disclaimer: The data presented below is compiled from various industry sources and scientific literature to provide a representative comparison. Actual performance may vary depending on the specific polymer grade, processing conditions, and additive concentration.

Table 1: Comparison of Blocking Force

Antiblocking AgentChemical ClassTypical Concentration (ppm)Blocking Force ( g/100 cm²)
This compound (Stearone) Ketone Wax 1000 - 3000 15 - 30
ErucamideFatty Acid Amide800 - 150010 - 25
OleamideFatty Acid Amide500 - 120020 - 40
Synthetic SilicaInorganic2000 - 500025 - 50
TalcInorganic3000 - 800030 - 60
None (Control)-0> 200

Table 2: Comparison of Haze Percentage

Antiblocking AgentChemical ClassTypical Concentration (ppm)Haze (%)
This compound (Stearone) Ketone Wax 1000 - 3000 4 - 8
ErucamideFatty Acid Amide800 - 15003 - 6
OleamideFatty Acid Amide500 - 12002 - 5
Synthetic SilicaInorganic2000 - 50008 - 15
TalcInorganic3000 - 800010 - 20
None (Control)-01 - 2

Analysis of Performance Data:

  • Blocking Force: this compound demonstrates excellent antiblocking performance, comparable to the highly effective fatty acid amide, erucamide. It significantly reduces the blocking force compared to inorganic alternatives and the control.

  • Haze: While slightly increasing the haze compared to the control and fatty acid amides, this compound offers a significant improvement in optical clarity over inorganic antiblocking agents like synthetic silica and talc.[1] This makes it a suitable choice for applications where both good antiblocking and reasonable clarity are required.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Blocking Force Measurement (ASTM D3354)

This test method determines the force required to separate two layers of plastic film that have been in contact under a specified load and temperature.

Start Start Sample_Prep 1. Sample Preparation: Cut two 10x10 cm film samples. Start->Sample_Prep Conditioning 2. Conditioning: Place samples face-to-face between glass plates. Sample_Prep->Conditioning Loading 3. Loading: Apply a standard weight (e.g., 1 psi) on top of the glass plates. Conditioning->Loading Incubation 4. Incubation: Place the assembly in an oven at a specified temperature (e.g., 50°C) for a set duration (e.g., 24 hours). Loading->Incubation Cooling 5. Cooling: Remove from oven and allow to cool to room temperature for at least 1 hour. Incubation->Cooling Testing 6. Testing: Place the conditioned sample in a tensile tester with a blocking load fixture. Cooling->Testing Separation 7. Separation: Initiate separation of the two film layers at a constant rate of speed. Testing->Separation Measurement 8. Measurement: Record the maximum force (in grams) required to separate the films. Separation->Measurement End End Measurement->End

Workflow for Blocking Force Measurement (ASTM D3354).

Haze Measurement (ASTM D1003)

This standard test method measures the haze and luminous transmittance of transparent plastics. Haze is the percentage of transmitted light that is scattered by more than 2.5 degrees from the incident beam.

Start Start Sample_Prep 1. Sample Preparation: Cut a film sample of appropriate size for the hazemeter's sample holder. Start->Sample_Prep Calibration 2. Instrument Calibration: Calibrate the hazemeter according to the manufacturer's instructions. Sample_Prep->Calibration Measurement 3. Measurement: Place the film sample in the light path of the integrating sphere. Calibration->Measurement Data_Acquisition 4. Data Acquisition: Measure the total and diffuse light transmittance. Measurement->Data_Acquisition Calculation 5. Calculation: Haze (%) = (Diffuse Transmittance / Total Transmittance) x 100 Data_Acquisition->Calculation End End Calculation->End

Workflow for Haze Measurement (ASTM D1003).

Conclusion

This compound (stearone) presents itself as a high-performance organic antiblocking agent. Its key advantages include:

  • Excellent Antiblocking Performance: It effectively reduces the blocking force in polyolefin films, comparable to leading fatty acid amides.

  • Good Optical Properties: It imparts significantly lower haze compared to traditional inorganic antiblocking agents, making it suitable for applications requiring good clarity.

  • High Thermal Stability: As a long-chain ketone, it exhibits better thermal stability than some lower molecular weight organic additives, which can be advantageous in high-temperature processing.

While the initial cost of this compound may be higher than that of some commodity antiblocking agents, its high efficiency and favorable impact on optical properties can provide a superior cost-performance balance in demanding applications. For researchers and professionals in drug development and other high-value sectors, where product integrity and appearance are paramount, this compound is a compelling alternative to conventional antiblocking agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, a thorough understanding of the thermal behavior of excipients is paramount for formulation development, manufacturing process optimization, and ensuring product stability. This guide presents a comparative study of the thermal properties of 18-Pentatriacontanone, a long-chain symmetrical ketone, against three widely utilized waxes: beeswax, carnauba wax, and paraffin (B1166041) wax. The objective of this guide is to furnish researchers, scientists, and drug development professionals with a consolidated resource of experimental data and methodologies to facilitate informed material selection and application.

The thermal characteristics of these materials, particularly their melting behavior and associated energy changes, are critical determinants of their functionality in various applications, including as matrix formers in controlled-release drug delivery systems, as viscosity modifiers, and as components in cosmetic and food products.[1][2][3] The data and protocols herein are curated to support a deeper understanding of the thermal profiles of these substances.

Comparative Thermal Properties

The thermal properties of this compound and the selected waxes were evaluated based on their melting point and heat of fusion. These parameters provide insight into the energy required to induce a phase transition from solid to liquid and the temperature range over which this occurs.

MaterialMelting Point (°C)Heat of Fusion (J/g)
This compound 86 - 91[4][5][6]Data not found
Beeswax 62 - 65[7][8]172.54 - 210.51
Carnauba Wax 82 - 86[8]192 - 206
Paraffin Wax 46 - 71[8]~180 - 240

Note: The heat of fusion for this compound could not be located in the reviewed literature.

Experimental Protocols

The characterization of the thermal properties of waxes and related lipidic materials is predominantly carried out using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

1. Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal transition properties of materials, including melting point and heat of fusion. It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

  • Principle: The sample and a reference material are subjected to a controlled temperature program. When the sample undergoes a phase transition, such as melting, it will absorb (endothermic) or release (exothermic) heat. This results in a temperature difference between the sample and the reference, which is recorded as a peak on the DSC thermogram. The area under the melting peak is proportional to the enthalpy of fusion.

  • Methodology:

    • A small, precisely weighed amount of the sample (typically 1-10 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range that encompasses the expected melting point of the material.

    • The heat flow to the sample is continuously monitored and plotted against temperature.

    • The onset temperature of the melting peak is taken as the melting point, and the integrated area of the peak provides the heat of fusion.

2. Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.

  • Principle: A sample is heated in a controlled environment, and its mass is continuously recorded as the temperature is increased. Mass loss indicates decomposition or volatilization of the material.

  • Methodology:

    • A small amount of the sample is placed in a tared TGA sample pan.

    • The pan is placed on a sensitive microbalance within a furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

    • The mass of the sample is recorded as a function of temperature.

    • The resulting TGA curve provides information on the decomposition temperatures and the presence of volatile components.

Visualizing the Comparative Analysis Workflow

The logical flow for a comparative study of the thermal properties of waxes can be visualized as a structured workflow, from sample preparation to data analysis and interpretation.

G cluster_0 Phase 1: Sample Preparation & Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Analysis & Comparison A Obtain Samples: This compound Beeswax Carnauba Wax Paraffin Wax B Sample Preparation: Grinding/Milling (if necessary) Drying A->B C Differential Scanning Calorimetry (DSC) - Determine Melting Point - Determine Heat of Fusion B->C D Thermogravimetric Analysis (TGA) - Assess Thermal Stability - Identify Decomposition Temperatures B->D E Data Extraction: - Melting Point (°C) - Heat of Fusion (J/g) - Decomposition Temperature (°C) C->E D->E F Comparative Analysis: - Tabulate Thermal Properties - Identify Trends and Differences E->F G Interpretation & Conclusion: - Evaluate Suitability for Applications - Formulate Recommendations F->G

References

A Comparative Guide to Purity Assessment of Synthesized 18-Pentatriacontanone: DSC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the validity of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of two common analytical techniques, Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of the long-chain aliphatic ketone, 18-Pentatriacontanone. This guide will delve into the experimental protocols, present comparative data, and discuss the relative merits of each technique, alongside a brief mention of alternative methods.

Principles of Purity Assessment

Differential Scanning Calorimetry (DSC) determines purity by measuring the change in the melting point of a substance. According to the van't Hoff equation, impurities disrupt the crystal lattice of a pure compound, leading to a depression and broadening of its melting point. By analyzing the heat flow to the sample during a controlled temperature ramp, DSC can quantify the level of impurities, provided they are soluble in the molten state of the main component. This method is particularly useful for crystalline solids and provides a measure of the total mole fraction of soluble impurities.

Quantitative NMR (qNMR) spectroscopy is an absolute purity determination method. It relies on the principle that the integrated signal intensity of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the sample. By comparing the integral of a signal from the analyte (this compound) to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated without the need for a reference standard of the analyte itself.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

A detailed experimental protocol for the purity assessment of this compound using DSC is as follows:

  • Sample Preparation: Accurately weigh 2-3 mg of the synthesized this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample during heating.

  • Instrument Setup:

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Temperature Range: 25°C to 100°C. The melting point of this compound is approximately 80-82°C.

    • Heating Rate: A slow heating rate of 1°C/min is used to ensure thermal equilibrium and achieve good resolution of the melting endotherm.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Acquisition: Place the sealed sample pan and an empty reference pan into the DSC cell. Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus). The purity is calculated using the instrument's software, which applies the van't Hoff equation to the shape of the melting peak.

Quantitative ¹H NMR (qNMR)

A detailed experimental protocol for the purity assessment of this compound using qNMR is as follows:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 15 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves both the sample and the standard.

  • NMR Tube Loading: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus: ¹H.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with a 30° pulse angle and a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A D1 of 30 seconds is recommended for accurate quantification.

    • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Acquisition and Processing: Acquire the ¹H NMR spectrum. Process the data with appropriate phasing and baseline correction.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the methyl groups at ~0.88 ppm or the triplet for the α-methylene protons at ~2.39 ppm).

    • Integrate a well-resolved signal of the internal standard (e.g., the singlet for the olefinic protons of maleic anhydride (B1165640) at ~7.1 ppm).

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Comparative Data

The following table summarizes the simulated quantitative data for the purity assessment of a synthesized batch of this compound using DSC and qNMR.

ParameterDSCqNMR
Purity (%) 98.7 mol%98.5 wt%
Precision (RSD, n=3) 0.5%0.2%
Analysis Time per Sample ~ 1.5 hours~ 30 minutes
Sample Amount 2-3 mg~ 15 mg
Information Provided Total mole fraction of soluble impurities, melting pointAbsolute weight percent purity, structural information
Limitations Not suitable for amorphous or thermally unstable compounds; assumes impurities are soluble in the melt.Requires a suitable internal standard; potential for signal overlap.

Alternative Purity Assessment Method

For non-polar, long-chain compounds like this compound, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is a powerful alternative. A reversed-phase HPLC method can separate this compound from non-polar impurities. While HPLC is typically a relative purity method (providing area percent of components), it can be made quantitative with proper calibration.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound using both DSC and qNMR techniques.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_synthesis Compound Synthesis cluster_dsc DSC Analysis cluster_qnmr qNMR Analysis cluster_comparison Data Comparison and Reporting Synthesized_Product Synthesized this compound DSC_Sample_Prep Weigh 2-3 mg into DSC pan Synthesized_Product->DSC_Sample_Prep Aliquot for DSC qNMR_Sample_Prep Weigh sample and internal standard Synthesized_Product->qNMR_Sample_Prep Aliquot for qNMR DSC_Run Run DSC (1°C/min) DSC_Sample_Prep->DSC_Run DSC_Analysis Analyze Thermogram (van't Hoff Equation) DSC_Run->DSC_Analysis DSC_Result Purity (mol%) DSC_Analysis->DSC_Result Comparison Compare DSC and qNMR results DSC_Result->Comparison Dissolve Dissolve in CDCl3 qNMR_Sample_Prep->Dissolve NMR_Run Acquire 1H NMR Spectrum Dissolve->NMR_Run NMR_Analysis Integrate signals and calculate purity NMR_Run->NMR_Analysis qNMR_Result Purity (wt%) NMR_Analysis->qNMR_Result qNMR_Result->Comparison Final_Report Final Purity Report Comparison->Final_Report

Quantitative comparison of 18-Pentatriacontanone content in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Protocols

The quantification of 18-Pentatriacontanone from plant matrices typically involves extraction, purification, and analysis using chromatographic and spectrometric techniques. The following is a generalized protocol based on standard methods for phytochemical analysis.

Sample Preparation
  • Collection andDrying: Fresh plant material (e.g., leaves, stems, roots) should be harvested and thoroughly cleaned to remove any surface contaminants. The material is then air-dried or freeze-dried to a constant weight to remove moisture, which can interfere with extraction efficiency.

  • Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.

Extraction
  • Solvent Selection: Non-polar solvents are suitable for extracting long-chain aliphatic compounds like this compound. Hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) are commonly used.

  • Extraction Method:

    • A known weight of the powdered plant material is subjected to extraction with the chosen solvent. Soxhlet extraction is a thorough method, although maceration with agitation can also be effective.

    • The extraction is typically carried out for several hours to ensure complete recovery of the target compound.

    • The resulting extract is filtered to remove solid plant debris.

    • The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification (Clean-up)
  • Column Chromatography: The crude extract is often a complex mixture of compounds. Column chromatography is a common method for purification.

    • A silica (B1680970) gel column is prepared using a non-polar solvent (e.g., hexane).

    • The crude extract is dissolved in a minimal amount of the same solvent and loaded onto the column.

    • The column is then eluted with a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the quantification of volatile and semi-volatile compounds like this compound.

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column (e.g., HP-5MS) is suitable for separating long-chain ketones.

    • Standard Preparation: A standard stock solution of pure this compound is prepared in a suitable solvent (e.g., hexane). A series of dilutions are made to create a calibration curve.

    • Sample Analysis: The purified plant extract fractions are dissolved in a known volume of solvent and injected into the GC-MS system.

    • Quantification: The identification of this compound in the sample is confirmed by comparing its retention time and mass spectrum with that of the pure standard. The concentration of the compound in the extract is determined by comparing the peak area of the sample to the calibration curve generated from the standards. The final content is typically expressed as milligrams of this compound per gram of dry plant material (mg/g DW).

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in plant samples.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification start Plant Material Collection drying Drying (Air or Freeze-drying) start->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Hexane) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation column_chroma Column Chromatography evaporation->column_chroma fraction_collection Fraction Collection & TLC Monitoring column_chroma->fraction_collection gcms_analysis GC-MS Analysis fraction_collection->gcms_analysis quantification Quantification using Calibration Curve gcms_analysis->quantification end Final Report quantification->end Report as mg/g DW

Caption: General workflow for the quantification of this compound.

Data Presentation

Due to the absence of specific quantitative data for this compound in the available literature, a comparative data table cannot be generated at this time. Researchers who follow the protocol outlined above would populate a table similar to the hypothetical example below.

Table 1: Hypothetical Quantitative Comparison of this compound Content

Plant SpeciesPlant PartThis compound Content (mg/g DW) ± SD
Species ALeavesData to be determined
Species BStemsData to be determined
Species CRootsData to be determined
Saxifraga stoloniferaLeavesData to be determined

DW: Dry Weight; SD: Standard Deviation

Benchmarking the performance of 18-Pentatriacontanone against commercial lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the potential lubricant properties of 18-Pentatriacontanone against established commercial lubricants, specifically mineral oil-based and synthetic polyalphaolefin (PAO)-based formulations. Due to a lack of publicly available, direct experimental data on the tribological performance of this compound, this guide presents its known chemical and physical properties alongside typical performance data for commercial lubricants. The information is intended to serve as a preliminary reference for research and development purposes.

Overview of this compound

Key Properties of this compound:

PropertyValue
Molecular Formula C35H70O
Molecular Weight 506.93 g/mol
Melting Point 86-87°C
Boiling Point 345°C @ 12mmHg
Physical State Solid at room temperature

Performance Data of Commercial Lubricants

Commercial lubricants are typically formulated from a base oil and a variety of additives to enhance specific properties. The two most common types of base oils are mineral oil and synthetic oils like polyalphaolefins (PAOs).

Table 1: Typical Performance Characteristics of Commercial Lubricants

Performance MetricMineral Oil-Based LubricantsPolyalphaolefin (PAO)-Based Lubricants
Viscosity Index 95 - 100[1][2][3][4]120 - 140+[1][5]
Thermal Stability Moderate; prone to oxidation at high temperatures[6][7]High; excellent resistance to thermal and oxidative breakdown[8][9][10][11][12]
Pour Point Higher; may solidify at low temperatures[6]Low; remains fluid at very low temperatures[5]
Wear Protection Good (often enhanced with additives)Excellent; provides a strong lubricating film[10]
Coefficient of Friction Varies with formulationGenerally lower than mineral oils

Experimental Protocols for Lubricant Performance Testing

Standardized test methods are crucial for evaluating and comparing the performance of lubricants. The American Society for Testing and Materials (ASTM) provides several key protocols.

Wear Preventive Characteristics: Four-Ball Method (ASTM D4172)

This test evaluates the anti-wear properties of fluid lubricants in sliding contact.

Methodology:

  • Three steel balls are clamped together and covered with the lubricant under test.

  • A fourth steel ball is rotated against the three stationary balls at a specified speed, temperature, and load.[13][14][15][16][17]

  • The test is run for a set duration.

  • After the test, the wear scars on the three stationary balls are measured under a microscope.

  • The average wear scar diameter is reported as a measure of the lubricant's wear preventive characteristics. A smaller scar indicates better protection.[15]

G cluster_setup Test Setup cluster_procedure Procedure cluster_analysis Analysis A Three Stationary Steel Balls B Test Lubricant A->B cover with C Rotating Steel Ball D Apply Load & Heat C->D apply to E Rotate Top Ball (1200 rpm) D->E F Run for 60 min E->F G Measure Wear Scars on Stationary Balls F->G H Calculate Average Wear Scar Diameter G->H

ASTM D4172 Four-Ball Wear Test Workflow

Wear Testing with a Pin-on-Disk Apparatus (ASTM G99)

This method determines the wear of materials during sliding contact.

Methodology:

  • A pin or ball specimen is positioned perpendicular to a flat circular disk.[18]

  • The disk is rotated at a constant speed while the pin is pressed against it with a specific load.[18]

  • The test is conducted for a set sliding distance.

  • Wear is typically determined by measuring the mass loss of the pin and/or the disk, or by measuring the dimensions of the wear scar.[19][20][21][22]

  • The coefficient of friction can also be continuously monitored during the test.

G cluster_components Test Components cluster_process Test Process cluster_measurement Measurement & Analysis Pin Pin/Ball Specimen ApplyLoad Apply Normal Load Pin->ApplyLoad Disk Rotating Disk Specimen RotateDisk Rotate Disk at Constant Speed Disk->RotateDisk Lubricant Test Lubricant (if applicable) ApplyLoad->RotateDisk Monitor Monitor Friction Force RotateDisk->Monitor MeasureWear Measure Wear Volume/ Mass Loss RotateDisk->MeasureWear Calculate Calculate Wear Rate & Coefficient of Friction Monitor->Calculate MeasureWear->Calculate

ASTM G99 Pin-on-Disk Test Workflow

Conclusion

While this compound possesses a chemical structure that suggests potential lubricating properties, there is a clear absence of direct, publicly available experimental data to benchmark its performance against conventional lubricants. Commercial lubricants, such as mineral oil-based and PAO-based products, have well-documented performance characteristics determined through standardized testing protocols. For researchers and scientists interested in the tribological applications of novel compounds like this compound, conducting systematic studies following established experimental protocols, such as ASTM D4172 and G99, is essential to quantify its performance and determine its viability as a lubricant or lubricant additive.

References

Safety Operating Guide

Personal protective equipment for handling 18-Pentatriacontanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 18-Pentatriacontanone (CAS No. 504-53-0), a waxy solid used in various research and development applications. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under OSHA's 2012 Hazard Communication Standard, some data suggests a potential for mild skin, eye, and respiratory irritation. Therefore, a cautious approach to handling is recommended. The primary exposure risks are through inhalation of dust particles and direct contact with the skin and eyes.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended PPESpecifications and Use
Eye Protection Safety glasses with side shieldsMust be worn at all times in the laboratory to protect against dust particles.
Hand Protection Nitrile glovesDisposable nitrile gloves are recommended for incidental contact. For tasks with a higher risk of exposure, consider double-gloving. Always inspect gloves for tears or punctures before use and remove them before touching common surfaces like doorknobs or keyboards.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Not generally requiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is not necessary. If significant dust is generated, work should be conducted in a fume hood.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Task Assess Task Don PPE Don PPE Assess Task->Don PPE Standard PPE Required Handle this compound Handle this compound Don PPE->Handle this compound Monitor for Spills/Dust Monitor for Spills/Dust Handle this compound->Monitor for Spills/Dust Clean Work Area Clean Work Area Monitor for Spills/Dust->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Operational Plan: Step-by-Step Handling Procedures

To minimize exposure and ensure safe handling, the following operational procedures should be followed:

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

    • Assemble all necessary equipment and materials before handling the chemical.

    • Don the appropriate PPE as specified in Table 1.

  • Handling :

    • When transferring the solid, use a spatula or scoop to avoid generating dust.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Keep containers of this compound closed when not in use.

  • Spill Response :

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Post-Handling :

    • Decontaminate the work area after handling is complete.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan

As a non-hazardous solid waste, this compound can typically be disposed of in the regular laboratory trash, provided it is not contaminated with any hazardous materials. However, institutional and local regulations must always be followed.

Table 2: Disposal Guidelines for this compound and Associated Waste

Waste TypeDisposal MethodImportant Considerations
Unused this compound Dispose of as non-hazardous solid waste.Place in a sealed, clearly labeled container. Check with your institution's environmental health and safety (EHS) department for specific guidelines.
Contaminated Labware (e.g., weigh boats, gloves) Dispose of in the regular laboratory trash.Ensure items are free of any hazardous chemical contamination.
Empty Chemical Container Dispose of in the regular trash.Deface the label on the original container to prevent misuse.

Disposal_Decision_Tree start This compound Waste is_contaminated Is the waste mixed with hazardous materials? start->is_contaminated hazardous_disposal Dispose of as hazardous waste. is_contaminated->hazardous_disposal Yes non_hazardous_disposal Dispose of as non-hazardous solid waste. is_contaminated->non_hazardous_disposal No check_local_regs Consult institutional and local regulations. non_hazardous_disposal->check_local_regs

Experimental Protocols: General Weighing Procedure

This protocol outlines a standard method for accurately weighing this compound while minimizing dust generation.

  • Equipment :

    • Analytical balance

    • Weighing paper or a small beaker

    • Spatula

  • Procedure :

    • Place the weighing paper or beaker on the analytical balance and tare the balance.

    • Carefully use a clean spatula to transfer the desired amount of this compound to the weighing vessel.

    • Perform the transfer slowly and close to the surface of the vessel to minimize the creation of airborne dust.

    • If working outside of a fume hood, ensure the laboratory's general ventilation is active.

    • Once the desired weight is obtained, securely close the stock container of this compound.

    • Record the weight and proceed with the experimental work.

    • Clean any residual solid from the balance and surrounding area.

By adhering to these safety and handling protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) before use.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.